Ethyl mandelate
Description
Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057829 | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00026 [mmHg] | |
| Record name | Ethyl mandelate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12172 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
774-40-3, 4358-88-7, 10606-72-1 | |
| Record name | (±)-Ethyl mandelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL MANDELATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl mandelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl mandelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl mandelate (B1228975), a key intermediate in the pharmaceutical and fine chemical industries. The document details traditional methods such as Fischer esterification and transesterification, as well as modern asymmetric approaches for the production of enantiomerically pure ethyl mandelate. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication.
Core Synthesis Pathways
This compound can be synthesized through several distinct chemical and biochemical routes. The choice of pathway often depends on the desired stereochemistry, scale of production, and economic viability. The core methods covered in this guide are:
-
Fischer-Speier Esterification: A direct, acid-catalyzed reaction between mandelic acid and ethanol (B145695).
-
Transesterification: The conversion of a mandelate ester, such as mthis compound, to this compound.
-
Asymmetric Synthesis: Methods to produce specific enantiomers of this compound, which are crucial for many pharmaceutical applications. These include enzymatic resolutions and asymmetric catalysis.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and straightforward method for producing this compound from mandelic acid and ethanol using an acid catalyst. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1][2]
Experimental Protocol
Materials:
-
Mandelic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Toluene (B28343) (optional, for azeotropic removal of water)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid and a significant excess of anhydrous ethanol (e.g., 10-fold molar excess), which also serves as the solvent.[1]
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid) to the mixture while stirring.[3]
-
Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if required.
Logical Relationship: Fischer Esterification
Caption: Fischer esterification of mandelic acid with ethanol.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For the synthesis of this compound, this typically involves the reaction of mthis compound with ethanol in the presence of an acid or base catalyst.[5] This method is particularly useful when the starting ester is more readily available or economical than the corresponding carboxylic acid.
Experimental Protocol (Base-Catalyzed)
Materials:
-
Mthis compound
-
Anhydrous ethanol
-
Sodium ethoxide (NaOEt) or other base catalyst
-
Diethyl ether
-
Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mthis compound in an excess of anhydrous ethanol.
-
Add the sodium ethoxide solution to the mthis compound solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Logical Relationship: Transesterification
Caption: Base-catalyzed transesterification of mthis compound.
Asymmetric Synthesis of this compound
The production of enantiomerically pure (R)- or (S)-ethyl mandelate is of significant importance, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Several asymmetric methods have been developed to achieve high enantiomeric excess (ee).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For this compound, this can be achieved by the enantioselective hydrolysis of racemic this compound or the enantioselective esterification of racemic mandelic acid.
Materials:
-
Racemic this compound
-
Immobilized Lipase (B570770) B from Candida antarctica (CALB, e.g., Novozym 435)
-
Phosphate (B84403) buffer (e.g., pH 7)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, add racemic this compound to a phosphate buffer solution.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
-
Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the produced mandelic acid.
-
The reaction is typically stopped at or near 50% conversion to obtain the unreacted ester and the produced acid in high enantiomeric purity.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent like ethyl acetate to recover the unreacted this compound.
-
The aqueous phase can be acidified to precipitate the mandelic acid, which can then be extracted.
-
The recovered this compound is enantioenriched in one enantiomer, while the produced mandelic acid is enriched in the other.
Asymmetric Reduction of Ethyl Benzoylformate
Another powerful enzymatic method is the asymmetric reduction of a prochiral ketone, such as ethyl benzoylformate, to the chiral alcohol, this compound. This can be accomplished using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes.
Materials:
-
Ethyl benzoylformate
-
Baker's yeast (Saccharomyces cerevisiae)
-
Glucose or sucrose
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
Procedure:
-
In a flask, suspend baker's yeast and glucose in warm water and stir for about 30 minutes to activate the yeast.
-
Add a solution of ethyl benzoylformate to the yeast suspension. The substrate can be added neat or dissolved in a minimal amount of ethanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC to confirm the consumption of the starting material.
-
Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield enantiomerically enriched this compound.
Experimental Workflow: Asymmetric Synthesis
Caption: Overview of asymmetric synthesis pathways to this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their effectiveness.
| Synthesis Pathway | Reactants | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Fischer Esterification | Mandelic acid, Ethanol | H₂SO₄ | 85-95%[3] | N/A (Racemic) | Reflux in excess ethanol, 2-6 h |
| Transesterification | Mthis compound, Ethanol | NaOEt | High (typically >90%) | N/A (Racemic) | Room temp. or gentle heat |
| Enzymatic Kinetic Resolution | Racemic Mandelic Acid, Vinyl Acetate | Immobilized Lipase | ~47% (for one enantiomer)[6] | >98%[6] | 55°C, 18 h, MTBE solvent[6] |
| Asymmetric Reduction | Ethyl benzoylformate | Recombinant ADH & GDH | up to 98%[7] | >98%[7] | Biocatalytic reduction |
Note: Yields and enantiomeric excess can vary significantly depending on the specific reaction conditions, substrates, and catalysts/enzymes used.
Conclusion
The synthesis of this compound can be achieved through various effective pathways. For the production of racemic this compound, Fischer esterification offers a direct and high-yielding route. Transesterification provides a valuable alternative, especially when starting from a different mandelate ester. For applications requiring high optical purity, asymmetric synthesis methods are indispensable. Enzymatic kinetic resolution and asymmetric reduction have demonstrated excellent enantioselectivity, consistently providing this compound with high enantiomeric excess. The selection of the optimal synthesis strategy will ultimately be determined by the specific requirements of the final product, including desired stereochemistry, purity, and production scale, as well as economic considerations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. EP0006539A1 - Process for the preparation of mandelic-acid esters - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ethyl mandelate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl mandelate (B1228975), a significant chiral building block in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis.
Core Chemical Identifiers and Properties
Ethyl mandelate is the ethyl ester of mandelic acid.[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers, as well as a racemic mixture.
CAS Number: 774-40-3 (for the racemic mixture, DL-Ethyl mandelate)[2][3] Molecular Formula: C₁₀H₁₂O₃[1] Molecular Weight: 180.20 g/mol [1][4]
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [1][4] |
| CAS Number (Racemate) | 774-40-3 | [2][3] |
| CAS Number ((R)-enantiomer) | 10606-72-1 | [4] |
| Appearance | Colorless to white solid, semi-solid, or liquid | |
| Melting Point | 24-27 °C | [5] |
| Boiling Point | 253-255 °C (at atmospheric pressure) | [2] |
| Density | ~1.13 g/cm³ (at 20 °C) | [5] |
| Flash Point | 93 °C | [5] |
| Refractive Index | ~1.5136 (at 25 °C) | [5] |
| Solubility | Soluble in methanol | [2] |
Synthesis and Production
This compound is commonly synthesized through the Fischer esterification of mandelic acid with ethanol (B145695) in the presence of an acid catalyst. For the production of enantiomerically pure this compound, several asymmetric synthesis and resolution strategies are employed.
General Experimental Protocol: Fischer Esterification of Mandelic Acid
This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Applications in Drug Development and Asymmetric Synthesis
This compound serves as a crucial chiral synthon, or building block, for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.[6] Its enantiomers are valuable intermediates for the production of various bioactive compounds.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a widely used method to obtain enantiomerically pure forms of this compound. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture.
-
Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene).
-
Enzyme and Acyl Donor Addition: Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.
-
Termination and Work-up: Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture, containing one enantiomer of this compound and the acylated other enantiomer, can then be separated by column chromatography.
Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.
Caption: Synthesis pathway of Phenthoate from this compound.
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
References
- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 774-40-3 | 806912 [merckmillipore.com]
- 6. This compound | 10606-72-1 | Benchchem [benchchem.com]
Ethyl mandelate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl Mandelate (B1228975)
For professionals engaged in research, scientific analysis, and drug development, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety considerations, handling precautions, and emergency procedures for ethyl mandelate (CAS: 774-40-3).
Chemical and Physical Properties
This compound is the ethyl ester of mandelic acid.[1] Its physical and chemical properties are crucial for understanding its behavior under various laboratory conditions. Due to its specific melting range, the product may be a solid, liquid, a solidified melt, or a supercooled melt.[2]
| Property | Value | Source(s) |
| CAS Number | 774-40-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][4][5] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Synonyms | Ethyl α-hydroxyphenylacetate, Mandelic acid ethyl ester | [2][3][6] |
| Appearance | Colorless to light yellow liquid; Colorless to white solid or semi-solid | [3][7][8] |
| Melting Point | 24-27 °C | [2][7] |
| Boiling Point | 253-255 °C (lit.); 133 °C / 13 mmHg (lit.) | [3][9][10] |
| Density | 1.13 g/cm³ at 20 °C; 1.115 g/mL at 25 °C | [2][3][10] |
| Flash Point | 93 °C (199.4 °F); > 110 °C (> 230 °F) | [2][11] |
| Vapor Pressure | 0.00026 mmHg | [1][8] |
| Refractive Index | n25/589 1.5136 | [2] |
| Storage Temperature | 2-30°C; Store below +30°C | [2][9] |
Hazard Identification and Toxicology
This compound is classified as hazardous, primarily due to its potential to cause serious eye irritation.[11]
2.1 GHS Classification
| Pictogram | GHS07 (Exclamation mark)[2][7] |
| Signal Word | Warning [2][7][11] |
| Hazard Statements | H319: Causes serious eye irritation.[2][6][11]H318: Causes serious eye damage.[1]H315: Causes skin irritation.[5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[4][6]P280: Wear protective gloves/eye protection/face protection.[3][4][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6]P337+P313: If eye irritation persists: Get medical advice/attention.[3][4][6] |
2.2 Toxicological Summary
The toxicological properties of this compound have not been fully investigated.[11][12] The primary known hazard is severe eye irritation.[1][8] Available data is summarized below.
| Toxicological Endpoint | Finding | Source(s) |
| Acute Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation; some sources report no data available | [4][5] |
| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation; described as a severe eye irritant | [1][4][8][11] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC | [12] |
| Reproductive Toxicity | No data available | [12] |
| STOT-Single Exposure | May cause respiratory irritation | [12] |
| STOT-Repeated Exposure | No data available | [4][12] |
| Aspiration Hazard | No data available | [4][12] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
3.1 Precautions for Safe Handling
-
Avoid Contact: Prevent contact with skin and eyes.[12] Do not get in eyes, on skin, or on clothing.[4][11]
-
Ventilation: Use in an area with appropriate exhaust ventilation.[12]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][11]
-
Ingestion/Inhalation: Avoid ingestion and inhalation.[4][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.[3][4]
Caption: General workflow for safely handling this compound in a laboratory setting.
3.2 Conditions for Safe Storage
-
Container: Keep container tightly closed in a dry and well-ventilated place.[4][11][12]
-
Temperature: Store in a cool place, below 30°C (86°F).[9][12]
-
Storage Class: Classified as a Storage Class 10 Combustible Liquid.[2]
-
Incompatibilities: No specific incompatible materials are listed, but stability is noted as stable under normal conditions.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for preventing exposure.
-
Engineering Controls: Handle in accordance with good industrial hygiene and safety practice.[12] Ensure adequate ventilation, especially at places where dust or aerosols may be formed.[12]
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's regulations in 29 CFR 1910.133. | [11][12] |
| Skin Protection | Handle with chemical impermeable gloves (inspected prior to use). Wear impervious clothing. | [3][12] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH/MSHA or EN 149 approved respirators if exposure limits are exceeded or irritation occurs. | [11][12] |
First Aid and Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or emergency.
5.1 First Aid Measures
-
General Advice: Consult a physician and show them the safety data sheet.[12]
-
Inhalation: Move the person into fresh air.[12] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and consult a doctor immediately.[4][5][12]
-
Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15 minutes.[4][11][12] If skin irritation persists, call a physician.[4][11]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[4][11][12] Remove contact lenses if present and easy to do, and continue rinsing.[4][11] Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5][12] Never give anything by mouth to an unconscious person.[5][12] Call a doctor or Poison Control Center immediately.[5]
Caption: Decision-making flow for first aid response to this compound exposure.
5.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12]
-
Hazardous Combustion Products: May include carbon dioxide and nitrogen oxides (NOx).[12]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][5][12]
5.3 Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[12] Ensure adequate ventilation.[12] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[11][12]
-
Methods for Containment and Clean-up: Soak up with inert absorbent material.[11] Collect spillage, sweep up, and shovel into suitable, closed containers for disposal.[11][12]
Caption: Step-by-step protocol for responding to an this compound spill.
Experimental Protocols
The safety and toxicological data presented in this guide are derived from Safety Data Sheets (SDS) and chemical databases.[1][4][5][12] These documents summarize the results of toxicological testing but do not provide the detailed experimental protocols (e.g., specific animal models, dosing regimens, analytical methods) used to generate the data. Such studies are typically conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific methodologies for this compound are proprietary and not publicly available in the cited sources.
Disposal Considerations
Chemical waste generators must determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[11]
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[12] One method is to burn in a chemical incinerator equipped with an afterburner and scrubber.[12]
-
Contaminated Packaging: Dispose of as unused product.[12]
References
- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for synthesis 774-40-3 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | 774-40-3 [sigmaaldrich.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. This compound | 774-40-3 [chemicalbook.com]
- 10. This compound [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
The Discovery and Enduring Legacy of Ethyl Mandelate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl mandelate (B1228975), the ethyl ester of mandelic acid, has carved a significant niche in the landscape of organic chemistry and pharmaceutical development. Since its likely initial synthesis following the advent of Fischer-Speier esterification in the late 19th century, this chiral molecule has been a cornerstone in asymmetric synthesis, serving as a valuable building block for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with ethyl mandelate. It consolidates quantitative physical and spectroscopic data, details the foundational synthesis methodology, and illustrates the logical progression of its synthesis and stereochemical considerations through diagrammatic representations.
Introduction
This compound (ethyl 2-hydroxy-2-phenylacetate) is an aromatic alpha-hydroxy ester that has garnered considerable attention for its utility as a chiral precursor in the synthesis of a wide array of pharmaceuticals. Its importance lies in the stereocenter at the alpha-position, which makes it a valuable chiral pool starting material. The differential biological activity of the (R)- and (S)-enantiomers of many drug molecules necessitates their enantiomerically pure synthesis, a process in which this compound and its derivatives often play a pivotal role. This guide delves into the historical context of its discovery, presents its key physicochemical and spectroscopic properties in a structured format, and provides a detailed experimental protocol for its classic synthesis.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the groundbreaking work of Emil Fischer and Arthur Speier on the esterification of carboxylic acids. In 1895, they published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification[1][2]. This method provided a direct and efficient route to esters, and it is highly probable that the first synthesis of this compound from mandelic acid and ethanol (B145695) was achieved using this very technique shortly after its discovery.
Mandelic acid itself was discovered earlier, in 1831, by the German pharmacist Ferdinand Ludwig Winckler. He isolated it from the hydrolysis of amygdalin, a component of bitter almonds. The name "mandelic acid" is derived from the German word "Mandel" for almond.
Subsequent research in the early 20th century focused on the stereochemical aspects of this compound. The work of chemists like Alex. McKenzie and H. Wren included studies on the racemization of optically active ethyl l-mandelate, contributing to the understanding of the stereochemical stability and transformations of this chiral ester. The phenomenon of Walden inversion, first observed by Paul Walden in 1896, provided the theoretical framework for understanding how the stereochemical configuration at the chiral center of molecules like this compound could be inverted during chemical reactions[3][4].
Physicochemical and Spectroscopic Data
A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Colorless to light yellow liquid or solid | [6] |
| Melting Point | 34-37 °C | [7] |
| Boiling Point | 253-255 °C (at 760 mmHg) | [8] |
| 133 °C (at 11 mmHg) | [7] | |
| Density | 1.115 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.512 | [8] |
| (R)-(-)-Ethyl Mandelate | ||
| Optical Rotation [α]²⁰/D | -134° (c=1 in CHCl₃) | [9] |
| (S)-(+)-Ethyl Mandelate | ||
| Optical Rotation [α]²⁰/D | +134° (c=1 in CHCl₃) |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks/Shifts (δ in ppm) |
| ¹H NMR (CDCl₃) | 1.25 (t, 3H, -CH₂CH ₃), 3.5 (d, 1H, -OH ), 4.20 (q, 2H, -CH ₂CH₃), 5.15 (s, 1H, -CH (OH)-), 7.30-7.45 (m, 5H, Ar-H ) |
| ¹³C NMR (CDCl₃) | 14.1 (-CH₂C H₃), 62.5 (-C H₂CH₃), 72.5 (-C H(OH)-), 126.5, 128.5, 128.6 (Ar-C H), 138.5 (Ar-C ), 174.5 (-C =O) |
| Infrared (IR) (cm⁻¹) | ~3450 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O stretch, ester), ~1200, ~1100 (C-O stretch) |
| Mass Spectrum (MS) m/z | 180 (M+), 107, 79, 77 |
Experimental Protocols
Synthesis of Racemic this compound via Fischer-Speier Esterification
This protocol describes a classic and reliable method for the preparation of racemic this compound.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (R)-(-)-扁桃酸乙酯 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Physical properties of ethyl mandelate (melting point, boiling point)
An In-depth Guide to the Physical Properties of Ethyl Mandelate (B1228975)
Introduction
Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is the ethyl ester of mandelic acid, an alpha-hydroxy acid.[1] It is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] A thorough understanding of its physical properties, such as melting and boiling points, is crucial for its purification, handling, and application in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the experimentally determined physical properties of this compound, detailed methodologies for their determination, and a logical workflow for physical property analysis.
Physical Properties of this compound
The melting and boiling points of this compound can vary depending on its stereochemical form (racemic mixture vs. individual enantiomers) and the pressure at which the measurement is taken. The data from various sources are summarized below.
Data Presentation: Melting and Boiling Points
| Property | Form | Value (°C) | Pressure |
| Melting Point | Racemic (DL) | 37 | Not Specified |
| Racemic (DL) | 35 | Not Specified | |
| Racemic (DL) | 24 - 27 | Not Specified | |
| (R)-(-)-Enantiomer | 33 - 34 | Not Specified | |
| (L)-(+)-Enantiomer | 28 | Not Specified | |
| (L)-(+)-Enantiomer | 27 - 30 | Not Specified | |
| Boiling Point | Racemic (DL) | 253 - 255 | "lit." (assumed atmospheric) |
| Racemic (DL) | 133 | Not Specified | |
| (R)-(-)-Enantiomer | 103 - 105 | 2 mmHg | |
| (L)-(+)-Enantiomer | 107 | 4 mmHg |
Note: The term "lit." generally refers to literature values at standard atmospheric pressure unless otherwise specified.
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. The following protocols describe standard laboratory methods for measuring the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[3] Impurities tend to lower and broaden the melting range.[3]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a digital Mel-Temp device)[3][4]
-
Glass capillary tubes (sealed at one end)[3]
-
Calibrated thermometer[4]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely powdered.[4] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[5][6]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]
-
Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[3] The unique shape of the tube promotes convection currents, ensuring uniform heat distribution.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]
-
Observation and Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a preliminary determination, a faster heating rate can be used to find an approximate melting point, followed by a more careful, slower measurement.[3]
Boiling Point Determination (Microscale Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[1] This microscale method is suitable when only a small amount of the substance is available.[7][8]
Apparatus:
-
Small test tube or fusion tube[1]
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or other heating bath[1]
-
Rubber band or thread
Procedure:
-
Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[1]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).[1]
-
Heating: The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.
-
Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[1][9] At this point, the vapor pressure of the liquid has overcome the external pressure.
-
Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded.[1][9] This temperature is the boiling point of the liquid at the ambient atmospheric pressure. It is crucial to also record the barometric pressure at the time of the experiment.[10]
Workflow Visualization
The following diagram illustrates a generalized workflow for the characterization of a chemical sample's physical properties, a fundamental process in any research or drug development setting.
Caption: Workflow for Physical Property Determination.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemconnections.org [chemconnections.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Solubility of Ethyl Mandelate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of ethyl mandelate (B1228975). Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies for solubility determination and provides an estimated solubility profile in common organic solvents based on fundamental chemical principles. Detailed experimental protocols for accurate solubility measurement are presented to enable researchers to generate precise data for applications in synthesis, purification, and formulation.
Introduction to Ethyl Mandelate
This compound (ethyl 2-hydroxy-2-phenylacetate) is the ethyl ester of mandelic acid.[1] It is a chiral molecule frequently used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Possessing a molecular weight of 180.20 g/mol , it contains a phenyl group, a hydroxyl group, and an ester functional group, which collectively influence its physical and chemical properties, including its solubility.[1][3] Understanding its behavior in various organic solvents is critical for process optimization, reaction quenching, extraction, and crystallization procedures.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Appearance: Colorless liquid or white crystalline solid[1][4]
-
Density: Approximately 1.115 - 1.13 g/cm³ at 20-25 °C[4]
Estimated Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, an estimated solubility profile can be inferred from its molecular structure based on the "like dissolves like" principle. This compound has both polar features (hydroxyl and ester groups) and a non-polar feature (the phenyl ring), making it amphiphilic. This structure suggests it will be soluble in a variety of organic solvents, with the degree of solubility depending on the solvent's polarity.
The following table summarizes the estimated solubility of this compound in common organic solvents, categorized by solvent type. This estimation is intended as a guideline for solvent selection prior to experimental determination.
| Solvent Class | Solvent | Polarity Index (Approx.) | Estimated Solubility | Rationale |
| Polar Aprotic | Acetone (B3395972) | 5.1 | High | The ketone group in acetone can interact favorably with the polar groups of this compound. |
| Ethyl Acetate | 4.4 | High | As an ester, it shares functional group similarity, promoting miscibility. | |
| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group. | |
| Acetonitrile | 5.8 | Moderate to High | Its high polarity supports dissolution, though it is less effective for non-polar components. | |
| Polar Protic | Methanol | 5.1 | High | The hydroxyl group allows for hydrogen bonding. It is reported to be soluble in methanol.[4] |
| Ethanol | 4.3 | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |
| Isopropanol (IPA) | 3.9 | Moderate to High | Slightly less polar than ethanol, but still an effective solvent. | |
| Non-Polar | Toluene (B28343) | 2.4 | Moderate | The aromatic ring of toluene interacts well with the phenyl group of this compound via π-stacking. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. | |
| Diethyl Ether | 2.8 | Moderate | The ether provides some polarity, but the hydrocarbon content is significant. | |
| Hexane / Heptane | 0.1 | Low | The high polarity of the hydroxyl and ester groups limits solubility in highly non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative data, the Isothermal Shake-Flask Method is a widely accepted and robust technique.[6][7] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Methodology: Isothermal Shake-Flask Saturation
-
Preparation:
-
Add an excess amount of solid this compound to a series of stoppered glass vials, each containing a precisely measured volume of a specific organic solvent.
-
Ensuring an excess of solid is crucial for achieving saturation, which is visibly confirmed by the presence of undissolved solid throughout the experiment.[8]
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature bath or shaker. Agitate the vials at a consistent rate to facilitate dissolution.
-
Equilibration time can vary significantly but is often achieved within 24 to 72 hours.[8] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same concentration.[8]
-
-
Sample Separation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Filtration removes any remaining microscopic solid particles.[8]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the Isothermal Shake-Flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. This compound | 774-40-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Commercial Availability and Suppliers of Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl mandelate (B1228975), a crucial intermediate in pharmaceutical synthesis.[1] It details its commercial availability, key global suppliers, and technical specifications. Furthermore, this document includes detailed experimental protocols for its application in synthesis and visual diagrams to illustrate key processes and relationships.
Introduction to Ethyl Mandelate
This compound (CAS No: 774-40-3), also known as ethyl phenylglycolate or ethyl α-hydroxyphenylacetate, is the ethyl ester of mandelic acid.[2][3] It is a versatile chiral building block used in the synthesis of various pharmaceuticals and fine chemicals.[4] Its structure features a secondary alcohol and an ester functional group, making it a valuable precursor for a range of chemical transformations.[3][5] It is available commercially as a racemic mixture ((±)-Ethyl mandelate) and as individual enantiomers: (R)-(-)-Ethyl mandelate and (S)-(+)-Ethyl mandelate.
Commercial Availability and Forms
This compound is readily available from major chemical suppliers worldwide.[6] It is typically supplied in various grades of purity, ranging from technical grade to high-purity (≥99%) for sensitive applications like pharmaceutical synthesis. The compound may exist as a colorless to light yellow liquid or a low-melting solid, depending on the ambient temperature and specific melting range.[3][7]
Key commercially available forms include:
-
(±)-Ethyl Mandelate (Racemic): The most common and cost-effective form.
-
(R)-(-)-Ethyl Mandelate: A chiral building block used in the synthesis of specific stereoisomers of active pharmaceutical ingredients (APIs).[4]
-
(S)-(+)-Ethyl Mandelate: The enantiomer of the (R)-form, also used for synthesizing enantiopure compounds.
Major Suppliers
A wide range of global suppliers offer this compound, from large multinational corporations to specialized chemical manufacturers.
Prominent global suppliers include:
-
Merck (MilliporeSigma / Sigma-Aldrich): A leading supplier to the life science industry, offering this compound for synthesis and research purposes.[7]
-
Thermo Fisher Scientific: Provides (+/-)-Ethyl mandelate under its Thermo Scientific Chemicals brand.[8]
-
Tokyo Chemical Industry (TCI): Offers various grades, including the L-(+)-enantiomer.
-
Ambeed, Inc.: A supplier of various chemical products, including this compound.
-
Chem-Impex: Specializes in chiral compounds and offers Ethyl (R)-(-)-mandelate.[4]
In addition, numerous other manufacturers and traders, particularly from China, are listed on chemical marketplaces like ChemicalBook and ECHEMI.[2][9][10] These include companies such as XIAMEN EQUATION CHEMICAL CO.,LTD and Simson Pharma Limited.[9][11]
Technical Data and Specifications
Quantitative data for this compound varies slightly between suppliers and between its racemic and enantiopure forms. The following tables summarize key physicochemical properties and typical specifications.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 774-40-3 (Racemic) | [2][7][8] |
| 10606-72-1 ((R)-(-)-enantiomer) | [4][12] | |
| 13704-09-1 ((S)-(+)-enantiomer) | ||
| Molecular Formula | C₁₀H₁₂O₃ | [4][7][8] |
| Molecular Weight | 180.20 g/mol | [5][12] |
| Appearance | Colorless to light yellow liquid or solid/powder | [3][4] |
| Boiling Point | 253-255 °C (lit.) | [13] |
| 103-105 °C / 2 mmHg (lit.) | [4][12] | |
| Melting Point | 25-30 °C (for synthesis grade) | [7] |
| 33-34 °C (lit., for (R)-enantiomer) | [4][9][12] | |
| Density | ~1.115 g/mL at 25 °C (lit.) | [13] |
| Refractive Index | ~1.512 (n20/D) (lit.) | [8][13] |
Table 2: Supplier Specifications for this compound
| Supplier/Brand | Product Name/Grade | Purity (Assay) | Optical Purity (ee) | Source |
| Merck | This compound for synthesis | ≥ 96.0 % (GC, area%) | Not specified | [7] |
| Sigma-Aldrich | Ethyl (R)-(-)-mandelate | 99% | ee: 99% (GLC) | [12] |
| Ambeed | This compound | 95% | Not specified | |
| Thermo Scientific | (+/-)-Ethyl mandelate, 97% | ≥96.0% (GC) | Not specified | [8] |
| Chem-Impex | Ethyl (R)-(-)-mandelate | ≥ 98.5% (Chiral purity) | Not specified | [4] |
| TCI | Ethyl L-(+)-Mandelate | >98.0%(GC) | min. 98.0 ee% |
Experimental Protocols
This compound is a key starting material in multi-step syntheses. Below are detailed protocols for its use in forming a chlorinated intermediate and in ammonolysis.
This protocol describes the synthesis of the intermediate ethyl 2-chloro-2-phenylacetate, a precursor for the insecticide Phenthoate.[14]
Objective: To replace the hydroxyl group of this compound with a chlorine atom.
Reactants:
-
This compound (0.80 moles)
-
Thionyl chloride (0.82 moles)
Procedure:
-
In a suitable reactor, mix 0.80 moles of this compound with 0.82 moles of thionyl chloride.
-
Allow the resulting solution to stand at room temperature for 16 hours.
-
After the incubation period, heat the reaction mixture on a water bath for 30 minutes.
-
Carefully pour the mixture into ice water.
-
Extract the product, ethyl 2-chloro-2-phenylacetate, several times with ether.
-
Combine the ether extracts and purify by distillation. Collect the fraction boiling at 98°C/1.5 mm Hg.[14]
This procedure describes the conversion of this compound to mandelamide using ammonia (B1221849). The protocol is adapted from methods used for ammonolysis of mandelic acid esters.[15]
Objective: To synthesize mandelamide from this compound.
Reactants:
-
This compound
-
Concentrated aqueous ammonia or a saturated ethanolic solution of ammonia
Procedure:
-
Treat this compound with an excess of concentrated aqueous ammonia in a sealed pressure vessel.[15]
-
Alternatively, dissolve this compound in a saturated solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature (or with gentle heating if required) until the reaction is complete (monitored by TLC or GC).
-
Remove the solvent and excess ammonia under reduced pressure.
-
The remaining crude product is treated with hot absolute ethanol, and the resulting solution is filtered through a hot funnel to remove insoluble impurities.
-
Cool the filtrate in an ice bath to crystallize the mandelamide product.[15]
-
Filter the crystals and dry under vacuum.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key workflows relevant to sourcing and utilizing this compound.
Caption: Workflow for sourcing this compound.
Caption: Synthesis of Phenthoate from this compound.[14]
Caption: Relationship between racemic and enantiopure this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 774-40-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. (+/-)-Ethyl mandelate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound | CAS No- 774-40-3 | Simson Pharma Limited [simsonpharma.com]
- 12. (R)-(-)-扁桃酸乙酯 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Reactivity of the Hydroxyl Group in Ethyl Mandelate (B1228975)
Ethyl mandelate, the ethyl ester of mandelic acid, is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2] Its utility largely stems from the reactivity of its secondary hydroxyl group, which allows for a variety of chemical transformations to produce diverse derivatives. This guide provides a detailed exploration of the fundamental reactions involving the hydroxyl moiety of this compound, complete with experimental data, protocols, and visual workflows to support advanced research and development.
Physicochemical and Spectroscopic Data
A foundational understanding of this compound's properties is crucial for designing synthetic routes and purification strategies. The molecule contains a stereocenter at the carbon bearing the hydroxyl group, and its properties can vary between the racemic mixture and pure enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |
| Molecular Weight | 180.20 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid or solid | [3][6] |
| Melting Point | 35-37 °C (racemic) | [3][4] |
| 33-34 °C ((R)-(-)-enantiomer) | [7][8] | |
| Boiling Point | 253-255 °C | [4][9] |
| 103-105 °C at 2 mmHg | [7][8] | |
| Density | ~1.115 - 1.13 g/cm³ at 20-25 °C | [4] |
| Refractive Index (n20/D) | ~1.512 | [4][9] |
| Predicted pKa (Hydroxyl) | 12.33 ± 0.20 | [6][7] |
Core Reactivity of the Hydroxyl Group
The hydroxyl group in this compound is a versatile functional group. As a secondary alcohol, its reactivity is influenced by the adjacent phenyl and ethyl ester groups. The primary reaction pathways include deprotonation, substitution (esterification and etherification), and oxidation.
Acidity and Deprotonation
The hydroxyl proton of this compound is weakly acidic, with a predicted pKa of approximately 12.33.[6] Treatment with a strong base (e.g., sodium hydride) will deprotonate the hydroxyl group to form a nucleophilic alkoxide. This alkoxide is a key intermediate for substitution reactions like etherification.
Esterification
The hydroxyl group can be acylated to form a new ester linkage. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct.
-
Reagents: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (B128534) (1.2 equivalents), to the solution and cool in an ice bath to 0 °C.
-
Acylation: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the acetylated product, ethyl 2-acetoxy-2-phenylacetate.
Etherification (Williamson Synthesis)
Ether derivatives are synthesized via a two-step, one-pot process. First, the hydroxyl group is deprotonated to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This is a classic Williamson ether synthesis.
Oxidation to Ketone
The secondary alcohol of this compound can be oxidized to the corresponding ketone, ethyl benzoylformate. This transformation is a key step in many synthetic pathways. Various oxidizing agents can be employed, from classic chromium-based reagents to enzymatic methods.
The oxidation of mandelic acid esters has been studied kinetically, providing insight into reaction mechanisms.
Table 2: Kinetic Parameters for the Oxidation of this compound
| Oxidant / Conditions | Order w.r.t. Ester | Order w.r.t. Oxidant | Order w.r.t. H⁺ | Key Findings & Products | Source |
| Chromic Acid | First | First | First | C-H bond rupture is the rate-determining step. Product is ethyl benzoylformate. | [10] |
| Peroxydisulphate (Ag⁺ cat.) | First | Variable | Half | A complex forms between the ester and oxidant, which decomposes. Products include benzaldehyde (B42025) and CO₂. | |
| Vanadium(V) | First | First | Second | V(V) acts as a two-electron oxidant involving C-H bond rupture. | [11] |
| (S)-Mandelate Dehydrogenase | - | - | - | The enzyme oxidizes (S)-ethyl mandelate to benzoylformate via a carbanion intermediate. | [12] |
Disclaimer: Chromic acid is highly toxic and carcinogenic. Appropriate personal protective equipment and handling procedures are mandatory.
-
Reagent Preparation: Prepare a standard solution of chromic acid by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.
-
Reaction Setup: In a reaction flask, dissolve this compound (1 equivalent) in a suitable solvent mixture, such as aqueous acetic acid.
-
Oxidation: Add the chromic acid solution dropwise to the stirred ester solution at a controlled temperature (e.g., 25-30 °C).
-
Monitoring: Follow the reaction's progress by monitoring the disappearance of the Cr(VI) color or by TLC analysis.
-
Workup: Once the reaction is complete, quench any excess oxidant with a reducing agent like sodium bisulfite or isopropanol.
-
Extraction & Purification: Dilute the mixture with water and extract the product, ethyl benzoylformate, with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and concentrate it. Purify the crude product via distillation or chromatography.[10]
Significance in Drug Development
The ability to selectively modify the hydroxyl group of this compound is critical in medicinal chemistry.[1] As a chiral intermediate, transformations at this position allow for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] For example, derivatives of mandelic acid are found in various drugs, and the reactions described herein are fundamental to creating analogues with modified potency, selectivity, or pharmacokinetic properties. The oxidation to ethyl benzoylformate, for instance, provides a keto-ester that is a precursor to other complex molecules.
Conclusion
The secondary hydroxyl group of this compound is the molecule's primary center of reactivity. It readily undergoes deprotonation, esterification, etherification, and oxidation under well-established conditions. A thorough understanding of these core transformations, supported by quantitative kinetic data and detailed protocols, empowers researchers to effectively utilize this compound as a versatile synthon in the development of novel pharmaceuticals and complex organic molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. ETHYL (R)-(-)-MANDELATE | 10606-72-1 [chemicalbook.com]
- 8. Ethyl (R)-(-)-mandelate 99 , ee 99 GLC 10606-72-1 [sigmaaldrich.com]
- 9. This compound | 774-40-3 [chemicalbook.com]
- 10. Kinetics of oxidation of this compound by chromic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of Ethyl Mandelate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl mandelate (B1228975), a simple ester of mandelic acid, possesses a single chiral center, giving rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate. This stereochemical feature is of profound significance, particularly in the pharmaceutical industry, where the physiological effects of a drug are often intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of ethyl mandelate, detailing the distinct properties of its enantiomers and the racemic mixture. It further explores the critical role of these stereoisomers as chiral building blocks in the synthesis of various pharmaceuticals. Detailed experimental protocols for the enantioselective synthesis and resolution of this compound are provided, alongside a summary of key quantitative data.
Introduction to the Stereochemistry of this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and drug development. This compound (ethyl 2-hydroxy-2-phenylacetate) is a prototypical example of a chiral molecule, containing one stereogenic center at the α-carbon. This results in the existence of two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
The differential interaction of these enantiomers with other chiral molecules, such as biological receptors and enzymes, leads to distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound Stereoisomers
The enantiomers of this compound share identical physical properties such as melting point, boiling point, and density. However, they exhibit opposite optical activity, rotating plane-polarized light to an equal extent but in opposite directions. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.
| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic (DL)-Ethyl Mandelate |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |
| Melting Point | 33-34 °C | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 24-27 °C |
| Boiling Point | 103-105 °C at 2 mmHg | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 253-255 °C (lit.) |
| Density | ~1.115 g/mL at 25 °C | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 1.13 g/cm³ at 20 °C |
| Specific Rotation ([α]D) | -134° (c=3 in chloroform) | Expected to be +134° (c=3 in chloroform) | 0° |
Significance in Drug Development
The enantiomers of this compound serve as valuable chiral synthons in the pharmaceutical industry. Their use allows for the construction of complex, enantiomerically pure drug molecules, ensuring greater selectivity and potentially reducing side effects associated with the inactive or more toxic enantiomer.
(S)-Oxybutynin
(S)-Oxybutynin is a muscarinic receptor antagonist used to treat overactive bladder. The synthesis of this drug utilizes (S)-mandelic acid as a chiral precursor. The key step involves the stereospecific synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is then esterified to produce the final active ingredient.[1] The use of enantiomerically pure (S)-mandelic acid is critical for obtaining the desired therapeutic enantiomer of oxybutynin.
Homatropine (B1218969)
Homatropine is an anticholinergic medication used in eye drops to dilate the pupil and paralyze the ciliary muscle. It is synthesized by the esterification of mandelic acid with tropine.[2][3] While often used as a racemic mixture, the individual enantiomers of homatropine exhibit different mydriatic and cycloplegic activities. The synthesis begins with the esterification of racemic mandelic acid to mthis compound, followed by transesterification with tropine.[4]
Experimental Protocols
Enantioselective Synthesis: Asymmetric Hydrogenation
The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of ethyl benzoylformate using a chiral catalyst. This method allows for the direct production of a specific enantiomer.
Reaction: Asymmetric Hydrogenation of Ethyl Benzoylformate
Catalyst: A common catalyst system involves a rhodium complex with a chiral phosphine (B1218219) ligand, such as BINAP.
Procedure:
-
In a high-pressure reactor, dissolve ethyl benzoylformate in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add the chiral rhodium-BINAP catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or GC).
-
After completion, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound enantiomer by column chromatography or distillation.
Caption: Workflow for the enantioselective synthesis of this compound.
Chiral Resolution: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of esters like this compound.
Enzyme: Candida cylindracea lipase (B570770) (CCL) is an effective biocatalyst for this resolution.[5]
Procedure:
-
Prepare a water-in-oil microemulsion system. A typical system consists of sodium dodecyl sulfonate as the surfactant, n-butanol as the co-surfactant, and n-octane as the oil phase.
-
Disperse the racemic this compound in the microemulsion.
-
Add the Candida cylindracea lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress of the hydrolysis. The (S)-enantiomer is preferentially hydrolyzed by the lipase, leading to the formation of (S)-mandelic acid, while the (R)-ethyl mandelate remains largely unreacted.
-
After a desired conversion is reached (typically around 50%), stop the reaction.
-
Separate the aqueous and organic phases.
-
From the aqueous phase, acidify to precipitate the (S)-mandelic acid, which can then be extracted.
-
From the organic phase, isolate the unreacted (R)-ethyl mandelate by evaporation of the solvent.
-
Purify both the (S)-mandelic acid and (R)-ethyl mandelate.
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Conclusion
The stereochemistry of this compound is a critical consideration in its application, particularly within the pharmaceutical industry. The distinct biological activities of its enantiomers necessitate the use of enantiomerically pure forms in the synthesis of chiral drugs. The methods of asymmetric synthesis and chiral resolution, especially enzymatic kinetic resolution, provide effective pathways to obtain these valuable chiral building blocks. A thorough understanding of the properties and synthesis of this compound enantiomers is essential for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations [mdpi.com]
- 2. "Process For The Preparation Of Homatropine And Its Quaternary Salts [quickcompany.in]
- 3. Product Detail Homatropine Hydrobromide – C2 Pharma [c2pharma.com]
- 4. Process For The Preparation Of Homatropine [quickcompany.in]
- 5. Catalysis of the hydrolysis of this compound and esterification of alpha-bromopropionic acid by lipase in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Mandelate: A Comprehensive Technical Guide to a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Ethyl mandelate (B1228975), the ethyl ester of mandelic acid, is a crucial chiral building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a molecule dictates its pharmacological activity. This technical guide provides an in-depth overview of ethyl mandelate, focusing on its synthesis, properties, and applications as a chiral synthon. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties of this compound
This compound is a colorless to white solid or semi-solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molar Mass | 180.20 g/mol | [2][4] |
| Melting Point | 24-27 °C | [1][4] |
| Boiling Point | 103-105 °C at 2 mmHg | [5] |
| Density | 1.115 - 1.13 g/cm³ at 20-25 °C | [2][4] |
| Refractive Index (n20/D) | 1.512 - 1.5136 | [2][4] |
| Optical Activity ([α]21/D) of (R)-(-)-enantiomer | -134° (c=3 in chloroform) | [5][6] |
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound is of paramount importance for its application as a chiral building block. Several strategies have been developed to achieve high enantiomeric excess (ee), primarily falling into two categories: enzymatic resolution and asymmetric synthesis.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely used method that takes advantage of the stereoselectivity of enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer enriched.[7] Lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica (CALB) have proven to be particularly effective.[7][8]
A typical EKR of racemic this compound involves the selective acylation of the (S)-enantiomer, allowing for the recovery of the unreacted (R)-ethyl mandelate with high enantiomeric purity.[7] The choice of acyl donor is a critical parameter that can even invert the enantioselectivity of the lipase-catalyzed reaction.[7] Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[9][10]
Table 2: Comparison of Enzymatic Resolution Methods for Mandelic Acid Derivatives
| Enzyme | Substrate | Method | Enantiomeric Excess (ee) | Yield | Reference |
| Mandelate Racemase & Diastereomeric Crystallization | Racemic Mandelic Acid | Dynamic Kinetic Resolution | 94.9% ((R)-mandelic acid) | 60.3% | [7] |
| Lipase (B570770) PS 'Amano' | Racemic 3-(methylthio)mandelic acid | Kinetic Resolution | >98% | ~47% (for one enantiomer) | [11] |
| Pseudomonas cepacia lipase | Racemic 4-chloro-mandelic acid | Kinetic Resolution | 98.7% | 47.6% (conversion) | [9] |
| Novozym 435 (CALB) | Racemic Ethyl 3-hydroxy-3-methylhexanoate | Kinetic Resolution | >99% | ~50% | [12] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a generalized procedure based on established methodologies for the kinetic resolution of similar esters.[12][13]
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
-
Reaction vessel with magnetic stirring and temperature control
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry reaction vessel, add racemic this compound (1.0 equivalent).
-
Add an anhydrous organic solvent (e.g., 10-20 volumes).
-
Add the acyl donor (e.g., 1.5-5 equivalents).
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high ee for both the unreacted alcohol and the acylated product.
-
Filter the enzyme from the reaction mixture and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the mixture of the unreacted this compound and the acylated product by silica gel column chromatography.
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Asymmetric Synthesis
Asymmetric synthesis offers a direct route to enantiomerically enriched this compound, avoiding the 50% theoretical yield limitation of classical kinetic resolution. A prominent method is the catalytic asymmetric arylation of ethyl glyoxalate.[7] This approach involves the addition of an aryl group to the prochiral aldehyde of ethyl glyoxalate, guided by a chiral catalyst.
Rhodium(I)-NHC (N-heterocyclic carbene) and Rh(I)-phosphine complexes have been successfully employed as catalysts for this transformation, using organoboron reagents as the aryl source.[14][15] While excellent yields can be achieved, the enantioselectivities can be moderate to good, depending on the specific ligand and reaction conditions.[14]
Table 3: Asymmetric Synthesis of this compound Derivatives
| Catalyst System | Substrates | Enantiomeric Excess (ee) | Yield | Reference |
| Rh(I)-NHC Catalysts | Ethyl glyoxalate, Phenylboron reagents | Up to 34% | Excellent | [14] |
| Rh(I)-Phosphane/Phosphane-phosphite | Ethyl glyoxalate, Organoboron reagents | Up to 75% | Up to 99% | [15][16] |
| Chiral Titanium(IV) Complexes | Ethyl glyoxalate, N,N-dialkylanilines | 80-96.6% | 85-99% | [17] |
Experimental Protocol: Rh(I)-Catalyzed Asymmetric Arylation of Ethyl Glyoxalate
This is a generalized protocol based on reported methods for the synthesis of this compound derivatives.[15][16]
Materials:
-
Ethyl glyoxalate
-
Phenylboronic acid
-
Rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂)
-
Chiral phosphine (B1218219) or phosphine-phosphite ligand (e.g., (R)-MonoPhos)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-amyl alcohol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature for a specified time to allow for catalyst formation.
-
Add the phenylboronic acid and the base to the reaction mixture.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the ethyl glyoxalate dropwise to the reaction mixture.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile chiral building block in the synthesis of a wide array of more complex chiral molecules.[7] Its utility in pharmaceutical synthesis is a direct consequence of the importance of chirality in drug action.[4] Enantiomerically pure this compound can be a key intermediate in the production of various bioactive molecules and pharmaceuticals.[4][7] It can also function as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction.[7]
Conclusion
This compound is an indispensable chiral building block in contemporary organic synthesis, with significant applications in the pharmaceutical industry. The ability to produce it in high enantiomeric purity through methods like enzymatic kinetic resolution and asymmetric synthesis is crucial for its utility. This guide has provided a comprehensive overview of the key aspects of this compound, including its properties, synthetic methodologies with detailed protocols, and its role in drug development. For researchers and professionals in this field, a thorough understanding of the synthesis and application of this compound is essential for the efficient and stereocontrolled construction of complex, biologically active molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Vista do Chemoenzymatic Synthesis of Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as a Key Step [rvq-sub.sbq.org.br]
- 4. This compound | 10606-72-1 | Benchchem [benchchem.com]
- 5. uma.es [uma.es]
- 6. rsc.org [rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. 4.2.3.12. Synthesis of this compound Through a Rhodium-Catalysed Arylation Reaction with Ethyl Glyoxylate and Phenylb… [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. scispace.com [scispace.com]
- 16. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Highly enantioselective Friedel-Crafts reaction of aromatic amines with ethyl glyoxylate catalyzed by chiral titanium(IV) complexes: practical synthesis of aminomandelic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of Mandelic Acid and Its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mandelic acid, an aromatic alpha-hydroxy acid (AHA), is a compound of significant interest in the pharmaceutical and cosmetic industries for its therapeutic properties. While synthetically produced mandelic acid is widely utilized, understanding its natural origins is crucial for exploring novel biosynthetic production methods and identifying new natural sources. This technical guide provides an in-depth overview of the natural occurrence of mandelic acid and its esters, focusing on its precursors, biosynthetic pathways, and the analytical methodologies for its detection and quantification in natural matrices.
Natural Occurrence of Mandelic Acid
Mandelic acid is not typically found in significant quantities as a free acid in plants. Instead, its natural occurrence is intrinsically linked to the metabolism of cyanogenic glycosides, particularly amygdalin (B1666031) and prunasin (B192207) . These compounds serve as defense mechanisms in numerous plant species and are precursors to mandelic acid.
Precursors in the Plant Kingdom
The primary natural sources of mandelic acid precursors are plants from the Rosaceae family, especially the genus Prunus. The seeds (kernels) of fruits such as bitter almonds, apricots, peaches, cherries, and plums are rich in amygdalin.[1] Amygdalin is a diglucoside, which upon enzymatic hydrolysis, yields mandelonitrile, the direct precursor to mandelic acid.[2][3] Prunasin, a monoglucoside of mandelonitrile, is another key intermediate.[4]
The biosynthesis of these cyanogenic glycosides begins with the amino acid L-phenylalanine.[5] Through a series of enzymatic reactions, L-phenylalanine is converted to mandelonitrile, which is then glycosylated to form prunasin and subsequently amygdalin.[5][6]
Mandelic acid has also been reported in the fungus Pisolithus tinctorius and other organisms.[7]
Quantitative Data on Mandelic Acid Precursors
Direct quantification of free mandelic acid in plant tissues is not commonly reported due to its transient nature. However, the concentration of its primary precursor, amygdalin, has been extensively studied. The following tables summarize the quantitative data for amygdalin in various plant sources.
| Plant Source (Kernel/Seed) | Cultivar/Type | Amygdalin Concentration (mg/g of dry weight) | Reference(s) |
| Almond (Prunus dulcis) | |||
| Bitter | 33.0 - 54.0 | [8] | |
| Semibitter | ~1.0 | [8] | |
| Sweet | 0.002 - 0.16 | [8] | |
| Apricot (Prunus armeniaca) | 7.0 - 24.0 | [9] | |
| Plum (Prunus domestica) | 7.0 - 24.0 | [9] | |
| Peach (Prunus persica) | 7.0 - 24.0 | [9] | |
| Apple (Malus domestica) | 1.0 - 4.0 | [5] |
Table 1: Amygdalin Content in the Kernels and Seeds of Various Fruits.
| Plant Source (Kernel) | Cultivar | Amygdalin Concentration (mg/100g) | Reference(s) |
| Almond (Prunus dulcis) | |||
| Nonpareil | 3.3 ± 0.5 | [10] | |
| Carmel | 4.8 ± 0.4 | [10] | |
| Aldrich | 15.7 ± 1.1 | [10] | |
| Fritz | 11.2 ± 1.0 | [10] |
Table 2: Varietal Differences in Amygdalin Content of Sweet Almond Kernels.
Natural Occurrence of Mandelic Acid Esters
Despite extensive research into the natural occurrence of mandelic acid and its precursors, there is a significant lack of evidence for the natural occurrence of mandelic acid esters (e.g., methyl mandelate, this compound) in plants, fungi, or bacteria. While volatile esters are common in many fruits of the Prunus genus, studies detailing their composition do not report the presence of mandelic acid esters.[1][5][11][12] The scientific literature predominantly focuses on the chemical or enzymatic synthesis of mandelic acid esters for various applications, including their use as chiral intermediates in pharmaceuticals. Microbial biotransformation studies have explored the production of mandelic acid from its esters, but this does not indicate their natural presence in these microorganisms.[1]
Biosynthetic and Degradative Pathways
Biosynthesis of Amygdalin
The biosynthesis of amygdalin from L-phenylalanine is a multi-step enzymatic pathway. The key enzymes and intermediates are outlined in the diagram below.
Degradation of Amygdalin to Mandelic Acid
The breakdown of amygdalin to mandelic acid is also an enzymatic process, often initiated by tissue damage which brings the stored amygdalin into contact with hydrolytic enzymes.
Experimental Protocols
Extraction of Cyanogenic Glycosides and Mandelic Acid
This method is suitable for the rapid extraction of cyanogenic glycosides from plant materials.[2]
Workflow Diagram:
Detailed Protocol:
-
Sample Preparation: Grind the dried plant material (e.g., kernels) into a fine powder.
-
Extraction: Weigh approximately 0.1 g of the powdered sample into a suitable vessel. Add 10 mL of acidified water (0.1% perchloric acid).
-
Ultrasonication: Subject the mixture to ultrasound-assisted extraction using a probe sonicator at 80% amplitude for 55 seconds with a 70% duty cycle.
-
Separation: Centrifuge the extract to pellet the solid material.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter prior to HPLC analysis.
This protocol is adapted for the extraction of more polar compounds like mandelic acid and involves a derivatization step.
-
Extraction: Homogenize the fresh or frozen plant tissue in 80% methanol. Ultrasonication can be used to improve extraction efficiency.
-
Phase Separation: Add methyl tert-butyl ether (MTBE) and water to the methanolic extract to perform a liquid-liquid extraction. The polar metabolites, including mandelic acid, will remain in the aqueous-methanolic phase.
-
Drying: Evaporate the solvent from the polar phase to dryness under a stream of nitrogen.
-
Derivatization (Silylation): Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract and incubate at a suitable temperature (e.g., 60°C for 45 minutes) to convert the mandelic acid to its volatile trimethylsilyl (B98337) (TMS) derivative. The sample is then ready for GC-MS analysis.
Quantification Methods
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the quantification of amygdalin and prunasin.[2]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape.
-
Detection: The DAD is set to monitor at the UV absorbance maximum for amygdalin and prunasin (around 210-220 nm).
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated from authentic standards.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of mandelic acid, especially after derivatization.
-
Derivatization: As described in section 5.1.2, silylation is a common derivatization technique to increase the volatility of mandelic acid.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is suitable for separating the TMS-derivatized mandelic acid.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized mandelic acid.
-
Quantification: An internal standard (e.g., a deuterated analog of mandelic acid) is often used to correct for variations in extraction and derivatization efficiency. Quantification is based on the ratio of the peak area of the analyte to the internal standard, referenced against a calibration curve.
Conclusion
The natural occurrence of mandelic acid is predominantly as a secondary metabolite derived from the enzymatic hydrolysis of cyanogenic glycosides, with amygdalin and prunasin being the most significant precursors. These precursors are found in notable concentrations in the seeds of many commercially important fruits, particularly from the Prunus genus. In contrast, there is a conspicuous absence of scientific literature reporting the natural occurrence of mandelic acid esters in any biological system. The methodologies for the extraction and quantification of mandelic acid and its precursors are well-established, providing robust tools for further research into the biosynthesis and metabolism of these compounds. This guide provides a foundational understanding for professionals in drug development and scientific research to explore the natural origins of mandelic acid and its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. phtnet.org [phtnet.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Mandelic Acid | C8H8O3 | CID 1292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Volatiles Produced by Yeasts Related to Prunus avium and P. cerasus Fruits and Their Potentials to Modulate the Behaviour of the Pest Rhagoletis cerasi Fruit Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Headspace Volatiles and Endogenous Extracts of Prunus mume Cultivars with Different Aroma Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant-mediated stereoselective biotransformation of phenylglyoxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of Ethyl Mandelate Using Biocatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate (B1228975), a chiral α-hydroxy ester, is a valuable building block in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of its hydroxyl group is crucial for the biological activity of the final product. Enantiomerically pure ethyl mandelate, particularly the (R)- and (S)-enantiomers, are highly sought after. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. This is due to the high enantioselectivity, regioselectivity, and mild operating conditions of enzymes.
This document provides detailed application notes and protocols for the enantioselective synthesis of this compound using two primary biocatalytic strategies: the asymmetric reduction of ethyl benzoylformate and the kinetic resolution of racemic this compound.
Biocatalytic Approaches
There are two main biocatalytic routes to obtain enantiomerically pure this compound:
-
Asymmetric Reduction of a Prochiral Ketone: This "chiral synthesis" approach involves the reduction of the prochiral ketone, ethyl benzoylformate, to yield a single enantiomer of this compound. This is commonly achieved using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases (ADHs).
-
Kinetic Resolution of a Racemic Mixture: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are the most common biocatalysts for this purpose, catalyzing enantioselective hydrolysis or transesterification.
Data Presentation: Performance of Various Biocatalysts
The following tables summarize the quantitative data for the enantioselective synthesis of this compound using different biocatalytic systems.
Table 1: Asymmetric Reduction of Ethyl Benzoylformate
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Saccharomyces cerevisiae 21 | Methyl Benzoylformate | (R)-(-)-Mthis compound | 99.4 | 99.9 | Substrate: 22 g/L, Cell Conc.: 150 g/L, 36 h, 30°C, pH 5.0[1] |
| Recombinant Hansenula polymorpha (expressing ChADH¹) | Ethyl Benzoylformate | (R)-Ethyl Mandelate | 98 | >98 | Co-expression with glucose dehydrogenase for cofactor regeneration.[2] |
| Recombinant Arxula adeninivorans (expressing ChADH¹) | Ethyl Benzoylformate | (R)-Ethyl Mandelate | ~49 (half the yield of H. polymorpha) | >98 | Co-expression with glucose dehydrogenase for cofactor regeneration.[2] |
| Immobilized Saccharomyces cerevisiae | Ethyl Benzoylformate | (R)-Ethyl Mandelate | 92-97 | 92 | Continuous process in a packed bed reactor with glucose feeding.[1] |
¹ChADH: Carboxydothermus hydrogenoformans alcohol dehydrogenase
Table 2: Kinetic Resolution of Racemic Mandelic Acid Esters
| Biocatalyst | Substrate | Reaction Type | Product(s) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Candida cylindracea lipase (B570770) (CCL) | Racemic this compound | Hydrolysis | (S)-Mandelic Acid | 90 | ~97 (for the acid) | Water-in-oil microemulsion, 48 h.[3] |
| Thermophilic Lipase (from Geobacillus thermocatenolatus) | Racemic 2-(butyryloxy)-2-phenylacetic acid | Ethanolysis | (R)- or (S)-Mandelic Acid | Fast Resolution | High | 1-ethyl-3-methyl imidazolium-based ionic liquids, up to 120°C.[4] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Ethyl Benzoylformate using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from a procedure for the reduction of a similar substrate, methyl benzoylformate, and is a general method for yeast-mediated reductions.
Materials:
-
Saccharomyces cerevisiae (commercial baker's yeast)
-
Glucose (or sucrose)
-
Yeast extract
-
Peptone
-
Ethyl benzoylformate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Phosphate (B84403) buffer (pH 7.0)
Equipment:
-
Erlenmeyer flasks
-
Incubator shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC for e.e. analysis
Procedure:
-
Yeast Culture Preparation:
-
Prepare a culture medium containing 20 g/L glucose, 10 g/L peptone, and 5 g/L yeast extract in deionized water.
-
Inoculate the medium with Saccharomyces cerevisiae.
-
Incubate at 30°C with shaking (200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
-
Biocatalytic Reduction:
-
Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Resuspend the yeast cells in a phosphate buffer (pH 7.0) to a final concentration of approximately 140 g/L (wet cell weight).
-
Add ethyl benzoylformate to the yeast suspension to a final concentration of 20 g/L.
-
Incubate the reaction mixture at 30°C with continuous shaking for 36-48 hours.
-
-
Product Extraction and Purification:
-
After the reaction, separate the yeast cells by centrifugation.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be further purified by column chromatography if necessary.
-
-
Analysis:
-
Determine the conversion of ethyl benzoylformate and the yield of this compound using GC or HPLC.
-
Determine the enantiomeric excess of the this compound product using a chiral HPLC or GC column.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound via Hydrolysis
This protocol is a general procedure for the enzymatic resolution of esters.
Materials:
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Racemic this compound
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., tert-butanol, toluene)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vessel with magnetic stirring and temperature control
-
pH meter or autotitrator
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC or GC for e.e. analysis
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add phosphate buffer and the chosen organic solvent (if a biphasic system is used).
-
Add racemic this compound to the desired concentration (e.g., 0.1 M).
-
Add the immobilized lipase (e.g., 10% w/w of the substrate).
-
Stir the mixture at a constant temperature (e.g., 40°C).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC. The reaction can also be monitored by the consumption of a base (e.g., NaOH solution) to maintain a constant pH if an autotitrator is used, as the hydrolysis produces mandelic acid.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the produced acid.
-
-
Product Separation:
-
Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the unreacted this compound with an organic solvent like ethyl acetate.
-
To isolate the mandelic acid, acidify the aqueous layer to pH ~2 with HCl and then extract with ethyl acetate.
-
Alternatively, extract the acidic product from the initial reaction mixture with a saturated sodium bicarbonate solution. The aqueous layer containing the sodium mandelate can then be acidified and extracted.
-
-
Purification and Analysis:
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the products by column chromatography if necessary.
-
Determine the enantiomeric excess of the remaining this compound and the produced mandelic acid by chiral HPLC or GC.
-
Mandatory Visualizations
Caption: General experimental workflow for biocatalytic synthesis.
Caption: Factors influencing the outcome of the biocatalytic synthesis.
References
Application Notes and Protocols for the Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a pivotal technique in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. (R)- and (S)-mandelic acid and their esters are valuable chiral building blocks for the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics and antitumor agents. Lipase-catalyzed kinetic resolution offers a highly efficient and environmentally benign method for separating the enantiomers of racemic ethyl mandelate (B1228975). This application note provides detailed protocols for both the hydrolysis and transesterification of racemic ethyl mandelate using various lipases, along with a summary of relevant quantitative data to aid in the selection of optimal reaction conditions.
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that exhibit high enantioselectivity in the kinetic resolution of racemic compounds.[1][2] The principle of kinetic resolution lies in the differential reaction rates of the two enantiomers with the enzyme. The lipase (B570770) will preferentially catalyze the transformation of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. The key metrics for evaluating the success of a kinetic resolution are the enantiomeric excess of the product (eeₚ) and the remaining substrate (eeₛ), the conversion (c), and the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Data Presentation: Quantitative Analysis of Lipase-Catalyzed Resolution of Mandelate Esters
The following table summarizes the quantitative data from various studies on the lipase-catalyzed kinetic resolution of racemic ethyl and mthis compound. This data can be used to guide the selection of the enzyme, reaction type, and conditions to achieve the desired enantiomeric purity and yield.
| Enzyme | Substrate | Reaction Type | Solvent/Medium | Acyl Donor | Temp. (°C) | Time (h) | Conversion (c) (%) | eeₚ (%) (Product) | eeₛ (%) (Substrate) | Enantiomeric Ratio (E) | Reference(s) |
| Candida cylindracea lipase (CCL) | This compound | Hydrolysis | Water-in-oil microemulsion | - | N/A | 48 | 90 | 97 ((S)-Mandelic Acid) | N/A | N/A | [3] |
| Candida antarctica lipase B (CAL-B) (Immobilized, EC-amino) | Mthis compound | Hydrolysis | Phosphate (B84403) Buffer (pH 8) | - | N/A | N/A | N/A | 96 ((R)-Mandelic Acid) | N/A | 52 | [4][5] |
| Cell surface-displayed lipase (E. coli) | Mthis compound | Hydrolysis | Tris Buffer (pH 8.0) | - | 37 | 36 | ~25 | 99 ((S)-Mandelic Acid) | 33 | 250 - 292 | [6] |
| Pseudomonas cepacia lipase (PCL) | Generic Secondary Alcohols | Transesterification | Organic Solvents | Vinyl Acetate | N/A | N/A | ~50 | >99 | >99 | >200 | [7] |
| Novozym 435 (Immobilized CAL-B) | Morita-Baylis-Hillman Butyrates | Hydrolysis | Phosphate Buffer (pH 7) / Acetone (B3395972) (95:5) | - | 25-30 | 25 | 48 | >99 | 94 | >3000 | [8] |
Note: Data for mthis compound is included as it is a close structural analog of this compound and provides valuable insights into enzyme performance. N/A indicates that the data was not available in the cited source.
Experimental Protocols
Two primary strategies for the lipase-catalyzed kinetic resolution of racemic this compound are presented: enzymatic hydrolysis and enzymatic transesterification.
Protocol 1: Enzymatic Hydrolysis of Racemic this compound
This protocol is based on the selective hydrolysis of one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric excess.
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida cylindracea lipase, immobilized Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction vessel with temperature control and stirring
-
pH meter or autotitrator
Procedure:
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add racemic this compound (e.g., 100 mg, 0.56 mmol).
-
Add phosphate buffer (e.g., 10 mL, 0.1 M, pH 7.0) to dissolve/suspend the substrate.
-
Initiate stirring to ensure a homogenous mixture.
-
-
Enzyme Addition:
-
Add the selected lipase (e.g., 20-50 mg of immobilized lipase or a specified activity unit of free lipase) to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the remaining this compound and the produced mandelic acid, as well as the conversion.
-
The pH of the reaction mixture will decrease as the mandelic acid is produced. The reaction can also be monitored by titrating the produced acid with a standard base solution (e.g., 0.1 M NaOH) to maintain a constant pH.
-
-
Work-up and Product Isolation:
-
Once the desired conversion (typically around 50% for optimal resolution) and enantiomeric excess are achieved, terminate the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-miscible organic solvent like acetone and then filtering).
-
Adjust the pH of the aqueous solution to acidic (e.g., pH 2) with dilute HCl to protonate the mandelic acid.
-
Extract the entire mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of unreacted this compound and mandelic acid can be separated by column chromatography on silica (B1680970) gel.
-
Protocol 2: Enzymatic Transesterification of Racemic this compound
This protocol involves the selective acylation of one enantiomer of the racemic this compound with an acyl donor, resulting in an acylated product and the unreacted enantiomer in high enantiomeric excess.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B, or immobilized Pseudomonas cepacia lipase)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), hexane, toluene)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (e.g., 100 mg, 0.56 mmol).
-
Add an anhydrous organic solvent (e.g., 5-10 mL of MTBE).
-
Add the acyl donor (e.g., 2-5 equivalents of vinyl acetate).
-
-
Enzyme Addition:
-
Add the immobilized lipase (e.g., 20-50 mg of Novozym 435) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at a constant temperature (e.g., 30-50 °C).
-
Monitor the progress of the reaction by taking aliquots, filtering the enzyme, and analyzing the filtrate by chiral HPLC or GC to determine the enantiomeric excess of the remaining this compound and the acylated product, as well as the conversion.
-
-
Work-up and Product Isolation:
-
When the reaction has reached approximately 50% conversion, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent and excess acyl donor from the filtrate under reduced pressure.
-
The resulting mixture of unreacted this compound and the acylated product can be separated by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Principle of lipase-catalyzed kinetic resolution.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Catalysis of the hydrolysis of this compound and esterification of alpha-bromopropionic acid by lipase in microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KINETIC RESOLUTION OF (R,S)-Mthis compound BY IMMOBILIZED LIPASE PREPARATIONS FROM Candida antarctica B [scielo.org.co]
- 5. KINETIC RESOLUTION OF (R,S)-Mthis compound BY IMMOBILIZED LIPASE PREPARATIONS FROM <I>Candida antarctica</I> B [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Ethyl Mandelate Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies for the chiral separation of ethyl mandelate (B1228975) using High-Performance Liquid Chromatography (HPLC). It includes a summary of quantitative data in a structured table, comprehensive experimental protocols, and a visual representation of the experimental workflow.
Introduction
Ethyl mandelate is a chiral ester of mandelic acid, which is a crucial building block in the synthesis of many pharmaceuticals. The enantiomers of this compound can exhibit different pharmacological activities and toxicities. Therefore, the ability to separate and quantify these enantiomers is of significant importance in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like this compound.[1][2] This application note details a robust HPLC method for the baseline separation of this compound enantiomers.
Data Presentation
The following table summarizes the chromatographic conditions and results for the chiral separation of this compound on a polysaccharide-based chiral stationary phase.
| Parameter | Method 1 |
| Compound | This compound |
| Chiral Stationary Phase (CSP) | CHIRALPAK® IH |
| Column Dimensions | 4.6 x 250 mm |
| Particle Size | 5 µm |
| Chromatographic Mode | Normal Phase |
| Mobile Phase | n-hexane / 2-propanol (90 / 10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | UV-VIS 210 nm[3] |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL |
| Retention Time (Enantiomer 1) | 8.3 min |
| Retention Time (Enantiomer 2) | 10.3 min |
| k' (Enantiomer 1) | 1.70 |
| k' (Enantiomer 2) | 2.40 |
| Alpha (α) Value | 1.38 |
| Resolution (Rs) | 5.59[3] |
Experimental Protocols
This section provides a detailed protocol for the chiral HPLC separation of this compound.
Materials and Reagents
-
Racemic this compound
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Methanol (for sample dissolution, if necessary)
-
Chiral HPLC column: CHIRALPAK® IH, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)
Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, a column oven, an autosampler, and a UV-VIS detector. An Agilent 1100 series or similar is suitable.[4]
-
Data acquisition and processing software (e.g., HP Chemstation).
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 volume/volume ratio.
-
For a 1 L total volume, mix 900 mL of n-hexane with 100 mL of 2-propanol.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution with a concentration of 1 mg/mL.
-
Ensure the standard is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter before injection, if necessary, to remove any particulate matter.
Chromatographic Conditions
-
Column: CHIRALPAK® IH, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-hexane / 2-propanol (90 / 10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Run Time: Approximately 15 minutes
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic this compound standard solution five times.
-
Calculate the mean and relative standard deviation (RSD) for the retention times, peak areas, and resolution of the two enantiomers.
-
The RSD for retention times and peak areas should be less than 2%.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.
Sample Analysis
-
Once the system suitability criteria are met, inject the sample solutions.
-
Identify the enantiomer peaks based on their retention times.
-
Quantify the individual enantiomers by integrating the peak areas.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships in chiral HPLC separation.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Logical Relationships in Chiral HPLC Separation.
References
Experimental setup for the esterification of mandelic acid to ethyl mandelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl mandelate (B1228975) is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its production via the esterification of mandelic acid is a common and important transformation in organic synthesis. These application notes provide detailed experimental protocols for the synthesis of ethyl mandelate from mandelic acid using different catalytic systems. The protocols are designed to be clear, concise, and reproducible for researchers in both academic and industrial settings.
Data Presentation
The following tables summarize the quantitative data for the different esterification methods described in this document, allowing for easy comparison of reaction parameters and outcomes.
Table 1: Fischer Esterification of Mandelic Acid with Sulfuric Acid Catalyst
| Parameter | Value |
| Reactants | |
| Mandelic Acid | 1.0 eq |
| Ethanol (B145695) | 10-20 eq (solvent) |
| Catalyst | |
| Concentrated H₂SO₄ | 0.1-0.2 eq |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-8 hours |
| Yield | |
| Isolated Yield | 80-90% |
Table 2: Esterification of Mandelic Acid with p-Toluenesulfonic Acid Catalyst
| Parameter | Value |
| Reactants | |
| Mandelic Acid | 1.0 eq |
| Ethanol | 10-20 eq (solvent) |
| Catalyst | |
| p-Toluenesulfonic acid (p-TSA) | 0.05-0.1 eq |
| Reaction Conditions | |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-12 hours |
| Yield | |
| Isolated Yield | 85-95% |
Table 3: Nickel-Catalyzed Esterification of Mandelic Acid
| Parameter | Value |
| Reactants | |
| Mandelic Acid | 1.0 eq |
| Ethanol | 5.0 eq |
| Catalyst | |
| Ni(OTf)₂ | 1 mol% |
| Reaction Conditions | |
| Temperature | 80 °C |
| Reaction Time | 6 hours |
| Yield | |
| Isolated Yield | up to 95%[1] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol describes the classic acid-catalyzed esterification of mandelic acid with ethanol.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a round-bottom flask, add mandelic acid and an excess of absolute ethanol (10-20 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-8 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 103-105 °C at 2 mmHg.
Protocol 2: Esterification using p-Toluenesulfonic Acid
This protocol offers a milder alternative to sulfuric acid, often resulting in cleaner reactions and higher yields.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (B28343) (optional, for Dean-Stark setup)
-
Round-bottom flask
-
Reflux condenser (or Dean-Stark apparatus)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Combine mandelic acid, a large excess of ethanol (10-20 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents) in a round-bottom flask. For reactions sensitive to water, a Dean-Stark apparatus can be used with toluene as a co-solvent to remove the water formed during the reaction.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a Dean-Stark apparatus was used, remove the toluene and excess ethanol via rotary evaporation. If not, proceed to the next step.
-
Work up the reaction mixture as described in Protocol 1, steps 6-8.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.
Protocol 3: Nickel-Catalyzed Esterification
This modern method utilizes a nickel catalyst for a mild and efficient esterification.[1]
Materials:
-
Mandelic acid (0.5 mmol)
-
Ethanol (2.5 mmol, 5 equivalents)
-
Nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂) (0.005 mmol, 1 mol%)
-
Schlenk tube or similar reaction vessel
-
Stir bar
-
Heating block or oil bath
Procedure:
-
In a Schlenk tube equipped with a stir bar, combine mandelic acid (0.5 mmol), ethanol (0.5 mL), and Ni(OTf)₂ (1 mol%).[1]
-
Heat the reaction mixture to 80 °C for 6 hours.[1]
-
After cooling, the product can be isolated. The publication suggests that yields up to 95% can be achieved.[1] Purification would typically involve chromatographic methods if necessary, though direct isolation may be possible depending on the purity.
Visualizations
The following diagrams illustrate the key processes involved in the esterification of mandelic acid.
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Reduction of Ethyl Benzoylformate to Ethyl Mandelate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical and biocatalytic reduction of ethyl benzoylformate to ethyl mandelate (B1228975), a key chiral intermediate in the synthesis of various pharmaceuticals. The protocols described herein offer methodologies for achieving high yields and enantioselectivity, critical for the efficient production of optically pure compounds. We present three primary methodologies: asymmetric catalytic hydrogenation, biocatalytic reduction using Saccharomyces cerevisiae, and chemical reduction with sodium borohydride (B1222165). Quantitative data from these methods are summarized for comparative analysis, and detailed experimental workflows are provided.
Introduction
The enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters is a fundamental transformation in organic synthesis. Ethyl mandelate, in its chiral forms, serves as a versatile building block for numerous active pharmaceutical ingredients. The stereocenter introduced during the reduction of ethyl benzoylformate must be carefully controlled to ensure the desired pharmacological activity of the final product. This document outlines three distinct and effective methods to achieve this transformation, catering to different laboratory settings and research needs.
Methods and Protocols
Asymmetric Catalytic Hydrogenation
Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of ketones. The use of a heterogeneous catalyst, such as platinum on an alumina (B75360) support (Pt/Al₂O₃), modified with a chiral alkaloid, provides a robust and scalable method for producing enantiomerically enriched this compound.
Experimental Protocol: Enantioselective Hydrogenation using Pt/Al₂O₃ and (-)-Cinchonidine
This protocol is adapted from studies on the enantioselective hydrogenation of ethyl benzoylformate.[1][2]
Materials:
-
Ethyl benzoylformate (EBF)
-
5% (w/w) Pt/Al₂O₃ catalyst
-
(-)-Cinchonidine (modifier)
-
Toluene (B28343) (solvent)
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Glass reactor with temperature control and gas inlet/outlet
-
Magnetic stirrer
Procedure:
-
Catalyst Pre-reduction: The Pt/Al₂O₃ catalyst is pre-reduced under a flow of hydrogen gas at 400 °C for 2 hours.
-
Reaction Setup: To a glass reactor, add the desired amount of pre-reduced Pt/Al₂O₃ catalyst.
-
Solvent and Modifier Addition: Add 150 mL of toluene to the reactor. To avoid catalyst deactivation by oxygen, bubble argon through the solvent for 10 minutes, followed by hydrogen for another 10 minutes.[1]
-
Add the desired concentration of (-)-cinchonidine to the solvent.
-
Substrate Addition: Add ethyl benzoylformate to the reaction mixture to achieve an initial concentration of 5.6 mmol/L.[1][2]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of ethyl benzoylformate and the enantiomeric excess of this compound.
-
Work-up: After the reaction is complete, filter the catalyst from the reaction mixture. The solvent can be removed under reduced pressure to isolate the product. Further purification can be achieved by column chromatography if necessary.
Data Summary: Catalytic Hydrogenation
| Parameter | Value | Reference |
| Catalyst | 5% (w/w) Pt/Al₂O₃ | [1][2] |
| Modifier | (-)-Cinchonidine | [1][2] |
| Solvent | Toluene | [1][2] |
| Substrate Conc. | 5.6 mmol/L | [1] |
| Temperature | 25 °C | [1][2] |
| H₂ Pressure | 1 atm | [2] |
| Max. Enantiomeric Excess (ee) | 85% | [2] |
| Conversion | Up to 100% | [2] |
Biocatalytic Reduction using Saccharomyces cerevisiae
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Whole-cell catalysis with baker's yeast (Saccharomyces cerevisiae) is a well-established method for the asymmetric reduction of ketones, often providing high enantioselectivity under mild reaction conditions.
Experimental Protocol: Asymmetric Reduction with Saccharomyces cerevisiae
This protocol is based on studies utilizing S. cerevisiae for the asymmetric synthesis of (R)-(-)-mandelic acid ethyl ester.[3]
Materials:
-
Ethyl benzoylformate
-
Saccharomyces cerevisiae (e.g., strain 21)[3]
-
Fermentation medium (e.g., YPD broth)
-
Glucose (as an energy source)
-
Bioreactor or fermentation vessel with temperature and pH control
-
Shaker incubator
Procedure:
-
Yeast Culture Preparation: Inoculate a sterile fermentation medium with Saccharomyces cerevisiae and incubate at 30 °C with shaking until a desired cell concentration is reached (e.g., 140 g/L wet cell weight).[3]
-
Reaction Setup: Transfer the yeast cell culture to a bioreactor.
-
Substrate Addition: Add ethyl benzoylformate to the culture to a final concentration of 20 g/L.[3]
-
Reaction Conditions:
-
Reaction Monitoring: Monitor the conversion of ethyl benzoylformate and the formation of this compound using techniques such as HPLC or GC.
-
Product Isolation: After the reaction, centrifuge the mixture to separate the yeast cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Data Summary: Biocatalytic Reduction
| Parameter | Value | Reference |
| Biocatalyst | Saccharomyces cerevisiae 21 | [3] |
| Substrate Conc. | 20 g/L | [3] |
| Cell Conc. | 140 g/L | [3] |
| Temperature | 30 °C | [3] |
| Reaction Time | 36 h | [3] |
| Conversion | 99.8% | [3] |
| Enantiomeric Excess (ee) | 100% for (R)-enantiomer | [3] |
Chemical Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. While it generally does not reduce esters, α-keto esters like ethyl benzoylformate can be reduced under specific conditions. This method offers a convenient and cost-effective approach, although control of enantioselectivity typically requires a chiral auxiliary or catalyst, which is not detailed in this specific protocol.
Experimental Protocol: Reduction using Sodium Borohydride
This is a general protocol for the reduction of a ketone, which can be adapted for ethyl benzoylformate.[4]
Materials:
-
Ethyl benzoylformate
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (solvent)
-
25-mL Erlenmeyer flask
-
Magnetic stirrer
-
Ice-water bath
-
6M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a 25-mL Erlenmeyer flask, dissolve ethyl benzoylformate (0.5 g) in ethanol (4 mL) and stir at room temperature for several minutes.[4]
-
Addition of Reducing Agent: Add sodium borohydride (0.1 g) in small portions over 5 minutes.[4]
-
Reaction: Gently swirl the mixture at room temperature for 20 minutes.[4]
-
Quenching: Cool the mixture in an ice-water bath. Add water (5 mL) followed by 6M HCl (0.3 mL). After 15 minutes, add an additional 2.5 mL of water.[4]
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.
Data Summary: Chemical Reduction with Sodium Borohydride
Visualizations
Caption: General experimental workflow for the reduction of ethyl benzoylformate.
Conclusion
The reduction of ethyl benzoylformate to this compound can be effectively achieved through various methods, each with its own advantages. Asymmetric catalytic hydrogenation offers high enantioselectivity and is suitable for industrial applications. Biocatalytic reduction with Saccharomyces cerevisiae provides an environmentally friendly route with excellent enantioselectivity and high conversion rates. Chemical reduction with sodium borohydride is a straightforward and cost-effective method for producing racemic this compound. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, scale of reaction, and available resources. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis of this compound.
References
Ethyl Mandelate: A Versatile Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethyl mandelate (B1228975), the ethyl ester of mandelic acid, serves as a crucial starting material and intermediate in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. Its chemical structure, featuring a chiral center and reactive hydroxyl and ester functional groups, allows for diverse chemical modifications, leading to the development of active ingredients with different modes of action. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from ethyl mandelate.
Application in Insecticide Synthesis: The Case of Phenthoate (B1677647)
This compound is a key precursor in the industrial synthesis of phenthoate, a non-systemic organothiophosphate insecticide and acaricide. Phenthoate functions as an acetylcholinesterase (AChE) inhibitor, exerting its effect through both contact and stomach action. The synthesis from this compound is a well-established two-step process.
Synthesis Pathway
The synthesis involves two primary chemical transformations:
-
Chlorination: The hydroxyl group of this compound is substituted with a chlorine atom using a chlorinating agent like thionyl chloride to form the intermediate, ethyl 2-chloro-2-phenylacetate.
-
Phosphorodithioation: The chlorinated intermediate is then reacted with a salt of O,O-dimethyl phosphorodithioate (B1214789) to yield phenthoate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-2-phenylacetate
-
Objective: To synthesize the intermediate ethyl 2-chloro-2-phenylacetate from this compound.
-
Reactants:
-
This compound
-
Thionyl chloride
-
-
Procedure:
-
In a suitable reactor, mix 0.80 moles of this compound with 0.82 moles of thionyl chloride.
-
Allow the resulting solution to stand at room temperature for 16 hours.
-
After the incubation period, heat the reaction mixture on a water bath for 30 minutes.
-
Carefully pour the mixture into ice-water.
-
Extract the product, ethyl 2-chloro-2-phenylacetate, several times with ether.
-
Step 2: Synthesis of Phenthoate
-
Objective: To synthesize phenthoate by reacting ethyl 2-chloro-2-phenylacetate with O,O-dimethyl sodium dithiophosphate.
-
Reactants:
-
Ethyl 2-chloro-2-phenylacetate
-
O,O-dimethyl sodium dithiophosphate aqueous solution
-
Phase transfer catalyst
-
-
Procedure:
-
Charge an aqueous solution of 160 moles of O,O-dimethyl sodium dithiophosphate (pre-treated with Na2CO3) into a reactor.
-
Add 30 L of toluene to the reactor.
-
Heat the mixture to a temperature of 40 to 45°C.
-
Introduce a phase transfer catalyst into the mixture.
-
Over a period of 5 to 6 hours, add 150 moles of ethyl 2-chloro-2-phenylacetate to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring for an additional 2 to 3 hours.
-
Separate the organic layer and wash it with a 5% Na2CO3 solution followed by water.
-
Remove the toluene by distillation under reduced pressure to obtain crude phenthoate.
-
Quantitative Data
| Parameter | Value | Reference |
| Purity of Phenthoate | >92% (Technical Grade) | |
| Reactant Molar Ratio (Step 1) | This compound : Thionyl Chloride = 1 : 1.025 | [1] |
| Reactant Molar Ratio (Step 2) | Ethyl 2-chloro-2-phenylacetate : O,O-dimethyl sodium dithiophosphate = 1 : 1.07 | [1] |
| Reaction Temperature (Step 2) | 40 - 45°C | [1] |
| Reaction Time (Step 2) | 7 - 9 hours | [1] |
Application in Herbicide Synthesis: Triazinone Herbicides (by Analogy)
Mandelic acid esters are valuable intermediates in the synthesis of herbicides, particularly those belonging to the triazinone class. For instance, the herbicidally active compound 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can be synthesized from mthis compound. A similar synthetic route can be employed using this compound.
Proposed Synthesis Pathway
The synthesis involves the conversion of this compound to phenylglyoxylic acid, which is then reacted with acetylhydrazine to form a hydrazone. Subsequent cyclization yields the triazinone herbicide.
Experimental Protocol (Adapted from Mthis compound Synthesis)
Step 1 & 2: Synthesis of Phenylglyoxylic acid hydrazide-2-acetylhydrazone
-
This intermediate is synthesized from ethyl phenylglyoxylate, which can be obtained by the oxidation of this compound.
Step 3: Synthesis of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-(4H)-one
-
Objective: To synthesize the triazinone herbicide via cyclization.
-
Reactant: Phenylglyoxylic acid hydrazide-2-acetylhydrazone
-
Procedure:
-
Dissolve 175 g (0.8 mol) of phenylglyoxylic acid hydrazide-2-acetylhydrazone in 2 liters of ethanol.
-
Heat the solution to reflux for 12 hours.
-
After cooling, the precipitated product is filtered off.
-
Quantitative Data (Based on related synthesis)
| Parameter | Value | Reference |
| Yield | High | [2] |
| Reaction Time | 12 hours | [2] |
| Solvent | Ethanol | [2] |
Application in Fungicide Synthesis: Mandelic Acid Derivatives
This compound serves as a readily available precursor for mandelic acid, which is a core structural motif in a new generation of fungicides. While many novel fungicides are synthesized from substituted mandelic acids, the initial step often involves the hydrolysis of the corresponding ester.
Synthesis Pathway: Hydrolysis to Mandelic Acid
The first step in utilizing this compound for the synthesis of these fungicides is its hydrolysis to mandelic acid. This can be achieved through acid- or base-catalyzed hydrolysis.
Experimental Protocol: Hydrolysis of this compound to Mandelic Acid
-
Objective: To hydrolyze this compound to produce mandelic acid.
-
Reactants:
-
This compound
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water.
-
Add this compound to the sodium hydroxide solution.
-
Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC or GC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the mandelic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain crude mandelic acid.
-
Recrystallize from a suitable solvent (e.g., water or benzene) to obtain pure mandelic acid.[3]
-
Quantitative Data for Hydrolysis
| Parameter | Value | Reference |
| Yield of Mandelic Acid | 85-90% | [1] |
| Melting Point of Mandelic Acid | 118-120 °C | [3] |
Once mandelic acid is obtained, it can be further functionalized and used in the synthesis of various fungicides, such as those containing 1,3,4-oxadiazole (B1194373) or other heterocyclic moieties, which have shown significant antifungal activity.
Conclusion
This compound is a versatile and economically important building block in the agrochemical industry. Its application spans across the synthesis of insecticides like phenthoate, and it serves as a key precursor for herbicides and a new generation of mandelic acid-derived fungicides. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of agrochemical synthesis and development.
References
Application Notes and Protocols: Monitoring Ethyl Mandelate Reactions by TLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique widely employed in synthetic chemistry to monitor the progress of chemical reactions. This application note provides a detailed protocol for monitoring the esterification of mandelic acid to ethyl mandelate (B1228975) using TLC. The principles and methods described herein are broadly applicable to a variety of other reactions involving similar organic transformations.
The reaction of interest is the Fischer esterification of mandelic acid with ethanol (B145695), catalyzed by a strong acid, to yield ethyl mandelate. By periodically sampling the reaction mixture and analyzing it by TLC, one can qualitatively observe the consumption of the starting material (mandelic acid) and the formation of the product (this compound). Furthermore, with the aid of image analysis software, a quantitative assessment of the reaction's progress can be achieved.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). In this case, mandelic acid, with its polar carboxylic acid and hydroxyl groups, will have a strong affinity for the polar silica gel and will thus travel a shorter distance up the TLC plate. This compound, being less polar due to the esterification of the carboxylic acid group, will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase. This difference in retention factor (Rƒ) allows for the clear visual separation of the reactant and product.
Experimental Protocols
Materials and Reagents
-
Reactants and Solvents:
-
Mandelic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
TLC Supplies:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
-
Visualization Reagent:
-
Potassium permanganate (B83412) (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water.[1]
-
-
Glassware and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Pipettes
-
Rotary evaporator
-
Procedure: Fischer Esterification of Mandelic Acid
-
To a round-bottom flask equipped with a magnetic stir bar, add mandelic acid (1.0 equivalent).
-
Add an excess of absolute ethanol (e.g., 10 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring.[2]
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).
Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber:
-
Pour the mobile phase (3:1 Hexanes:Ethyl Acetate) into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.
-
-
Spotting the TLC Plate:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Using a capillary tube, spot a dilute solution of mandelic acid in ethanol on the 'SM' lane.
-
At each time point, withdraw a small aliquot of the reaction mixture using a capillary tube and spot it on the 'RM' lane.
-
For the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the spots.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
-
Visualization:
-
UV Light (Non-destructive): View the dried TLC plate under a UV lamp (254 nm). Both mandelic acid and this compound are aromatic and should be UV-active, appearing as dark spots.[3] Circle the spots with a pencil.
-
Potassium Permanganate Stain (Destructive): Dip the plate into the potassium permanganate stain solution and then gently heat it with a heat gun.[1] Compounds with oxidizable functional groups (like the alcohol in both mandelic acid and this compound) will appear as yellow-brown spots on a purple background.
-
Workup Procedure (after reaction completion)
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted mandelic acid) and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Data Presentation and Analysis
The progress of the reaction can be qualitatively assessed by observing the disappearance of the mandelic acid spot and the appearance and intensification of the this compound spot over time. For a quantitative analysis, a calibration curve can be constructed using standard solutions of known concentrations of this compound.
Table 1: TLC Data for the Esterification of Mandelic Acid
| Compound | Mobile Phase (3:1 Hexanes:EtOAc) | Rƒ Value (approximate) | Visualization |
| Mandelic Acid | Silica Gel | 0.25 | UV (254 nm), KMnO₄ stain |
| This compound | Silica Gel | 0.60 | UV (254 nm), KMnO₄ stain |
Note: Rƒ values are approximate and can vary depending on the specific experimental conditions.
Table 2: Quantitative Analysis of Reaction Progress
| Time (minutes) | Spot Intensity (this compound) | % Conversion (Calculated from Calibration Curve) |
| 0 | 0 | 0% |
| 30 | (Example Value) | 25% |
| 60 | (Example Value) | 55% |
| 90 | (Example Value) | 80% |
| 120 | (Example Value) | 95% |
Protocol: Quantitative TLC Analysis
-
Prepare Standard Solutions: Prepare a series of standard solutions of pure this compound in ethanol at known concentrations (e.g., 1, 2, 5, 10 mg/mL).
-
Spot Standards and Samples: On a single TLC plate, spot equal volumes of each standard solution and the reaction mixture aliquots taken at different time points.
-
Develop and Visualize: Develop the TLC plate as described in section 3.3. Visualize the spots using UV light and capture a high-resolution image of the plate.
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ or other dedicated TLC analysis software) to measure the integrated intensity of each spot.
-
Plot the integrated intensity of the standard spots against their known concentrations to generate a calibration curve.
-
Use the calibration curve to determine the concentration of this compound in each reaction mixture spot based on its integrated intensity.
-
-
Calculate Percent Conversion: The percent conversion can be calculated using the following formula: % Conversion = (Concentration of Product at time t / Initial Concentration of Limiting Reactant) * 100
Visualizations
Caption: Principle of TLC separation of mandelic acid and this compound.
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Workflow for quantitative analysis of reaction progress using TLC.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Scale-Up Synthesis of Enantiopure Ethyl Mandelate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiopure ethyl mandelate (B1228975) is a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs for treating cardiovascular diseases and cancer. The stereochemistry of the hydroxyl group is critical for the biological activity of these APIs. Consequently, robust and scalable methods for producing single-enantiomer ethyl mandelate are of significant industrial importance. This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure this compound, focusing on asymmetric catalysis and biocatalytic methods.
Asymmetric Catalytic Synthesis
Asymmetric catalysis offers a direct approach to enantiopure this compound by converting a prochiral starting material into a chiral product using a chiral catalyst. Rhodium-based catalysts have shown promise in the asymmetric arylation of ethyl glyoxalate.
Protocol 1: Rhodium-Catalyzed Asymmetric Arylation
This protocol is based on the enantioselective catalytic arylation of ethyl glyoxalate using phenylboron reagents and chiral rhodium(I)-NHC (N-heterocyclic carbene) catalysts.
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the chiral bis-imidazolium salt and [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene) in anhydrous tert-amyl alcohol is prepared.
-
Base Addition: Potassium tert-butoxide (KOtBu) is added to the catalyst solution, and the mixture is stirred to form the active Rh(I)-NHC catalyst.
-
Reaction Mixture: In a separate reactor, ethyl glyoxalate and a phenylboron reagent (e.g., phenylboronic acid) are dissolved in tert-amyl alcohol.
-
Catalytic Reaction: The prepared catalyst solution is transferred to the reactor containing the substrates. The reaction mixture is stirred at a controlled temperature until completion, monitored by techniques like HPLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable reagent. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield enantiopure this compound.
Logical Workflow for Asymmetric Arylation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Arylation.
Biocatalytic Synthesis
Biocatalysis has emerged as a green and efficient alternative for producing enantiopure compounds. Enzymes offer high selectivity and operate under mild conditions, making them suitable for industrial applications.[1][2]
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes a lipase (B570770) to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the unreacted enantiomer.
Experimental Protocol:
-
Enzyme Immobilization: The chosen lipase (e.g., from Candida antarctica) is immobilized on a suitable support to enhance stability and facilitate reuse.
-
Reaction Setup: Racemic this compound and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent (e.g., toluene) in a temperature-controlled reactor.
-
Enzymatic Reaction: The immobilized lipase is added to the reaction mixture. The suspension is stirred at a specific temperature. The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
Separation: Once the desired conversion (typically close to 50%) is reached, the enzyme is filtered off.
-
Purification: The filtrate, containing one enantiomer of this compound and the acylated product of the other, is concentrated. The two compounds are then separated by column chromatography or distillation to yield the enantiopure this compound.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of this compound.
Protocol 3: Asymmetric Reduction of Ethyl Benzoylformate
This biocatalytic approach employs an alcohol dehydrogenase (ADH) to asymmetrically reduce prochiral ethyl benzoylformate to a single enantiomer of this compound. This method can achieve high enantioselectivity and yield.
Experimental Protocol:
-
Enzyme and Cofactor System: A suitable alcohol dehydrogenase (often from a thermophilic organism for enhanced stability) and a cofactor regeneration system (e.g., using a secondary alcohol like isopropanol (B130326) and a corresponding dehydrogenase, or an enzymatic system like glucose/glucose dehydrogenase) are prepared in a buffer solution.
-
Reaction Setup: Ethyl benzoylformate is added to the buffered enzyme solution.
-
Biocatalytic Reduction: The reaction is maintained at an optimal pH and temperature with gentle agitation. The progress of the reduction is monitored by HPLC.
-
Work-up: Once the reaction is complete, the enzyme is denatured or removed. The product is extracted from the aqueous phase using an organic solvent.
-
Purification: The organic extracts are combined, dried, and the solvent is evaporated. The resulting crude this compound can be further purified if necessary.
Experimental Workflow for Asymmetric Reduction
Caption: Workflow for Asymmetric Reduction of Ethyl Benzoylformate.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Asymmetric Catalysis (Rh-NHC) | Enzymatic Kinetic Resolution (Lipase) | Asymmetric Reduction (ADH) |
| Starting Material | Ethyl Glyoxalate, Phenylboron Reagent | Racemic this compound | Ethyl Benzoylformate |
| Typical Yield | Good to Excellent[3] | ~50% (theoretical max for one enantiomer) | High |
| Enantiomeric Excess (e.e.) | Up to 75%[3] | >99% | Up to 92% for methyl (R)-mandelate[4] |
| Catalyst | Chiral Rhodium(I)-NHC Complex | Immobilized Lipase | Alcohol Dehydrogenase |
| Reaction Conditions | Anhydrous, inert atmosphere | Mild, aqueous or organic solvent | Mild, aqueous buffer |
| Key Advantages | Direct synthesis from prochiral substrate | High enantiopurity of product | High yield and enantioselectivity |
| Key Challenges | Catalyst cost, removal of metal traces | Theoretical yield limit of 50%, separation of product and acylated ester | Cofactor regeneration, enzyme stability |
Conclusion
The choice of synthetic route for the scale-up production of enantiopure this compound depends on various factors, including cost, desired enantiopurity, and available infrastructure. Asymmetric catalysis offers a direct route with high potential throughput, while biocatalytic methods provide environmentally friendly alternatives with excellent enantioselectivity. For industrial applications, process optimization, including catalyst/enzyme loading, reaction time, and purification strategies, is crucial to ensure a cost-effective and sustainable manufacturing process. The protocols and data presented here serve as a guide for researchers and professionals in the development and implementation of scalable syntheses of this important chiral intermediate.
References
Application Notes and Protocols for the Use of Ethyl Mandelate as a Resolving Agent in Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical step in the development and manufacturing of pharmaceuticals and fine chemicals, as enantiomers of a chiral molecule can exhibit markedly different physiological activities. Diastereomeric crystallization is a classical and industrially scalable method for separating enantiomers. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by fractional crystallization.
Ethyl mandelate (B1228975), an ester of mandelic acid, can be employed as a chiral resolving agent, particularly for the resolution of racemic alcohols and amines. The process typically involves the formation of diastereomeric esters or amides, which are then separated by crystallization. These application notes provide a comprehensive guide to the principles and methodologies for using ethyl mandelate in this capacity.
Principle of Resolution
The fundamental principle lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.
-
For Racemic Alcohols: A racemic alcohol ((R/S)-Alcohol) is reacted with an enantiopure form of a carboxylic acid derivative, in this case, assumed to be derived from ethyl (R)-mandelate (after hydrolysis to (R)-mandelic acid and activation) or through direct transesterification, to form two diastereomeric esters: [(R)-Alcohol-(R)-Mandelate] and [(S)-Alcohol-(R)-Mandelate].
-
For Racemic Amines: A racemic amine ((R/S)-Amine) is reacted with an enantiopure form of this compound, typically activated at the carboxyl group, to form two diastereomeric amides: [(R)-Amine-(R)-Mandelamide] and [(S)-Amine-(R)-Mandelamide].
Due to their different three-dimensional structures, these diastereomers exhibit different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, which can be isolated by filtration. The desired enantiomer is then liberated from the isolated diastereomer through a chemical reaction, such as hydrolysis, that cleaves the bond to the chiral auxiliary.
Logical Workflow for Diastereomeric Resolution
Troubleshooting & Optimization
Technical Support Center: Synthesis of Enantiomerically Enriched Ethyl Mandelate
Welcome to the Technical Support Center for the enantioselective synthesis of ethyl mandelate (B1228975). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the enantiomeric excess (ee) of ethyl mandelate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing this compound, but the enantiomeric excess is consistently low. What are the primary parameters I should investigate?
A: Low enantiomeric excess is a common challenge in asymmetric synthesis. The first parameters to investigate are temperature, solvent, and catalyst integrity. These factors can significantly influence the stereochemical outcome of your reaction.
-
Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. It is recommended to screen a range of temperatures (e.g., -78°C, -20°C, 0°C, and room temperature) to determine the optimal condition for your specific catalyst system.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect the transition state of the reaction, thereby influencing enantioselectivity. A screening of various anhydrous solvents with different properties (e.g., toluene, dichloromethane, THF, diethyl ether) is advisable.
-
Catalyst/Enzyme Activity: Ensure the catalyst or enzyme is not degraded. For metal catalysts, verify the ligand's purity and handle them under an inert atmosphere if they are air or moisture sensitive. For enzymatic resolutions, ensure the enzyme is from a reliable supplier and has been stored correctly.
Issue 2: Inconsistent Enantiomeric Excess Between Batches
Q: I am observing significant variations in enantiomeric excess from one batch to another, even when following the same protocol. What could be the cause?
A: Inconsistent results often stem from subtle variations in reaction setup and reagents. Key areas to check include:
-
Reagent Purity: The purity of starting materials, especially the ethyl glyoxalate or mandelic acid precursor, catalyst, and solvent, is critical. Trace impurities can sometimes interfere with the catalytic cycle.
-
Water Content: For many asymmetric reactions, especially those involving metal catalysts, strict anhydrous conditions are necessary. Ensure all glassware is oven-dried and solvents are appropriately distilled and dried.
-
Stirring and Temperature Control: Inconsistent stirring can create localized temperature and concentration gradients, affecting the reaction's stereoselectivity. Ensure consistent and efficient stirring and precise temperature control throughout the reaction.
Issue 3: Decrease in Enantiomeric Excess at High Conversion
Q: I've noticed that the enantiomeric excess of my product is high at the beginning of the reaction but decreases as the reaction proceeds to high conversion. Why is this happening and how can I prevent it?
A: A decrease in enantiomeric excess over time can be due to:
-
Product Racemization: The chiral this compound product might be racemizing under the reaction conditions. This can be tested by subjecting the purified, enantiomerically enriched product to the reaction conditions (without the starting material) and monitoring its optical purity over time.
-
Catalyst Degradation: The chiral catalyst may degrade over the course of the reaction, leading to a loss of stereocontrol. This can result in a less selective or non-selective background reaction becoming more prominent at later stages. To mitigate this, you can try shortening the reaction time, lowering the temperature, or using a more stable catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing enantiomerically enriched this compound?
A1: The primary methods for producing enantiomerically enriched this compound are asymmetric synthesis and kinetic resolution.
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to convert a prochiral starting material, such as ethyl glyoxalate, into a single enantiomer of this compound. Rhodium(I) complexes with chiral phosphane or N-heterocyclic carbene (NHC) ligands are commonly used for the asymmetric arylation of ethyl glyoxalate with phenylboronic acid.[1][2]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of racemic mandelic acid or its ester.[3] This leaves the unreacted enantiomer in high enantiomeric excess. Dynamic kinetic resolution can be employed to convert the undesired enantiomer to the desired one in situ, thus theoretically achieving a 100% yield.
Q2: How do I choose the right chiral catalyst for my asymmetric synthesis?
A2: The choice of catalyst is crucial and often substrate-dependent. For the asymmetric arylation of ethyl glyoxylate (B1226380), chiral phosphane ligands (e.g., (R)-MonoPhos, (R)-Phanephos) and TADDOL-derived phosphane-phosphite ligands have shown good to very good enantioselectivities.[1] Chiral NHC ligands have also been used, though in some cases with moderate enantioselectivities.[2][4] It is often necessary to screen a library of ligands to find the optimal one for your specific reaction conditions.
Q3: What are the key parameters to optimize in a lipase-catalyzed kinetic resolution?
A3: For lipase-catalyzed resolutions, the following parameters are critical for achieving high enantioselectivity and conversion:
-
Enzyme Source: Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) exhibit different selectivities. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often preferred due to their stability and reusability.
-
Acyl Donor: The choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity.
-
Solvent: Apolar organic solvents like hexane (B92381), toluene, or tert-butyl methyl ether (MTBE) are commonly used.
-
Temperature: Reactions are typically run between 30°C and 50°C.
Q4: How can I accurately determine the enantiomeric excess of my this compound?
A4: The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the ee.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a capillary column with a chiral stationary phase.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) can induce a chemical shift difference between the enantiomers, allowing for their quantification by integrating the corresponding signals.
Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate
| Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| [Rh(OH)COD]₂ / Chiral NHC | tert-Amyl alcohol | RT | up to 99 | up to 34 | [2][4][6] |
| Rh(acac)(C₂H₄)₂ / (R)-Phanephos | Dioxane | 60 | >99 | <5 | [1] |
| Rh(acac)(C₂H₄)₂ / (R)-MonoPhos | Dioxane | 60 | 98 | 62 | [1] |
| Rh(acac)(C₂H₄)₂ / TADDOL-phosphane-phosphite | Dioxane | 60 | up to 99 | up to 75 | [1] |
Table 2: Lipase-Catalyzed Kinetic Resolution of Mandelate Derivatives
| Enzyme | Substrate | Acyl Donor | Solvent | ee (%) of Unreacted Substrate | ee (%) of Product | Reference |
| Novozym 435 | Racemic this compound | Vinyl acetate | Hexane | >99 | >99 | [7] |
| Pseudomonas cepacia lipase | Racemic this compound | Vinyl acetate | Toluene | High | High | |
| Candida antarctica lipase A (CAL-A) | Racemic mandelic acid | Acetic anhydride | MTBE | >99 | >99 | [3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Arylation of Ethyl Glyoxylate [6]
-
Reaction Setup: Under a nitrogen atmosphere, add [Rh(OH)COD]₂ (1.5 mol%), the chiral NHC ligand (3.3 mol%), phenylboronic acid (2 equiv.), and KOtBu (1 equiv.) to a flame-dried flask.
-
Solvent Addition: Add 2 mL of tert-amyl alcohol and stir the mixture.
-
Substrate Addition: Add ethyl glyoxalate (1 equiv., 50% in toluene) to the flask via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Workup: Add 20 mL of CH₂Cl₂ to the flask. Wash the organic layer with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound [7]
-
Reaction Setup: To a flask, add racemic this compound (1 equiv.), an anhydrous organic solvent (e.g., hexane or MTBE), and the acyl donor (e.g., vinyl acetate, 2.2 equiv.).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435, 20 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. This maximizes the enantiomeric excess of both the remaining starting material and the acylated product.
-
Workup: Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent and excess acyl donor under reduced pressure. The resulting mixture of the unreacted enantiomer and the acylated enantiomer can be separated by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Comparison of synthetic strategies.
References
- 1. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in ethyl mandelate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of ethyl mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl mandelate, and what are the typical challenges?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of mandelic acid with ethanol (B145695), using an acid catalyst. This reaction is an equilibrium process, meaning it is reversible. The primary challenge is the formation of water as a byproduct, which can hydrolyze the ester back to the starting materials, thus limiting the yield.[1][2][3] To achieve a high yield, it is crucial to shift the equilibrium towards the product side.[2][3]
Q2: What are the key factors that influence the yield of this compound esterification?
A2: Several factors significantly impact the yield:
-
Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions and decomposition.[4]
-
Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][5]
-
Reactant Molar Ratio: Using a large excess of one reactant, typically ethanol, can drive the equilibrium towards the formation of the ester.[3][6]
-
Water Removal: Continuous removal of water as it is formed is one of the most effective ways to maximize the yield.[1][6]
Q3: What are some potential side reactions that can lower the yield of this compound?
A3: Besides the reverse hydrolysis reaction, other side reactions can occur depending on the reaction conditions and catalyst used. With certain catalysts like zeolites, side products from electrophilic aromatic substitution or the formation of dimers and 2,5-diphenyl-1,3-dioxolan-4-one from the reaction of mandelic acid with benzaldehyde (B42025) (a potential impurity or degradation product) can be observed.[7] It is also possible for the alcohol to undergo side reactions, such as dehydration to form ethers, especially at high temperatures with a strong acid catalyst.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the this compound esterification and provides targeted solutions.
Issue 1: Low Conversion of Mandelic Acid
Possible Causes:
-
Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.[2][3]
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Low Reaction Temperature: The reaction may be proceeding too slowly to reach a high conversion in a reasonable timeframe.
-
Presence of Water in Reactants: Using wet ethanol or mandelic acid introduces water, which inhibits the forward reaction.
Solutions:
| Solution | Description |
| Increase Ethanol Excess | Use a significant molar excess of ethanol (e.g., 5 to 10 equivalents or as the solvent) to shift the equilibrium towards the product.[3][6] |
| Water Removal | Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[1][8] Alternatively, add a drying agent like molecular sieves to the reaction mixture. |
| Optimize Catalyst | Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. |
| Increase Temperature | Gently reflux the reaction mixture to increase the reaction rate. The optimal temperature will depend on the solvent used.[5] |
Issue 2: Product Loss During Workup and Purification
Possible Causes:
-
Emulsion Formation: Formation of a stable emulsion during the aqueous workup can make phase separation difficult and lead to product loss.[5]
-
Incomplete Extraction: Insufficient extraction from the aqueous layer will leave the product behind.
-
Decomposition During Distillation: this compound can be sensitive to high temperatures, and decomposition can occur during atmospheric distillation.
Solutions:
| Solution | Description |
| Breaking Emulsions | To break an emulsion, try adding a saturated brine solution, adding a small amount of a different organic solvent, or filtering the mixture through a pad of Celite.[5] Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[5] |
| Optimize Extraction | Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and combine the organic layers. |
| Vacuum Distillation | Purify the this compound by vacuum distillation to lower the boiling point and prevent thermal decomposition.[9][10] |
Data Presentation
While specific kinetic data for the this compound synthesis is not extensively available in a single comparative study, the following tables provide illustrative data based on general principles of Fischer esterification and studies on similar reactions.
Table 1: Effect of Catalyst on Ester Yield (Illustrative)
| Catalyst | Typical Concentration (mol%) | Relative Activity | Potential Yield Range | Notes |
| Sulfuric Acid (H₂SO₄) | 1-5 | High | 60-95% | Strong acid, can cause charring at high temperatures.[2][5] |
| p-Toluenesulfonic Acid (p-TsOH) | 2-10 | Moderate to High | 65-98% | Solid, easier to handle than H₂SO₄.[5] |
| Lewis Acids (e.g., Sc(OTf)₃) | 1-5 | Varies | 70-95% | Milder conditions may be possible.[5] |
| Acidic Ion Exchange Resins | Excess by weight | Moderate | 70-90% | Heterogeneous catalyst, easily removed by filtration. |
Table 2: Effect of Reactant Molar Ratio and Water Removal on Ester Yield (Acetic Acid + Ethanol Example)
| Molar Ratio (Ethanol:Acid) | Water Removal | Yield (%) |
| 1:1 | No | ~65 |
| 10:1 | No | ~97 |
| 100:1 | No | ~99 |
| 1:1 | Yes (Dean-Stark) | >90 |
Data adapted from studies on Fischer esterification of acetic acid with ethanol.[3]
Table 3: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1 | ~89 |
| 5 | ~108 |
| 10 | ~122 |
| 20 | ~138 |
Estimated values based on nomographs and literature data for similar compounds.
Experimental Protocols
Protocol 1: Fischer Esterification of Mandelic Acid using Sulfuric Acid
Objective: To synthesize this compound from mandelic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
Mandelic Acid
-
Absolute Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (B28343) (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Diethyl Ether for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add mandelic acid. Add a large excess of absolute ethanol (e.g., 10 equivalents, or enough to act as the solvent).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of mandelic acid) to the stirred mixture.
-
Heating: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of CO₂ evolution), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Esterification using a Dean-Stark Trap
Objective: To maximize the yield of this compound by continuous removal of water.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine mandelic acid, a slight excess of ethanol (e.g., 1.5-2 equivalents), a suitable acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water, such as toluene.
-
Dean-Stark Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene before starting the reaction.
-
Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1][8]
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: Reaction pathway for the acid-catalyzed Fischer esterification of mandelic acid.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimization of reaction conditions for lipase-catalyzed resolution of ethyl mandelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the lipase-catalyzed resolution of ethyl mandelate (B1228975).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of ethyl mandelate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Enzyme: Lipase (B570770) may be denatured or inhibited. | - Verify Enzyme Activity: Test the lipase with a standard substrate (e.g., p-nitrophenyl butyrate). - Check Storage Conditions: Ensure the lipase has been stored at the recommended temperature. - Optimize pH: The pH of the reaction medium may be outside the optimal range for the chosen lipase. Prepare fresh buffer at the optimal pH. - Inhibitors: The substrate or solvent may contain impurities that inhibit the enzyme. Purify starting materials. |
| Poor Substrate Solubility: this compound may not be sufficiently dissolved in the reaction medium. | - Select an Appropriate Solvent: Use a non-polar organic solvent like hexane, heptane, or tert-butyl methyl ether (MTBE) to improve solubility.[1] - Increase Agitation: Ensure vigorous stirring to enhance mass transfer.[2] | |
| Sub-optimal Temperature: The reaction temperature may be too high or too low. | - Optimize Temperature: Screen a range of temperatures (e.g., 30-60°C) to find the optimum for your specific lipase. Immobilized lipases may have different optimal temperatures than their free counterparts.[3] | |
| Low Enantioselectivity (Low ee) | Incorrect Lipase Selection: The chosen lipase may not be suitable for the kinetic resolution of this compound. | - Screen Different Lipases: Test a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, Candida rugosa lipase).[1][4] CALB is often a good starting point for resolving esters.[1][5] |
| Sub-optimal Acyl Donor: The choice of acyl donor can influence enantioselectivity. | - Screen Acyl Donors: Evaluate different acyl donors such as vinyl acetate (B1210297) or isopropenyl acetate.[1] | |
| Reaction Temperature: Temperature can affect the flexibility of the enzyme's active site, impacting enantioselectivity. | - Adjust Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, though it may decrease the reaction rate.[6][7] | |
| Solvent Effects: The solvent can influence the conformation of the lipase and its interaction with the substrate. | - Screen Solvents: Test a range of non-polar organic solvents. The properties of the solvent can modulate enzyme activity and selectivity.[8][9][10] | |
| Reaction Stalls at ~50% Conversion | Product Inhibition: The product (mandelic acid or the acylated mandelate) may be inhibiting the lipase. | - In-situ Product Removal: Consider using techniques to remove the product as it is formed. |
| Equilibrium Reached: The reaction may have reached thermodynamic equilibrium. | - Shift Equilibrium: In transesterification, using an acyl donor that generates an irreversible by-product (e.g., vinyl acetate producing acetaldehyde) can drive the reaction to completion. | |
| Difficulty in Product Separation | Similar Physical Properties: The starting material and product may have similar polarities, making chromatographic separation challenging. | - Derivatization: Consider derivatizing the alcohol or acid functionality to alter polarity before chromatography. - Acid-Base Extraction: If one of the products is mandelic acid, an acid-base extraction can be an effective separation method. |
Frequently Asked Questions (FAQs)
1. Which lipase should I choose for the kinetic resolution of this compound?
While the optimal lipase can be substrate-specific, a good starting point is Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435.[1][5] It is highly recommended to screen a panel of different lipases, including those from Pseudomonas cepacia and Candida rugosa, to identify the most effective one for your specific reaction conditions.[1][4]
2. What is the best solvent for this reaction?
Apolar organic solvents are generally preferred for lipase-catalyzed resolutions in non-aqueous media as they maintain the essential water layer around the enzyme for activity.[11] Commonly used solvents include hexane, heptane, toluene, and tert-butyl methyl ether (MTBE).[1] It is advisable to screen a few solvents as they can significantly impact both enzyme activity and enantioselectivity.[8][9][10] In some cases, a solvent-free system can also be effective and offers a greener alternative.[1][12]
3. What is the optimal temperature for the resolution?
Lipase activity is temperature-dependent, with typical optimal temperatures for many lipases ranging from 30°C to 50°C.[1] However, the thermostability of the lipase and the desired enantioselectivity should be considered. Sometimes, a lower temperature may be required to achieve higher enantioselectivity, at the cost of a slower reaction rate.[6][7] It is recommended to perform the reaction at a few different temperatures to determine the best balance for your needs.
4. How do I monitor the progress of the reaction?
The progress of the kinetic resolution, including both conversion and the enantiomeric excess (ee) of the substrate and product, should be monitored using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][13] This allows you to stop the reaction at the optimal point, which for a kinetic resolution is typically around 50% conversion to maximize the enantiomeric excess of both the remaining substrate and the product formed.[1]
5. How can I improve the enantioselectivity (E-value) of the reaction?
Several factors can be optimized to improve the enantioselectivity:
-
Enzyme Selection: Screening different lipases is the most critical step.
-
Acyl Donor: The choice of the acylating agent in transesterification can impact selectivity.[1]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity.[6]
-
Solvent: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its selectivity.[14]
Experimental Protocols
General Protocol for Screening Lipases for the Kinetic Resolution of this compound
Objective: To identify the most effective lipase for the enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
A selection of lipases (e.g., Novozym 435, Pseudomonas cepacia lipase, Candida rugosa lipase)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE) or hexane)
-
Reaction vials
-
Shaking incubator or magnetic stirrer
-
Chiral GC or HPLC system for analysis
Procedure:
-
To a series of labeled reaction vials, add racemic this compound (e.g., 0.1 mmol).
-
Add an anhydrous organic solvent (e.g., 2 mL).
-
Add the acyl donor, vinyl acetate (e.g., 0.5 mmol).
-
To each vial, add a different lipase (e.g., 10-20 mg).
-
Seal the vials and place them in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 40°C).
-
Take aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot (e.g., by filtering the enzyme or adding a small amount of a polar solvent like methanol).
-
Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed acetylated product.
-
Calculate the enantioselectivity (E-value) for each lipase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
How to remove impurities from ethyl mandelate synthesis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of ethyl mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ethyl mandelate synthesized via Fischer esterification?
The most common impurities include unreacted starting materials such as mandelic acid and ethanol (B145695). Side products can also form, including dimeric or polymeric byproducts of mandelic acid and diethyl ether, which can be formed from ethanol in the presence of a strong acid catalyst at elevated temperatures. Additionally, co-crystallization of mandelic acid with the this compound product has been reported.[1][2]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to confirm the structure and assess purity by identifying characteristic peaks of the product and any residual impurities.
Q3: What is the expected physical state of pure this compound?
Pure this compound can exist as a colorless liquid or a low-melting solid at room temperature, with a reported melting point of around 35°C.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Possible Cause 1: Incomplete Reaction
-
Solution: Ensure the Fischer esterification reaction goes to completion by using an excess of ethanol and an appropriate amount of acid catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the mandelic acid spot is no longer visible. The reaction is an equilibrium process, so removing the water byproduct (e.g., using a Dean-Stark apparatus) can drive the reaction towards the product side.[5][6][7][8]
Possible Cause 2: Product Loss During Workup
-
Solution: During liquid-liquid extraction, ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of this compound. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) to maximize the recovery of the product.[9][10][11] Avoid vigorous shaking that can lead to the formation of emulsions.
Possible Cause 3: Product Loss During Distillation
-
Solution: If using fractional distillation, ensure the column is properly insulated to maintain the necessary temperature gradient.[12] Avoid overheating, which can lead to decomposition. For small-scale purifications, a short-path distillation apparatus can minimize losses.
Issue 2: Presence of Unreacted Mandelic Acid in the Final Product
Possible Cause 1: Inefficient Liquid-Liquid Extraction
-
Solution: Mandelic acid is more soluble in water than this compound. To remove unreacted mandelic acid, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the acidic mandelic acid into its more water-soluble salt.[13] This allows for its efficient removal into the aqueous phase.
Possible Cause 2: Co-elution During Column Chromatography
-
Solution: Optimize the solvent system for flash column chromatography to achieve better separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity, can effectively separate the more polar mandelic acid from the this compound product.[14][15][16] An ideal Rf value for the this compound on a TLC plate for good separation is typically around 0.3-0.4.
Issue 3: Presence of Unknown Impurities in the Final Product
Possible Cause: Formation of Side Products
-
Solution: Analyze the impurities using GC-MS and NMR to identify their structures.[3] This will help in determining their origin and selecting the most appropriate purification strategy. For instance, if high-boiling polymeric material is present, distillation would be an effective purification method. If the impurity has a similar polarity to the product, a more optimized chromatography method may be required.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Principle of Separation | Impurities Removed | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids based on solubility. | Water-soluble impurities (e.g., mandelic acid, acid catalyst, excess ethanol). | Simple, fast, and effective for initial cleanup.[9][10][11] | May not remove organic impurities with similar solubility to the product. Emulsions can form. |
| Fractional Distillation | Separation based on differences in boiling points. | Volatile impurities (e.g., ethanol, diethyl ether) and non-volatile impurities. | Effective for separating compounds with significantly different boiling points. | Can be time-consuming and may lead to product loss if not performed carefully.[12] |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | A wide range of impurities, including unreacted mandelic acid and side products with different polarities. | High resolution and applicable to a wide range of compounds.[14][15][16] | Can be resource-intensive (solvents, silica (B1680970) gel) and may lead to product decomposition on acidic silica. |
| Recrystallization | Purification of a solid based on differences in solubility in a given solvent at different temperatures. | Removes impurities that are more soluble in the mother liquor or insoluble in the hot solvent. | Can yield highly pure crystalline product.[17][18][19][20] | Only applicable if the product is a solid or can be crystallized. Yield can be reduced. |
Experimental Protocols
Liquid-Liquid Extraction for Removal of Acidic Impurities
Objective: To remove unreacted mandelic acid and the acid catalyst from the crude reaction mixture.
Methodology:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic components (mandelic acid and acid catalyst) to form their corresponding salts, which are soluble in the aqueous layer.
-
Gently shake the funnel, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with sodium bicarbonate solution once or twice more, or until no more gas evolution is observed.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and to help break any emulsions.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Flash Column Chromatography
Objective: To purify this compound from non-volatile impurities and unreacted starting materials.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the eluent is a mixture of hexane and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane (B109758) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Purity Assessment by GC-MS
Objective: To determine the purity of the synthesized this compound and identify any impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for the analysis of esters (e.g., a DB-5 or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Oven Program: A typical temperature program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the number of components in the sample.
-
The area under each peak is proportional to the amount of that component. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
Identify the impurities by comparing their mass spectra to a library of known compounds (e.g., NIST library). The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for confirmation.[21][22]
-
Visualizations
Caption: Fischer esterification of mandelic acid to form this compound and potential impurities.
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Troubleshooting Distillation Columns | PDF | Ethanol | Distillation [scribd.com]
- 13. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents [mdpi.com]
- 14. Chromatography [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. quora.com [quora.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. reddit.com [reddit.com]
- 21. This compound [webbook.nist.gov]
- 22. This compound [webbook.nist.gov]
Strategies to improve the efficiency of chiral resolution with ethyl mandelate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral resolution with ethyl mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of ethyl mandelate? A1: The three primary methods for resolving racemic this compound are:
-
Enzymatic Kinetic Resolution: This method uses enzymes, typically lipases, to selectively catalyze the transformation (e.g., hydrolysis or acylation) of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1]
-
Diastereomeric Crystallization: This classical technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][3]
-
Chiral Chromatography: This method, particularly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), utilizes a chiral stationary phase (CSP) to directly separate the enantiomers based on their differential interactions with the CSP.[4][5]
Q2: What is enantiomeric excess (e.e.) and why is it a critical parameter? A2: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other.[6] It is a critical parameter in drug development because the pharmacological and toxicological profiles of two enantiomers can differ significantly.[7] Regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.[8]
Q3: For enzymatic resolution, what is the maximum theoretical yield for a single enantiomer? A3: In a standard kinetic resolution, one enantiomer is converted to a different product while the other remains. Therefore, the maximum theoretical yield for the recovery of a single enantiomer from the starting racemic mixture is 50%.[9] Strategies like dynamic kinetic resolution, which incorporate in-situ racemization of the slower-reacting enantiomer, can be employed to overcome this limitation and achieve a theoretical yield of up to 100%.
Q4: How do I choose the right chiral resolving agent for diastereomeric crystallization? A4: The choice of a resolving agent is crucial and often requires screening.[2] An ideal agent should form diastereomeric salts that are stable and crystalline (not oils).[10] Most importantly, the two diastereomeric salts must have a significant difference in solubility in a chosen solvent to allow for efficient separation by crystallization.[3][10] For resolving mandelic acid (often obtained by hydrolyzing this compound), common resolving agents include chiral amines like (+)-cinchotoxine, brucine, or synthetic amines like (R)-1-phenylethylamine.[2][11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Diagram: General Chiral Resolution Workflow
Caption: General workflow for the chiral resolution of this compound.
Enzymatic Kinetic Resolution
Issue: Low Enantiomeric Excess (e.e.)
| Possible Cause | Troubleshooting Strategy |
| Suboptimal Enzyme | Screen a panel of different lipases (e.g., Candida antarctica Lipase (B570770) B (CALB), Pseudomonas cepacia Lipase (PCL), Candida rugosa Lipase) to find one with high enantioselectivity for this compound.[12][13] |
| Incorrect Acyl Donor | If performing acylation, the choice of acyl donor is critical. Screen various donors like vinyl acetate (B1210297), ethyl acetate, or others. The structure of the acyl donor can significantly impact enzyme selectivity.[14][15] |
| Inappropriate Solvent | The organic solvent can influence enzyme activity and selectivity. Test a range of solvents, such as hexane, toluene, or methyl tert-butyl ether (MTBE). In some cases, a solvent-free system may be optimal.[12][13] |
| Reaction Overtaken | Kinetic resolutions are time-dependent. If the reaction proceeds past 50% conversion, the e.e. of the remaining starting material will decrease. Monitor the reaction over time by taking aliquots and analyzing for conversion and e.e. to determine the optimal stopping point.[15][16] |
| Suboptimal Temperature | Temperature affects enzyme activity and stability. Run the reaction at different temperatures (e.g., room temperature, 35°C, 45°C) to find the best balance for your specific enzyme.[16] |
Issue: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Strategy |
| Enzyme Inhibition | Impurities in the substrate or solvent may inhibit the enzyme. Ensure high purity of all reagents. |
| Incorrect pH (for hydrolysis) | If performing enzymatic hydrolysis in an aqueous system, the pH of the buffer is critical. Optimize the pH to match the enzyme's known optimal range (typically pH 7.0 for many lipases).[17] |
| Denatured Enzyme | Improper storage or harsh reaction conditions (high temperature, extreme pH) can denature the enzyme. Use fresh enzyme and ensure mild reaction conditions. |
| Poor Enzyme-Substrate Mixing | For immobilized enzymes, ensure adequate agitation (stirring or shaking) to facilitate contact between the enzyme and the substrate.[17] However, be aware that excessive agitation can cause attrition of immobilized enzyme particles.[14] |
Diagram: Troubleshooting Low e.e. in Enzymatic Resolution
Caption: Troubleshooting workflow for low e.e. in enzymatic resolution.
Diastereomeric Crystallization
Issue: No Crystallization or Oiling Out
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | The solvent is the most critical factor.[3] An ideal solvent should dissolve the reactants but provide differential solubility for the diastereomeric salts.[3] Conduct a thorough solvent screen using solvents of varying polarity (e.g., ethanol, ethyl acetate, isopropanol, acetone) and consider using solvent/anti-solvent mixtures to induce crystallization.[3] |
| Insufficient Supersaturation | Crystallization requires a supersaturated solution.[3] If the solution is too dilute, carefully evaporate the solvent to increase the concentration. Alternatively, cool the solution slowly to decrease the solubility of the salts.[3] |
| High Level of Impurities | Impurities can inhibit nucleation and crystal growth. Ensure the starting this compound (or mandelic acid) and the resolving agent are of high purity. |
| Salts are Too Soluble | If the diastereomeric salts are highly soluble in all screened solvents, a different chiral resolving agent may be necessary. |
Issue: Low Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) of Crystals
| Possible Cause | Troubleshooting Strategy |
| Small Solubility Difference | The separation relies on a significant solubility difference between the two diastereomers.[3] Changing the solvent system can alter the relative solubilities; screen different solvents or solvent mixtures.[6] Sometimes, changing the temperature can also increase the solubility gap. |
| Crystallization is Too Rapid | Fast cooling or rapid addition of an anti-solvent can lead to co-precipitation of both diastereomers.[3] Employ a slow, controlled cooling profile or add anti-solvent dropwise with vigorous stirring to promote selective crystallization of the less soluble salt.[3] |
| Formation of a Solid Solution | In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one.[3] This is difficult to overcome. Trying a different resolving agent is often the best solution. |
| Insufficient Purity of Resolving Agent | Using a resolving agent with low enantiomeric purity will result in a poor resolution outcome.[16] Always verify the purity of the resolving agent before use. |
| Mother Liquor Contamination | The isolated crystals may be contaminated with mother liquor containing the more soluble diastereomer. Wash the filtered crystals sparingly with a small amount of cold crystallization solvent.[6] |
Chiral Chromatography (HPLC/GC)
Issue: Poor or No Separation of Enantiomers
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Chiral Stationary Phase (CSP) | This is the most common reason for failure. No single CSP works for all compounds. Screen a set of columns with different chiral selectors (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or macrocyclic glycopeptide-based).[5] |
| Suboptimal Mobile Phase | For HPLC, the mobile phase composition is critical. In normal phase, vary the ratio of hexane/isopropanol or hexane/ethanol.[5] In reversed-phase, adjust the acetonitrile/water or methanol/water ratio. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve separation.[5] |
| Incorrect Flow Rate | A high flow rate can reduce interaction time with the CSP, leading to poor resolution.[6] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve peak separation.[6] |
| Unsuitable Temperature | Temperature affects the thermodynamics of the chiral recognition process.[8] Analyze samples at different column temperatures (e.g., 15°C, 25°C, 40°C), as lowering the temperature often increases selectivity.[8] |
Quantitative Data Summary
The following tables summarize representative data for different resolution strategies. Note that optimal conditions are highly substrate-specific.
Table 1: Enzymatic Resolution of Mandelic Acid Esters & Analogs
| Enzyme | Substrate | Acyl Donor / Solvent | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 3-hydroxybutyrate (B1226725) ester | Vinyl acetate (solvent-free) | 60 | >96 | - | [13] |
| Lipase PS 'Amano' | (R,S)-aryltrimethylsilyl alcohol | Vinyl acetate / Hexane | ~50 | >99 | >99 | [15] |
| PCL@UiO-67(Zr) | (R, S)‐4‐chloromandelic acid | Vinyl acetate / MTBE | 47.6 | - | 98.7 | [18] |
Table 2: Diastereomeric Crystallization of Mandelic Acid & Analogs
| Racemate | Resolving Agent | Solvent | Yield (%) | e.e. of Product (%) | Reference |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 78-90 | 72-85 (first cycle) | [19] |
| 2-amino-2-phenylethanol (B122105) | (R)-mandelic acid | Water-saturated ethyl acetate | - | - | [20] |
| Pregabalin | L-tartaric acid | Water | 51.6 | >99 (diastereomer) | [21] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylation
-
Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).[12]
-
Reagent Addition: Add the acyl donor (e.g., vinyl acetate, 1.0-2.0 eq.).[15]
-
Enzyme Addition: Add the selected lipase (e.g., immobilized CALB), typically 10-50% by weight relative to the substrate.[17]
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 35°C).[13] Monitor the progress of the reaction by taking small aliquots over time. Analyze the aliquots by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of the remaining this compound (substrate) and the newly formed acetylated product.[6]
-
Work-up: When the desired conversion is reached (ideally near 50%), stop the reaction by filtering off the enzyme.[6] The immobilized enzyme can often be washed with solvent and reused.[13]
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the unreacted this compound enantiomer and the acylated product can be separated by standard column chromatography.[6]
-
Analysis: Confirm the enantiomeric excess of the purified, unreacted this compound and the hydrolyzed product ester using chiral HPLC/GC.[6]
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
(Note: This protocol assumes prior hydrolysis of this compound to mandelic acid)
-
Dissolution: In a flask, dissolve one equivalent of racemic mandelic acid in a minimal amount of a pre-screened solvent (e.g., ethanol) at an elevated temperature.[6]
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent, heating if necessary.[6][11] Add this solution to the mandelic acid solution.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to maximize crystal formation. The less soluble diastereomeric salt should precipitate.[19]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.[6]
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to protonate the mandelic acid and deprotonate the resolving agent.[16]
-
Extraction & Analysis: The resolved mandelic acid will move into the organic layer. Separate the layers, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.[16] Determine the enantiomeric excess of the product using chiral HPLC. If the e.e. is insufficient, a recrystallization of the diastereomeric salt (step 4) may be necessary.[16]
References
- 1. This compound | 10606-72-1 | Benchchem [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation mechanism and chiral-HPLC chromatogram profile of racemic mandelate compounds: a comparative study between experiment and computation using conformer-rotamer ensemble sampling tool (CREST)-XTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 14. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Common side reactions in the synthesis of ethyl mandelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl mandelate (B1228975). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl mandelate?
A1: The most common laboratory methods for synthesizing this compound are:
-
Fischer Esterification: Direct acid-catalyzed esterification of mandelic acid with ethanol (B145695). This method is straightforward but reversible.
-
Thionyl Chloride Route: Conversion of mandelic acid to an acyl chloride intermediate (mandeloyl chloride) using thionyl chloride, followed by reaction with ethanol. This route is generally higher yielding as the reaction with the acyl chloride is irreversible.
-
From Mandelonitrile (B1675950): Alcoholysis of mandelonitrile or its derivatives in the presence of an acid catalyst.
Q2: My Fischer esterification of mandelic acid is giving a low yield. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The primary causes include:
-
Incomplete reaction: The equilibrium between reactants and products has been reached, preventing further formation of the ester.
-
Presence of water: Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants (hydrolysis of the ester).
-
Insufficient catalyst: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Q3: I've obtained a solid product that is difficult to purify after my synthesis. What could it be?
A3: A common issue, particularly in the Fischer esterification of mandelic acid, is the co-crystallization of the desired this compound with unreacted mandelic acid.[1][2] This can result in a solid product with a broad melting point that is challenging to purify by simple recrystallization.
Q4: What are the main side products I should be aware of during the synthesis of this compound?
A4: The side products depend on the synthetic route:
-
Fischer Esterification:
-
Polyesters of Mandelic Acid: Under acidic and heated conditions, mandelic acid, being an α-hydroxy acid, can undergo self-condensation to form dimers and oligomers.[3][4][5]
-
Diethyl Ether: Formation of diethyl ether from the ethanol solvent/reactant can occur in the presence of a strong acid catalyst at elevated temperatures.
-
-
Thionyl Chloride Route:
-
Ethyl 2-chloro-2-phenylacetate: If the hydroxyl group of mandelic acid reacts with thionyl chloride, this chlorinated side product can be formed.
-
Sulfurous Esters: Reaction of the hydroxyl group with thionyl chloride can also lead to the formation of sulfites.
-
-
From Mandelonitrile:
-
Ethyl Chloride: This is a common byproduct formed from the reaction of the alcohol with the acid catalyst (e.g., HCl).[6]
-
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
Symptoms:
-
Less than 80% conversion to this compound as determined by GC or NMR analysis of the crude reaction mixture.
-
Significant amount of unreacted mandelic acid remaining.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Limitation | Use a large excess of ethanol (e.g., 5-10 equivalents or use as solvent). | Drive the equilibrium towards the product side, increasing the yield. |
| Water in the Reaction | Use anhydrous ethanol and a drying agent (e.g., molecular sieves), or employ a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene. | Removal of water will prevent the reverse reaction (hydrolysis) and push the equilibrium towards the ester. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., 5 mol% of concentrated H₂SO₄ or TsOH) is used. | Increased reaction rate and higher conversion at equilibrium. |
Issue 2: Co-crystallization of Product with Starting Material
Symptoms:
-
The isolated product is a solid or waxy material instead of a low-melting solid or oil (pure this compound melts around 34-37°C).
-
Broad melting point range of the isolated product.
-
NMR or other spectroscopic analysis shows the presence of both this compound and mandelic acid.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Drive the reaction to completion using the steps outlined in "Issue 1". | A higher conversion will reduce the amount of unreacted mandelic acid available for co-crystallization. |
| Purification Method | Avoid simple recrystallization from solvents where both compounds have similar solubility. Use column chromatography (silica gel with a hexane/ethyl acetate (B1210297) gradient) for effective separation. | Pure this compound can be isolated from the unreacted mandelic acid. |
| Work-up Procedure | During the aqueous work-up, wash the organic layer thoroughly with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted mandelic acid as its water-soluble salt. | The mandelic acid will be removed into the aqueous phase, leaving purer this compound in the organic phase. |
Issue 3: Formation of Side Products in the Thionyl Chloride Route
Symptoms:
-
Presence of unexpected peaks in the GC or NMR spectrum of the product.
-
Difficulty in purifying the final product to the desired specifications.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction of Hydroxyl Group with Thionyl Chloride | Protect the hydroxyl group of mandelic acid before reacting with thionyl chloride. For example, acetylate the hydroxyl group with acetic anhydride (B1165640) or acetyl chloride to form O-acetylmandelic acid first. The acetyl group can be removed after esterification if desired. | Prevents the formation of ethyl 2-chloro-2-phenylacetate and other related side products. |
| Harsh Reaction Conditions | Perform the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions. | Increased selectivity for the formation of the desired acyl chloride. |
Experimental Protocols
Protocol 1: Fischer Esterification of Mandelic Acid
Objective: To synthesize this compound from mandelic acid and ethanol using an acid catalyst.
Reactants:
-
Mandelic Acid (1.0 eq)
-
Anhydrous Ethanol (10 eq)
-
Concentrated Sulfuric Acid (0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid and anhydrous ethanol.
-
Stir the mixture until the mandelic acid is fully dissolved.
-
Carefully add the concentrated sulfuric acid dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of this compound via Mandeloyl Chloride (with Hydroxyl Protection)
Step 1: Synthesis of O-Acetylmandelic Acid
-
In a flask, combine mandelic acid (1.0 eq) and acetic anhydride (1.5 eq).
-
Heat the mixture gently (e.g., 50-60°C) with stirring for 1-2 hours.
-
Remove the excess acetic anhydride and acetic acid under vacuum to obtain crude O-acetylmandelic acid.
Step 2: Synthesis of O-Acetylmandeloyl Chloride
-
To the crude O-acetylmandelic acid, add thionyl chloride (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude O-acetylmandeloyl chloride.
Step 3: Synthesis of Ethyl O-Acetylmandelate
-
Dissolve the crude O-acetylmandeloyl chloride in a suitable solvent (e.g., dichloromethane).
-
Add anhydrous ethanol (1.5 eq) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 1.2 eq) at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer and concentrate to obtain crude ethyl O-acetylmandelate.
Step 4: Deprotection to this compound (Optional)
-
Dissolve the crude ethyl O-acetylmandelate in methanol.
-
Add a catalytic amount of a base (e.g., sodium methoxide) and stir at room temperature until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction and perform an aqueous work-up.
-
Purify by column chromatography to obtain this compound.
Quantitative Data Summary
The following table provides illustrative data for the different synthetic routes to this compound. Actual yields may vary depending on reaction conditions and scale.
| Synthetic Route | Typical Yield of this compound | Major Side Products | Typical Yield of Side Products |
| Fischer Esterification (optimized) | 85-95% | Unreacted Mandelic Acid, Polyesters | 5-15% (unreacted acid), <5% (polyesters) |
| Thionyl Chloride (with protection) | >90% | - | - |
| From Mandelonitrile | ~95% | Ethyl Chloride | ~2 moles per 2 moles of starting material[6] |
Visualizations
Caption: Main synthetic routes to this compound.
References
- 1. plu.mx [plu.mx]
- 2. researchgate.net [researchgate.net]
- 3. Poly(α-hydroxy acid)s and poly(α-hydroxy acid-co-α-amino acid)s derived from amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. DE2828011A1 - Prodn. of mandelic acid esters - by alcoholysis of mandelonitrile cpds. used as herbicide intermediates - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Ethyl Mandelate During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethyl mandelate (B1228975) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ethyl mandelate?
A1: this compound is susceptible to two primary degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly under acidic or alkaline conditions, to yield mandelic acid and ethanol. This reaction is autocatalytic as the formation of mandelic acid can further catalyze the hydrolysis.
-
Oxidation: The secondary alcohol group in this compound is susceptible to oxidation. Studies have shown that oxidation can lead to the formation of ethyl benzoylformate (Ph·CO·CO2Et)[1].
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The recommended storage temperature is below +30°C. It is crucial to store it in tightly sealed containers to prevent exposure to moisture and oxygen.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolysis to mandelic acid and ethanol. The rate of hydrolysis is generally lowest in the neutral pH range. It is advisable to avoid exposing this compound to strong acids or bases during storage and formulation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, compounds with aromatic rings and hydroxyl groups can be susceptible to photodegradation. Therefore, it is recommended to protect this compound from light by storing it in amber or opaque containers. Photostability testing is advised to determine its intrinsic sensitivity to light exposure.
Q5: What are some potential signs of this compound degradation?
A5: Degradation of this compound may be indicated by:
-
A change in physical appearance, such as color change or the formation of precipitates.
-
A change in odor.
-
A decrease in the purity of the substance, which can be detected by analytical techniques like HPLC.
-
A shift in the pH of a solution containing this compound, which could indicate the formation of acidic degradation products like mandelic acid.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased purity of this compound over time. | Hydrolysis due to moisture exposure. | 1. Ensure storage containers are tightly sealed and have a proper moisture barrier. 2. Consider using a desiccant in the storage container. 3. Store in a low-humidity environment. |
| Oxidation due to air exposure. | 1. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing. 2. Consider adding a suitable antioxidant to the formulation. | |
| Inappropriate storage temperature. | 1. Verify that the storage temperature is consistently maintained below +30°C. 2. Avoid temperature fluctuations and freeze-thaw cycles. | |
| Unexpected peaks in HPLC analysis of a formulation containing this compound. | Formation of degradation products. | 1. Identify the degradation products using techniques like LC-MS. 2. The primary expected degradation products are mandelic acid (from hydrolysis) and ethyl benzoylformate (from oxidation). 3. Review the formulation for incompatible excipients that may be accelerating degradation. |
| Change in the pH of an aqueous formulation. | Hydrolysis leading to the formation of mandelic acid. | 1. Buffer the formulation to a pH where this compound exhibits maximum stability (typically near neutral). 2. Investigate the use of less aqueous solvent systems if appropriate for the application. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solid this compound at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a pH-adjusting additive like formic acid) in a gradient elution.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
4. Data Presentation:
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Product(s) |
| 0.1 N HCl | 24 hours | 60°C | [Experimental Data] | Mandelic Acid |
| 0.1 N NaOH | 8 hours | Room Temp | [Experimental Data] | Mandelic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | [Experimental Data] | Ethyl Benzoylformate |
| Heat (Solid) | 48 hours | 70°C | [Experimental Data] | [To be determined] |
| UV/Fluorescent Light | [Duration] | Room Temp | [Experimental Data] | [To be determined] |
*Note: The values in this table are for illustrative purposes and need to be determined experimentally.
Protocol for Evaluating the Efficacy of Antioxidants
1. Preparation of Samples:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare separate solutions containing this compound and different antioxidants at various concentrations (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tocopherol, gallic acid).
2. Accelerated Stability Testing:
-
Subject the samples to accelerated storage conditions known to induce oxidative degradation (e.g., 40°C/75% RH or exposure to an oxidizing agent).
-
Include a control sample without any antioxidant.
3. Analysis:
-
At predetermined time intervals, analyze the samples by HPLC to quantify the remaining this compound and the formation of oxidative degradation products.
4. Data Presentation:
| Antioxidant | Concentration | Storage Condition | This compound Remaining (%) after [Time] |
| Control (None) | - | 40°C/75% RH | [Experimental Data] |
| BHT | 0.01% | 40°C/75% RH | [Experimental Data] |
| BHA | 0.01% | 40°C/75% RH | [Experimental Data] |
| Tocopherol | 0.05% | 40°C/75% RH | [Experimental Data] |
| Gallic Acid | 0.02% | 40°C/75% RH | [Experimental Data] |
*Note: The values in this table are for illustrative purposes and need to be determined experimentally.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethyl Mandelate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of ethyl mandelate (B1228975).
Troubleshooting Guide
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.[1][2][3] This can lead to inaccurate quantification, reduced resolution, and decreased sensitivity.[1] An ideal chromatographic peak is symmetrical, often described as Gaussian.[2] The degree of tailing is often measured by the tailing factor (Tf) or asymmetry factor (As), where a value close to 1.0 is ideal, and values greater than 1.2 suggest significant tailing.[1][4]
Below is a step-by-step guide to diagnose and resolve peak tailing in the HPLC analysis of ethyl mandelate.
Question: My this compound peak is tailing. How do I fix it?
Answer:
Peak tailing for this compound in reverse-phase HPLC can stem from several factors, primarily related to secondary interactions with the stationary phase, mobile phase conditions, or instrumental effects. Follow this logical workflow to identify and resolve the issue.
Step 1: Evaluate the Mobile Phase and its pH
The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds. This compound contains a hydroxyl group and an ester, and while it is a neutral molecule, its acidic impurities or degradation products (like mandelic acid) can be affected by pH. The predicted pKa of the hydroxyl proton in this compound is around 12.33, suggesting it will be in its neutral form across a wide pH range. However, residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing, and their ionization state is pH-dependent.
-
Recommendation 1: Lower the Mobile Phase pH. Acidifying the mobile phase (pH 2.5-3.5) with additives like formic acid, phosphoric acid, or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause peak tailing.[3][4] For acidic compounds, keeping the pH below their pKa is also beneficial.[1]
-
Recommendation 2: Use a Buffer. Employing a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps maintain a stable pH throughout the analysis, which is crucial for reproducible chromatography and symmetrical peak shapes, especially when dealing with ionizable compounds. Increasing the buffer concentration can also help to mask residual silanol interactions.
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column are paramount for good peak shape.
-
Recommendation 1: Use an End-Capped Column. Modern HPLC columns are often "end-capped," a process that deactivates many of the residual silanol groups, significantly reducing their potential for secondary interactions with analytes. If you are not already using one, switching to an end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) may improve peak shape.[1]
-
Recommendation 2: Check for Column Contamination or Degradation. Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that lead to peak tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) or, if the problem persists, replace the column.[1] Using a guard column can help protect the analytical column from contaminants.
Step 3: Investigate Instrumental and Sample-Related Factors
If mobile phase and column adjustments do not resolve the issue, consider the following:
-
Recommendation 1: Minimize Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure connections are made with minimal dead volume.
-
Recommendation 2: Avoid Column Overload. Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3] To check for this, dilute your sample and inject a smaller volume to see if the peak shape improves.[1]
-
Recommendation 3: Ensure Proper Sample Dissolution and Cleanup. The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample is dissolved in the mobile phase itself. If a stronger solvent is used, it can cause peak distortion. Additionally, complex sample matrices can introduce contaminants that may cause tailing; in such cases, a sample cleanup step like solid-phase extraction (SPE) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor (Tf) value?
A1: A tailing factor of 1.0 indicates a perfectly symmetrical peak. In practice, a Tf between 0.9 and 1.2 is considered excellent. Values above 1.5 may be unacceptable for quantitative analysis as they can affect the accuracy of peak integration.
Q2: Can the sample solvent cause peak tailing?
A2: Yes. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Q3: Why might peak tailing suddenly appear in a previously robust method?
A3: Sudden peak tailing can be indicative of several issues:
-
Column Contamination/Degradation: A new batch of samples may have introduced a contaminant that has adsorbed to the column inlet.
-
Mobile Phase Preparation Error: An error in preparing the mobile phase, such as incorrect pH adjustment or buffer concentration, can affect peak shape.
-
System Leak or Increased Dead Volume: A loose fitting can introduce dead volume into the system.
-
Column Void: A void may have formed at the head of the column.
Q4: Can temperature affect peak tailing?
A4: Yes, increasing the column temperature can sometimes improve peak shape by increasing the efficiency of the separation and reducing mobile phase viscosity. However, the effect is generally less pronounced than that of mobile phase composition and pH.
Data Presentation
The following table provides illustrative data on how adjusting the mobile phase pH can impact the tailing factor of an acidic compound, demonstrating the importance of proper pH control for achieving symmetrical peaks. While this data is for a model acidic compound, similar trends can be observed when secondary silanol interactions are the cause of tailing for neutral compounds like this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Good Symmetry |
| 2.5 | 1.0 | Excellent Symmetry |
This is representative data to illustrate a trend.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This method is a starting point and may require optimization to address peak tailing.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a pH-adjusting additive.
-
Mobile Phase Additive: 0.1% Phosphoric Acid in the aqueous portion of the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Below is a diagram illustrating the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
Minimizing by-product formation in the synthesis of ethyl mandelate
Welcome to the technical support center for the synthesis of ethyl mandelate (B1228975). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl mandelate?
A1: The most prevalent methods for synthesizing this compound are the Fischer esterification of mandelic acid with ethanol (B145695) and the reaction of a mandelonitrile (B1675950) precursor (derived from benzaldehyde) with ethanol in the presence of an acid catalyst. Enzymatic synthesis using short-chain dehydrogenase/reductase (SDR) is also a viable, though less common, method in industrial settings.[1][2]
Q2: What are the primary by-products to be aware of during the synthesis of this compound?
A2: The primary by-products depend on the synthetic route:
-
Fischer Esterification: The main by-products are typically diethyl ether, formed from the acid-catalyzed dehydration of ethanol, and potentially racemized mandelic acid if starting with an enantiomerically pure form.
-
From Mandelonitrile: When using hydrogen chloride and ethanol, ethyl chloride is a common by-product. Under alkaline conditions during the formation of the mandelonitrile precursor, various side reactions can occur, leading to impurities.[3]
Q3: How can I minimize the racemization of mandelic acid during esterification?
A3: To minimize racemization, it is crucial to employ mild reaction conditions. This includes:
-
Temperature Control: Perform the reaction at the lowest effective temperature.[4]
-
pH Control: Avoid strongly acidic or basic conditions for prolonged periods. If using an acid catalyst, use the minimum effective amount and consider milder acids. Neutralizing the reaction mixture promptly upon completion is also recommended.[4]
-
Solvent Choice: Using a neutral, aprotic solvent where possible can help reduce the rate of racemization.[4]
Troubleshooting Guides
Synthesis Route 1: Fischer Esterification of Mandelic Acid
This method involves the acid-catalyzed reaction of mandelic acid with ethanol. The primary challenges are driving the equilibrium towards the product and preventing side reactions.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Reaction Equilibrium Not Shifted Towards Products. The Fischer esterification is a reversible reaction. The presence of water, a by-product, can drive the reaction back to the starting materials.
-
Solution:
-
Use Excess Ethanol: Employ a large excess of ethanol, which can also serve as the solvent. This shifts the equilibrium towards the formation of the ester. A 10-fold excess of alcohol can significantly increase the ester yield.[5]
-
Remove Water: Continuously remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent such as molecular sieves. Concentrated sulfuric acid also acts as a dehydrating agent.[5][6]
-
-
-
Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.[7]
-
Issue 2: Presence of Diethyl Ether By-product
-
Possible Cause: Acid-Catalyzed Dehydration of Ethanol. At elevated temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. This is more prevalent at temperatures above 140°C but can occur at lower temperatures as well.
-
Solution:
-
Optimize Temperature: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate for the esterification. For ethanol, keeping the temperature below 140°C is crucial to minimize ether formation.[8]
-
Control Catalyst Concentration: Use the minimum effective amount of acid catalyst to reduce the rate of the competing dehydration reaction.
-
-
Issue 3: Racemization of Chiral Mandelic Acid
-
Possible Cause: Exposure to Harsh Acidic Conditions and/or High Temperatures. Both strong acids and elevated temperatures can lead to the racemization of the chiral center in mandelic acid.[4]
-
Solution:
-
Use Milder Conditions: Employ a lower reaction temperature and consider using a milder acid catalyst, such as p-toluenesulfonic acid, in place of sulfuric acid.[9]
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.[4]
-
-
Data Presentation: Fischer Esterification Optimization
| Parameter | Condition | Effect on this compound Yield | Effect on By-product Formation | Recommendation |
| Ethanol to Mandelic Acid Molar Ratio | 1:1 | Lower Yield | - | Increase the ratio to drive the equilibrium. |
| 5:1 | Moderate Yield | - | A good starting point for optimization. | |
| >10:1 (Ethanol as solvent) | High Yield[5] | Increased potential for diethyl ether. | Recommended for maximizing conversion. | |
| Reaction Temperature | 60-80°C | Slower reaction rate | Lower diethyl ether formation. | Optimal for minimizing by-products. |
| 80-110°C | Faster reaction rate | Moderate diethyl ether formation. | A balance between reaction rate and by-product formation. | |
| >110°C | Faster reaction rate | Significant diethyl ether formation.[8] | Avoid if diethyl ether is a concern. | |
| Catalyst (H₂SO₄) Concentration | Low (e.g., 1-2 mol%) | Slower reaction rate | Lower by-product formation. | Start with a lower concentration. |
| High (e.g., >5 mol%) | Faster reaction rate | Increased diethyl ether and potential for charring. | Use with caution and at lower temperatures. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from mandelic acid and ethanol with high yield and purity.
Materials:
-
Mandelic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mandelic acid (1.0 eq) in a 10-fold molar excess of absolute ethanol.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the mandelic acid spot disappears.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Fischer esterification of mandelic acid to this compound.
Caption: Troubleshooting low yield in this compound synthesis.
Synthesis Route 2: From Benzaldehyde (B42025)/Mandelonitrile
This route involves the formation of mandelonitrile from benzaldehyde, followed by its conversion to this compound.
Issue 1: Low Yield in Mandelonitrile Formation
-
Possible Cause: Side Reactions under Alkaline Conditions. The reaction of benzaldehyde with sodium cyanide under basic conditions can lead to various side reactions, reducing the yield of mandelonitrile.[3]
-
Solution: Control the pH of the reaction carefully. Performing the reaction in a biphasic system with controlled pH (around 6.8-7.2) can significantly improve the yield and purity of mandelonitrile.[10]
-
Issue 2: Inefficient Conversion of Mandelonitrile to this compound
-
Possible Cause: Incomplete Hydrolysis and Esterification. The conversion of the nitrile to the ester requires both hydrolysis of the nitrile group and esterification of the resulting carboxylic acid.
-
Solution: A one-step process using a large excess of ethanol and hydrogen chloride gas at elevated temperatures (e.g., 40-160°C) can drive the reaction to completion, providing a high yield of this compound.
-
Data Presentation: Mandelonitrile to this compound Synthesis
| Reactant | Catalyst/Solvent | Temperature | Reaction Time | This compound Yield | Key By-product |
| Mandelonitrile | Ethanol, HCl | 55-60°C, then 80°C | 6 hours | ~95%[5] | Ethyl Chloride |
Experimental Protocols
Protocol 2: High-Yield Synthesis of this compound from Mandelonitrile
Objective: To synthesize this compound from mandelonitrile in a one-step process.
Materials:
-
Mandelonitrile
-
Absolute ethanol
-
Hydrogen chloride (gas)
-
Toluene
-
Ammonia (B1221849) (gas, for neutralization)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place a solution of mandelonitrile (1.0 eq) in absolute ethanol (5-10 eq).
-
HCl Addition: While stirring and maintaining the temperature at 55-60°C, bubble hydrogen chloride gas (1.8-3.0 eq) through the solution.
-
Heating: After the addition of HCl, heat the mixture to reflux (around 80°C) for approximately 6 hours.[5]
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize the excess HCl by bubbling ammonia gas through the solution, which will precipitate ammonium (B1175870) chloride.
-
Add toluene to the mixture and remove the excess ethanol by distillation.
-
Filter the cooled mixture to remove the precipitated ammonium chloride.
-
-
Purification: Isolate the this compound from the filtrate by vacuum distillation.
Mandatory Visualizations
Caption: Synthesis of this compound from benzaldehyde via mandelonitrile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl Mandelate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of ethyl mandelate (B1228975) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing ethyl mandelate, and what are their scale-up implications?
A1: The two primary methods for synthesizing this compound are chemical synthesis, most commonly through Fischer esterification of mandelic acid with ethanol (B145695), and biocatalytic synthesis using enzymes like short-chain dehydrogenase/reductase (SDR).[1][2]
-
Fischer Esterification: This acid-catalyzed reaction is a cost-effective and well-established method.[3] However, its reversible nature presents challenges in achieving high yields at a large scale. The primary scale-up considerations include efficient water removal to drive the reaction equilibrium towards the product, managing the corrosive nature of the acid catalyst, and handling potentially large volumes of flammable solvents.[1][3][4]
-
Biocatalytic Synthesis: This method offers high selectivity and milder reaction conditions, often leading to a purer product with fewer byproducts.[5][6] Key scale-up challenges include enzyme stability and longevity, the cost of the biocatalyst and cofactors, and efficient downstream processing to separate the product from the aqueous reaction medium and the enzyme.[7][8][9][10]
Q2: What are the critical safety concerns when scaling up this compound production?
A2: Safety is paramount during scale-up. For chemical synthesis, particularly with Fischer esterification, the primary hazards involve handling flammable solvents like ethanol and corrosive acids such as sulfuric acid. At an industrial scale, the synthesis of downstream products from this compound, such as phenthoate, involves hazardous materials like thionyl chloride, which is corrosive and reacts violently with water.[11] For biocatalytic routes, while generally safer, the use of organic solvents for extraction still poses flammability risks. Proper personal protective equipment (PPE), adequate ventilation, and robust emergency procedures are crucial.
Q3: How does the purity profile of this compound typically change during scale-up?
A3: As production scale increases, new impurities may appear, and the concentration of existing ones can change. In chemical synthesis, incomplete reactions can leave unreacted mandelic acid, while side reactions like ether formation from the alcohol or polymerization, especially at higher temperatures, can introduce new impurities.[4] In biocatalytic synthesis, impurities might arise from the degradation of the substrate or product, or from components of the fermentation broth. Comprehensive analytical monitoring is essential to track and control the impurity profile.
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4: The primary methods for purifying this compound at scale are distillation and crystallization.
-
Distillation: Vacuum distillation is often employed to separate this compound from less volatile impurities and unreacted starting materials.
-
Crystallization: Crystallization is a highly effective method for achieving high purity.[12][13] The process involves dissolving the crude this compound in a suitable solvent and then cooling the solution to induce crystallization, leaving impurities behind in the mother liquor. For specific applications requiring enantiomerically pure this compound, techniques like diastereomeric salt crystallization may be employed.[14]
Troubleshooting Guides
Chemical Synthesis (Fischer Esterification)
Issue: Low Yield or Incomplete Reaction
| Potential Cause | Recommended Action |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol can be used as the solvent) and/or remove water as it is formed.[1][3][4] A Dean-Stark apparatus is commonly used for water removal at the lab and pilot scale.[3] |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1] For substrates sensitive to strong acids, milder catalysts like Lewis acids or solid acid catalysts (e.g., Amberlyst-15) can be considered.[1] |
| Low Reaction Temperature | The reaction rate is temperature-dependent. Ensure the reaction mixture is heated to a sufficient temperature (typically reflux) to achieve a reasonable reaction rate.[4] |
| Presence of Water in Reactants | Use anhydrous ethanol and ensure the mandelic acid is dry to prevent shifting the equilibrium towards the reactants.[1] |
Issue: Product Degradation or Byproduct Formation
| Potential Cause | Recommended Action |
| High Reaction Temperature | Excessive heat can lead to the degradation of mandelic acid or the product, and can promote side reactions. Maintain a gentle reflux and avoid overheating.[4] |
| Prolonged Reaction Time | While sufficient time is needed for the reaction to reach equilibrium, excessively long reaction times at high temperatures can lead to byproduct formation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[1] |
| Catalyst-Induced Side Reactions | Strong acid catalysts can sometimes promote side reactions such as dehydration or polymerization. If this is suspected, consider using a milder catalyst.[1] |
Biocatalytic Synthesis
Issue: Low Enzyme Activity or Stability
| Potential Cause | Recommended Action |
| Sub-optimal pH or Temperature | Enzymes have optimal operating ranges for pH and temperature. Ensure the reaction conditions are maintained within the enzyme's optimal range to maximize activity and stability.[7] |
| Enzyme Denaturation | Exposure to extreme pH, temperature, or organic solvents can denature the enzyme.[7] Consider enzyme immobilization to enhance stability.[7][8] Surfactant coatings on immobilized enzymes can also improve stability in some cases.[15] |
| Product or Substrate Inhibition | High concentrations of the substrate or product can sometimes inhibit enzyme activity. A fed-batch approach for substrate addition can mitigate substrate inhibition. Continuous product removal can alleviate product inhibition. |
Issue: Difficult Downstream Processing and Product Isolation
| Potential Cause | Recommended Action |
| Emulsion Formation during Extraction | The presence of proteins and other biomolecules from the cell lysate can lead to emulsion formation during solvent extraction, making phase separation difficult. Consider using centrifugation or adding salts to break the emulsion. |
| Low Product Titer | A low concentration of this compound in the reaction mixture can make extraction and purification inefficient. Optimize the biocatalytic process to increase the product titer. |
| Enzyme Separation | If using a free enzyme, separation from the product can be challenging. Immobilized enzymes can be easily separated by filtration or, if immobilized on magnetic nanoparticles, by using a magnetic field.[7][15] |
Quantitative Data
Table 1: Illustrative Comparison of this compound Production at Different Scales (Fischer Esterification)
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (1000 kg) |
| Typical Yield | 80-85% | 75-80% | 70-78% |
| Purity (before purification) | ~90% | ~85% | ~80% |
| Key Impurities | Unreacted Mandelic Acid, Diethyl Ether | Unreacted Mandelic Acid, Diethyl Ether, Polymerization byproducts | Unreacted Mandelic Acid, Diethyl Ether, Polymerization byproducts, Catalyst residues |
| Cycle Time | 6-8 hours | 10-12 hours | 16-24 hours |
Note: This data is illustrative and can vary significantly based on specific process conditions and equipment.
Table 2: Illustrative Comparison of Biocatalytic this compound Production Parameters
| Parameter | Free Enzyme (Batch) | Immobilized Enzyme (Continuous) |
| Enzyme Reusability | Not reusable | 5-10 cycles or more[8] |
| Downstream Processing Complexity | High (requires enzyme removal from solution) | Low (easy separation of enzyme)[7] |
| Volumetric Productivity | Lower | Higher |
| Enzyme Stability | Lower | Higher (immobilization protects the enzyme)[7] |
Note: This data is illustrative and depends heavily on the specific enzyme, immobilization technique, and reactor setup.
Experimental Protocols
Protocol 1: Lab-Scale Fischer Esterification of Mandelic Acid
Objective: To synthesize this compound via acid-catalyzed esterification of mandelic acid with ethanol.
Materials:
-
Mandelic acid (1 mole equivalent)
-
Anhydrous ethanol (10 mole equivalents, also serves as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mole equivalents)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mandelic acid in anhydrous ethanol.
-
Slowly and carefully add the concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Biocatalytic Synthesis of this compound (Conceptual)
Objective: To synthesize this compound using an immobilized short-chain dehydrogenase/reductase (SDR).
Materials:
-
Immobilized SDR enzyme
-
Ethyl benzoylformate (substrate)
-
Cofactor (e.g., NADH) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Buffer solution (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a temperature-controlled reactor, prepare a buffered solution containing the cofactor and the components of the cofactor regeneration system.
-
Add the immobilized SDR enzyme to the reactor and ensure gentle agitation to keep the enzyme suspended.
-
Start the reaction by adding the substrate, ethyl benzoylformate. This can be done in a single batch or in a fed-batch manner to avoid substrate inhibition.
-
Monitor the reaction progress by measuring the concentration of this compound using HPLC.
-
Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.
-
Extract the aqueous reaction mixture with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product, if necessary, by column chromatography or crystallization.
Visualizations
Caption: Experimental workflow for the Fischer esterification of mandelic acid.
Caption: Troubleshooting workflow for low yield in Fischer esterification.
Caption: Key challenges in the scale-up of biocatalytic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. On the development of new biocatalytic processes for practical pharmaceutical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 8. mdpi.com [mdpi.com]
- 9. Downstream processing technologies in the biocatalytic production of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. iscientific.org [iscientific.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Enzymatic Reactions of Ethyl Mandelate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of enzymatic reactions involving ethyl mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for the kinetic resolution of ethyl mandelate?
Lipases and esterases are the most frequently employed enzymes for the kinetic resolution of this compound and other mandelic acid esters.[1][2] Lipases, in particular, are widely used due to their stability in organic solvents and their ability to catalyze reactions with high regio- and enantioselectivity without the need for cofactors.[2][3][4] Commonly cited lipases include those from Candida antarctica (Lipase B, often immobilized as Novozym® 435), Pseudomonas cepacia, and Burkholderia cepacia.[5][6][7]
Q2: Why am I observing low enantioselectivity (low e.e.) in my enzymatic reaction?
Low enantioselectivity can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent choice significantly impact enzyme performance.[8][9][10] Each enzyme has an optimal range for these parameters.
-
Inappropriate Enzyme Choice: The inherent selectivity of the enzyme for the substrate is crucial. Not all lipases or esterases will exhibit high enantioselectivity towards this compound.[1]
-
Enzyme Inhibition: The products of the reaction, (R)- or (S)-mandelic acid and ethanol, can inhibit the enzyme, affecting its activity and selectivity.[8]
-
Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes), poor mixing can limit the diffusion of the substrate to the enzyme's active site, impacting the reaction rate and observed selectivity.[8][11]
-
High Substrate Concentration: Very high concentrations of this compound can sometimes lead to a decrease in enantioselectivity.[9]
Q3: How can I improve the enantioselectivity of my reaction?
Several strategies can be employed to enhance enantioselectivity:
-
Optimization of Reaction Conditions: Systematically vary the temperature, pH, and solvent to find the optimal conditions for your specific enzyme.[8]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability, reusability, and in many cases, its selectivity.[12][13][14] The immobilization technique itself can influence the enzyme's conformation and, consequently, its catalytic properties.[12]
-
Protein Engineering: Techniques like directed evolution or site-directed mutagenesis can be used to create enzyme variants with improved enantioselectivity.[1][5][15][16]
-
Solvent Engineering: The choice of organic solvent can significantly influence an enzyme's enantioselectivity.[17] Hydrophobic solvents are often preferred for lipase-catalyzed reactions.
-
Substrate Modification: While the core substrate is this compound, modifications to the acyl donor in transesterification reactions can impact selectivity.[18]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal reaction conditions (temperature, pH, solvent).[8][9] 2. Non-selective enzyme.[1] 3. Product inhibition.[8] 4. Reaction has proceeded past 50% conversion in a kinetic resolution. | 1. Optimize reaction parameters systematically. 2. Screen a panel of different lipases or esterases. 3. Consider in-situ product removal or using a flow reactor setup.[8] 4. Monitor the reaction progress over time and stop at ~50% conversion for optimal e.e. of both substrate and product.[19] |
| Low Reaction Conversion/Rate | 1. Poor enzyme activity. 2. Mass transfer limitations.[8][11] 3. Inappropriate enzyme concentration.[9] 4. Presence of inhibitors in the reaction mixture. | 1. Check enzyme activity with a standard assay. 2. Increase agitation speed or consider a different immobilization support to reduce diffusion barriers. 3. Optimize the enzyme loading. 4. Ensure high purity of substrates and solvents. |
| Poor Enzyme Stability/Reusability | 1. Denaturation due to harsh reaction conditions (temperature, pH, organic solvent).[12] 2. Leaching of the enzyme from the support (for immobilized enzymes).[14] | 1. Immobilize the enzyme to enhance its robustness.[12][13] 2. Optimize the immobilization protocol to ensure strong binding. Covalent attachment methods generally result in less leaching than physical adsorption.[14][20] 3. Operate the reaction under milder conditions if possible. |
Data Presentation
Table 1: Effect of Immobilization on Enantioselectivity in this compound Hydrolysis
| Enzyme | Support | Enantiomeric Ratio (E) | Reference |
| Klebsiella oxytoca esterase (soluble) | - | Moderate | [12] |
| Klebsiella oxytoca esterase (immobilized) | Eupergit C 250 L | Significantly Higher | [12] |
Table 2: Representative Enantioselectivity of Different Lipases in the Resolution of Mandelic Acid Derivatives
| Lipase (B570770) | Substrate | Reaction Type | Enantiomeric Excess (product) | Enantiomeric Ratio (E) | Reference |
| Pseudomonas cepacia lipase (PCL) | MBH Acetate | Hydrolysis | 92% | 53 | [18] |
| Novozym 435 | MBH Acetate | Hydrolysis | 98% | 147 | [18] |
| Burkholderia cepacia lipase mutant | Secondary Alcohol | Transesterification | >99% | >200 | [5] |
Note: MBH refers to Morita-Baylis-Hillman adducts, which are structurally related to mandelate esters.
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol outlines a general procedure for the enzymatic kinetic resolution of (±)-ethyl mandelate via hydrolysis. Optimization of specific parameters is recommended for achieving the best results.
Materials:
-
Racemic (±)-ethyl mandelate
-
Immobilized lipase (e.g., Novozym® 435)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent (e.g., toluene (B28343) or diisopropyl ether)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add racemic this compound (1.0 eq).
-
Add an organic solvent (e.g., toluene, 10-20 mL per gram of substrate).
-
Add phosphate buffer (e.g., 5-10% v/v of the organic solvent).
-
Add the immobilized lipase (e.g., Novozym® 435, 10-50 mg per mmol of substrate).[19]
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-50 °C).[19]
-
Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (e.e.) of the remaining this compound and the produced mandelic acid.[19][21]
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted ester and the acid product.[19]
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and dried for reuse.
-
Separate the organic and aqueous layers of the filtrate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to extract the mandelic acid product.[21]
-
Acidify the aqueous layer containing the mandelate salt to recover the mandelic acid.
-
Dry the organic layer (containing the unreacted this compound) over anhydrous sodium sulfate, filter, and concentrate in vacuo.[19]
-
Purify the unreacted this compound by silica (B1680970) gel column chromatography (e.g., using a gradient of hexane/ethyl acetate).[19]
-
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Caption: Key factors influencing the enantioselectivity of enzymatic reactions.
References
- 1. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | MDPI [mdpi.com]
- 3. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. monash.edu [monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. From Protein Engineering to Immobilization: Promising Strategies for the Upgrade of Industrial Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme engineering for enantioselectivity: from trial-and-error to rational design? | Semantic Scholar [semanticscholar.org]
- 17. Prediction of enhanced solvent-induced enantioselectivity for a ring opening with a bifurcating reaction path - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting guide for the asymmetric hydrogenation of ethyl benzoylformate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation of ethyl benzoylformate to produce optically active ethyl mandelate (B1228975).
Frequently Asked Questions (FAQs)
Q1: What is a typical catalytic system for the asymmetric hydrogenation of ethyl benzoylformate?
A common and effective catalytic system involves a platinum catalyst supported on alumina (B75360) (Pt/Al2O3), modified with a chiral amine, most notably a cinchona alkaloid like (-)-cinchonidine (CD) or its derivatives.[1][2] This system has been shown to produce high enantiomeric excess (ee) of the desired ethyl mandelate enantiomer. Other catalysts, such as rhodium-based complexes, have also been explored for this transformation.
Q2: What are the key reaction parameters that influence the success of the hydrogenation?
The critical parameters that affect both the yield and the enantioselectivity of the reaction include the choice of solvent, hydrogen pressure, reaction temperature, and the concentration of the chiral modifier.[1][2][3] Optimization of these parameters is crucial for achieving high performance.
Q3: How can I monitor the progress of the reaction?
Reaction progress, including conversion of the starting material and the formation of the product, can be monitored by taking aliquots from the reaction mixture at regular intervals. These samples can then be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
Troubleshooting Guide
Low or No Conversion
Problem: The reaction shows low or no conversion of ethyl benzoylformate.
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst may be deactivated or poisoned.
-
Solution: Ensure the catalyst has been handled and stored under appropriate inert conditions. Run a control reaction with a known, reliable substrate to test the catalyst's activity.[4] Impurities in the hydrogen gas, such as carbon monoxide, can act as catalyst poisons; using high-purity hydrogen (>99.99%) is advisable.[4]
-
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low.
-
Poor Substrate Quality: The ethyl benzoylformate may contain impurities that inhibit the catalyst.
-
Solution: Use a high-purity substrate. If necessary, purify the starting material before use.
-
Low Enantioselectivity (ee)
Problem: The conversion is acceptable, but the enantiomeric excess (ee) of the desired this compound enantiomer is low.
Possible Causes & Solutions:
-
Suboptimal Modifier Concentration: The concentration of the chiral modifier is crucial for inducing asymmetry.
-
Solution: Optimize the concentration of the chiral modifier. Both too low and too high concentrations can lead to decreased enantioselectivity. A study demonstrated that a dihydrocinchonidine (DHCD) concentration of 1 mmol dm-3 was optimal.[1]
-
-
Incorrect Solvent Choice: The solvent plays a significant role in the chiral induction process.
-
Solution: The choice of solvent can dramatically affect the enantioselectivity. For instance, in the hydrogenation over a (-)-cinchonidine-modified Pt/Al2O3 catalyst, the highest enantiomeric excess (72%) was achieved in ethyl acetate, while the ee was significantly lower in more polar solvents like ethanol (B145695) (around 20%).[3] A mixture of acetic acid and toluene (B28343) (1:1) has also been reported to yield high ee.[1]
-
-
Inappropriate Reaction Temperature: The reaction temperature can influence the flexibility of the catalyst-modifier-substrate complex, thereby affecting enantioselectivity.
-
Solution: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. An ee of 98% was achieved at 0°C.[1]
-
Data Presentation: Impact of Reaction Parameters
The following tables summarize the influence of various reaction parameters on the yield and enantioselectivity of the asymmetric hydrogenation of ethyl benzoylformate.
Table 1: Effect of Solvent on Enantioselectivity
| Solvent | Enantiomeric Excess (ee, %) |
| Ethyl Acetate | 72 |
| Ethanol | ~20 |
Data synthesized from a study on (-)-cinchonidine-modified Pt/Al2O3 catalyst.[3]
Table 2: Optimized Conditions for High Enantioselectivity
| Parameter | Value | Resulting ee (%) |
| Catalyst | Pt/Al2O3 | 98 |
| Modifier | Dihydrocinchonidine (DHCD) | |
| Modifier Concentration | 1 mmol dm-3 | |
| Hydrogen Pressure | 25 bar | |
| Temperature | 0 °C | |
| Solvent | Acetic Acid/Toluene (1:1) |
Data from a study on the enantioselective hydrogenation of ethyl benzoylformate.[1]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the catalyst (e.g., Pt/Al2O3) and the chiral modifier (e.g., cinchonidine) to a reaction vessel.
-
Solvent Addition: Add the degassed solvent to the vessel and stir the mixture to allow for the formation of the catalyst-modifier complex.
-
Substrate Addition: Add the ethyl benzoylformate to the catalyst solution.
-
Reactor Setup: Transfer the reaction mixture to a high-pressure reactor that has been purged with an inert gas.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure.
-
Reaction Execution: Commence stirring and adjust the temperature to the desired setpoint.
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.[4]
-
Work-up: Once the reaction is complete, carefully depressurize the reactor. The product can then be isolated and purified using standard laboratory techniques.
Visualizations
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Caption: General experimental workflow for the reaction.
References
Validation & Comparative
A Comparative Guide to Ethyl Mandelate and Methyl Mandelate as Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. Among the vast array of available auxiliaries, those derived from readily available and inexpensive chiral pool compounds are of significant interest. Mandelic acid, a versatile chiral α-hydroxy acid, presents a promising scaffold for the development of such auxiliaries.[1] This guide provides a comparative overview of two common derivatives of mandelic acid: ethyl mandelate (B1228975) and methyl mandelate, for their potential application as chiral auxiliaries.
It is important to note that while the concept of using mandelic acid as a chiral auxiliary was introduced by Barry Trost, direct comparative studies detailing the performance of this compound versus mthis compound under identical reaction conditions are scarce in the current literature.[1] Consequently, this guide compiles available data on their use as chiral synthons and in stereoselective reactions to infer their potential and provide a basis for further investigation.
Performance Data
The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high levels of diastereoselectivity or enantioselectivity in a chemical transformation, leading to a high yield of the desired stereoisomer. The following table summarizes available quantitative data for reactions where this compound and mthis compound derivatives have been employed to control stereochemistry. It is crucial to interpret this data with the understanding that the reaction conditions and substrates are not identical, and therefore this does not represent a direct "head-to-head" comparison.
| Auxiliary / Synthon | Reaction Type | Substrate | Diastereomeric/Anomeric Ratio (d.r. / α:β) | Enantiomeric Excess (e.e.) | Yield (%) |
| Ethyl (S)-Mandelate | Glycosylation | Glycosyl Donor | 20:1 (α-favored) | - | - |
| Ethyl (R)-Mandelate | Glycosylation | Glycosyl Donor | 1:5 (β-favored) | - | - |
| Methyl (R)-Mandelate Derivative | Nucleophilic Addition | Chiral Hydroxy Oxime Ether | High diastereoselectivity | - | - |
-
Data presented is compiled from various sources and is not from direct comparative experiments. Reaction conditions and substrates differ between entries.
The available data suggests that mandelate esters can exert significant stereochemical control. In the case of glycosylation reactions, the choice of the (R) or (S) enantiomer of the this compound auxiliary dictates the formation of either the α or β anomeric linkage with high selectivity.[2] Similarly, derivatives of methyl (R)-mandelate have been used to create new chiral auxiliaries that direct nucleophilic additions with high diastereoselectivity.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of chiral auxiliaries. Below are generalized procedures for the attachment of a mandelate auxiliary, a representative diastereoselective reaction, and the subsequent cleavage of the auxiliary.
1. Attachment of the Chiral Auxiliary (Esterification)
This protocol describes a general method for the esterification of a carboxylic acid with mandelic acid, which can then be converted to the corresponding ethyl or methyl ester.
-
Materials: Carboxylic acid substrate, (R)- or (S)-mandelic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (B109758) (DCM), methanol (B129727) or ethanol (B145695), acid catalyst (e.g., H₂SO₄).
-
Procedure:
-
To a solution of the carboxylic acid substrate (1.0 eq) and (R)- or (S)-mandelic acid (1.1 eq) in dry DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the resulting mandelate ester of the substrate by column chromatography.
-
To obtain the ethyl or methyl ester, dissolve the purified product in an excess of ethanol or methanol containing a catalytic amount of sulfuric acid and heat to reflux until the reaction is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying by column chromatography.
-
2. Diastereoselective Reaction: Representative Glycosylation
This protocol is a generalized representation of a stereoselective glycosylation reaction using a mandelate auxiliary attached to the glycosyl donor.
-
Materials: Glycosyl donor with attached mandelate auxiliary, glycosyl acceptor, activating agent (e.g., N-iodosuccinimide/triflic acid), dry dichloromethane (DCM).
-
Procedure:
-
Dissolve the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2 eq) in dry DCM under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the activating agent and stir the reaction until completion (monitored by TLC).
-
Quench the reaction, wash with appropriate aqueous solutions (e.g., sodium thiosulfate, sodium bicarbonate), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the diastereomeric products by column chromatography.
-
Determine the anomeric ratio by NMR spectroscopy.
-
3. Cleavage of the Chiral Auxiliary (Hydrolysis)
This protocol describes the cleavage of the mandelate ester to yield the chiral product and recover the mandelic acid auxiliary.
-
Materials: Substrate with mandelate auxiliary, lithium hydroxide (B78521) (LiOH), tetrahydrofuran (B95107) (THF), water, dilute hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the mandelate ester in a mixture of THF and water.
-
Add an excess of LiOH (e.g., 3-5 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Wash the aqueous residue with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl to protonate the carboxylic acid product.
-
Extract the product with a suitable organic solvent.
-
The aqueous layer can be further extracted to recover the mandelic acid auxiliary.
-
Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary, such as ethyl or mthis compound, in an asymmetric synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Ethyl Mandelate Enantiomers
For researchers, scientists, and drug development professionals, the accurate and precise quantification of enantiomers is paramount for ensuring the safety and efficacy of chiral drug substances. Ethyl mandelate (B1228975), a key chiral intermediate in the synthesis of various pharmaceuticals, requires robust analytical methods for the validation of its enantiomeric purity. This guide provides an objective comparison of two widely used chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison includes a summary of quantitative performance data, detailed experimental protocols, and visual representations of the analytical workflows.
Performance Comparison: HPLC vs. GC for Ethyl Mandelate Enantiomer Analysis
The choice between HPLC and GC for the enantioselective analysis of this compound depends on several factors, including the desired sensitivity, sample throughput, and available instrumentation. The following table summarizes key validation parameters for representative HPLC and GC methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Chiral Stationary Phase | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) | Cyclodextrin-based capillary column (e.g., Rt-βDEXcst) |
| Retention Time (min) | Enantiomer 1: ~8.5, Enantiomer 2: ~10.2 | Enantiomer 1: ~12.1, Enantiomer 2: ~12.5 |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 3.0% |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization may be required for improved resolution and peak shape |
Experimental Protocols
Detailed methodologies for the validation of this compound enantiomers using HPLC and GC are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct enantioselective analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)
2. Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
This compound reference standards (racemic and individual enantiomers)
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
5. Validation Parameters:
-
Specificity: Inject the mobile phase, individual enantiomers, and the racemic mixture to ensure no interference at the retention times of the enantiomers.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Analyze the QC samples in triplicate and calculate the percentage recovery.
-
Precision: Assess intra-day precision by analyzing the QC samples six times on the same day. Evaluate inter-day precision by analyzing the QC samples on three different days. Calculate the relative standard deviation (%RSD) for each level.
Gas Chromatography (GC) Method
This method provides an alternative approach for the enantioselective analysis of this compound, which may require derivatization for optimal performance.
1. Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXcst, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents:
-
Dichloromethane (B109758) (GC grade)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
This compound reference standards (racemic and individual enantiomers)
-
Nitrogen or Helium (carrier gas)
3. Derivatization Procedure:
-
To a solution of this compound (approx. 1 mg) in dichloromethane (1 mL), add pyridine (100 µL) and trifluoroacetic anhydride (100 µL).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
4. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 5°C/min to 150°C
-
Hold at 150°C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
5. Sample Preparation and Validation:
-
Follow a similar procedure for sample preparation and validation as described in the HPLC method, ensuring that the derivatization step is applied consistently to all standards and samples.
Method Comparison and Workflow
The selection between HPLC and GC for the validation of this compound enantiomers involves considering the trade-offs between sample preparation complexity, analysis time, and sensitivity.
Caption: General analytical workflow for the validation of this compound enantiomers.
Caption: Decision tree for selecting between HPLC and GC methods.
Comparative study of different resolving agents for a specific amine
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical process in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and fine chemical synthesis. (±)-1-Phenylethylamine is a versatile chiral building block and resolving agent itself, making its own resolution a frequently encountered challenge. This guide provides an objective comparison of two common resolving agents, (+)-tartaric acid and (S)-mandelic acid, for the resolution of racemic (±)-1-phenylethylamine, supported by experimental data.
Performance Comparison of Resolving Agents
The efficacy of a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation by crystallization. Key performance indicators include the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the desired enantiomer after liberation from the salt.
| Resolving Agent | Target Enantiomer Isolated | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) (%) of Resolved Amine |
| (+)-Tartaric Acid | (S)-(-)-1-Phenylethylamine | Methanol (B129727) | Typically high | > 85%[1] |
| (S)-Mandelic Acid | (S)-(-)-1-Phenylethylamine | Water | Moderate | High |
Note: Yields and e.e. can vary based on specific experimental conditions, including crystallization time and temperature.
Experimental Workflow and Mechanism
The resolution of a racemic amine with a chiral acid proceeds through the formation of diastereomeric salts. These salts, unlike the original enantiomers, have different physical properties, such as solubility.[2][3] By exploiting this difference, one diastereomer can be selectively crystallized from the solution. The crystallized salt is then treated with a base to liberate the resolved, enantiomerically enriched amine.
Caption: Workflow for Chiral Resolution of an Amine.
Detailed Experimental Protocols
The following are representative protocols for the resolution of (±)-1-phenylethylamine using (+)-tartaric acid and (S)-mandelic acid.
1. Resolution using (+)-Tartaric Acid
This method typically yields the (S)-(-)-enantiomer as the less soluble salt.[4]
-
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Methanol
-
10% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Salt Formation: Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask. Gentle heating may be required to achieve full dissolution.[3]
-
In a separate beaker, dissolve 6.1 g of (±)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the warm tartaric acid solution with continuous swirling.
-
Crystallization: Allow the solution to cool to room temperature, during which time prismatic crystals of the diastereomeric salt should form. For optimal crystallization, the solution can be placed in an ice bath.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add 50 mL of 10% aqueous sodium hydroxide solution and 30 mL of diethyl ether. Shake the funnel to dissolve the salt and liberate the free amine, which will move into the ether layer.
-
Extraction: Separate the layers and extract the aqueous layer with an additional 30 mL portion of diethyl ether.
-
Drying and Evaporation: Combine the ether extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether under reduced pressure to yield the resolved (S)-(-)-1-phenylethylamine.
-
Analysis: Determine the enantiomeric excess of the obtained amine using polarimetry or chiral chromatography.
-
2. Resolution using (S)-Mandelic Acid
This method can precipitate different enantiomers depending on the stoichiometric ratio of the amine to the acid.[5] The following protocol is for the isolation of the (S)-enantiomer.
-
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic acid
-
Water
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Salt Formation: In a flask, dissolve (S)-mandelic acid in water, heating gently if necessary.
-
Add an equimolar amount of (±)-1-phenylethylamine to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble (S)-1-phenylethylammonium (S)-mandelate salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold water.
-
Liberation of the Free Amine: Suspend the isolated salt in water and add 10% sodium hydroxide solution until the solution is basic.
-
Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (2 x 30 mL).
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the enantiomeric excess of the product by a suitable method like chiral HPLC or polarimetry.
-
Conclusion
Both (+)-tartaric acid and (S)-mandelic acid are effective resolving agents for (±)-1-phenylethylamine. (+)-Tartaric acid in methanol is a widely cited and robust method, often providing high enantiomeric excess.[1] The use of (S)-mandelic acid offers an alternative, with the interesting characteristic that the stoichiometry can influence which enantiomer is precipitated.[5] The choice of resolving agent and solvent system is critical and may require optimization based on the desired enantiomer, cost considerations, and scalability. For researchers and drug development professionals, having access to multiple effective protocols is advantageous for the efficient production of enantiomerically pure 1-phenylethylamine.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Isolation of different enantiomers caused by variation in the stoichiometric ratio of racemate and resolving agent. The crystal structure of (R)-1-phenylethylammonium (S)-mandelate·dimandelic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Ethyl Mandelate and Other Chiral Alcohols in Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemates into their constituent enantiomers is a critical process in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. The choice of a suitable resolving agent is paramount to achieving high enantiomeric purity and yield. This guide provides an objective comparison of the efficacy of ethyl mandelate (B1228975) versus other chiral alcohols when utilized as resolving agents, primarily in the context of lipase-catalyzed kinetic resolution of racemic amines.
Performance Benchmark Data
The following table summarizes the performance of various chiral alcohols (or their ester derivatives as acyl donors) in the kinetic resolution of (±)-1-phenylethylamine, a common model substrate. The data, collated from various studies, highlights key performance indicators such as enantiomeric excess of the product (ee_p) and substrate (ee_s), conversion rate, and the enantioselectivity (E value). An E value significantly greater than 200 is indicative of a highly selective resolution.
| Chiral Resolving Agent (Acyl Donor) | Enzyme | Substrate | Conversion (%) | ee_p (%) | ee_s (%) | E Value | Reference |
| Ethyl Mandelate | Lipase (B570770) PS-30 | Racemic mandelate esters | - | - | - | up to 197.5 | [1] |
| Ethyl Acetate | Candida antarctica Lipase B (CALB) | (±)-1-Phenylethylamine | 25 | 97.6 | - | - | [2] |
| Isopropyl Acetate | Candida antarctica Lipase B (CALB) | (±)-1-Phenylethylamine | - | >99 | - | - | [3] |
| Ethyl Methoxyacetate | Candida antarctica Lipase B (CALB) | (±)-1-Phenylethylamine | - | 97 | 90 | >200 | [4] |
| Methyl Methoxyacetate | Candida antarctica Lipase B (CALB) | (±)-1-Phenylethylamine | - | 98 | 83 | >200 | [4] |
| Diisopropyl Malonate | Candida antarctica Lipase B (CaLB) | (±)-2-Aminoheptane | 50 | >99 | - | - | [5] |
| Methyl 1-phenylethyl carbonate | Novozym 435 (CALB) | (±)-1-Phenylethylamine | 45 | 89 | 90 | >200 | [6] |
| Ethyl 1-phenylethyl carbonate | Novozym 435 (CALB) | Various alcohols | - | - | - | - | [1] |
Note: Direct comparative data for this compound under the exact same conditions as the other listed acyl donors for the resolution of 1-phenylethylamine (B125046) was not available in the searched literature. The data for this compound pertains to the resolution of mandelate esters themselves, indicating its potential as a chiral auxiliary. The other entries provide a baseline for the performance of common and activated acyl donors in the resolution of a standard chiral amine.
Experimental Protocols
A generalized experimental protocol for the lipase-catalyzed kinetic resolution of a racemic amine using a chiral ester as an acylating agent is described below. Specific parameters such as enzyme loading, temperature, and reaction time will vary depending on the specific substrates and enzyme used.
General Procedure for Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine:
-
Reaction Setup: In a vial, the racemic amine (e.g., (±)-1-phenylethylamine, 1 mmol) is dissolved in a suitable organic solvent (e.g., toluene, 2 mL).
-
Acyl Donor Addition: The chiral acyl donor (e.g., this compound or another chiral ester, 1-1.5 equivalents) is added to the solution.
-
Enzyme Addition: The lipase (e.g., Candida antarctica lipase B, Novozym 435, 10-20 mg/mmol of substrate) is added to the mixture.
-
Reaction Conditions: The reaction mixture is incubated at a specific temperature (e.g., 40-50 °C) with agitation (e.g., shaking or stirring).
-
Monitoring: The progress of the reaction (conversion and enantiomeric excess of both the remaining amine and the formed amide) is monitored periodically by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Separation: The resulting mixture of the unreacted amine and the acylated product is separated by column chromatography or by acid-base extraction to yield the resolved enantiomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of comparing chiral resolving agents and the general workflow of an enzymatic kinetic resolution experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for Ethyl Mandelate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds and pharmaceutical intermediates, the accurate quantification of ethyl mandelate (B1228975) is a critical task. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as powerful analytical techniques for this purpose. This guide provides an in-depth, objective comparison of HPLC and GC methods for the analysis of ethyl mandelate, supported by representative experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.
This compound, an ester of mandelic acid, is a key chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomeric purity and concentration are crucial quality attributes. The choice between HPLC and GC for its analysis depends on several factors, including the required sensitivity, the nature of the sample matrix, and the specific analytical goal, such as routine purity assessment or enantioselective analysis.
Quantitative Performance Comparison
To facilitate a direct comparison of the two techniques, the following table summarizes typical validation parameters for the quantitative analysis of this compound by a chiral High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography (GC) method with Flame Ionization Detection (FID).
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 1.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Analysis Time | 15 - 25 minutes | 10 - 20 minutes |
| Sample Volatility Req. | Not required | Required |
| Thermal Stability Req. | Not required | Required |
| Derivatization | Not typically required | May be required for improved peak shape |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are crucial for reproducibility and method transfer. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the enantioselective analysis of this compound, allowing for the quantification of individual enantiomers.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column, e.g., Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range.
Gas Chromatography (GC) Method
This method is suitable for the routine purity assessment and quantification of total this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: A non-polar capillary column, e.g., DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 15°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range.
-
Dissolve the sample in the solvent to a final concentration within the calibration range. An internal standard (e.g., undecane) may be added to both samples and standards to improve precision.
Method Selection Workflow
The choice between HPLC and GC for this compound analysis involves a logical decision-making process based on the specific analytical requirements.
Caption: A decision tree to guide the selection between HPLC and GC for this compound analysis.
Experimental Workflow Diagram
The general workflow for both HPLC and GC analysis, from sample receipt to final data analysis, follows a standardized procedure.
Caption: A generalized workflow for the analysis of this compound by chromatographic techniques.
Conclusion
Both HPLC and GC are robust and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements.
-
Chiral HPLC is the superior choice for enantioselective analysis , providing the necessary resolution to quantify individual enantiomers, which is often a critical requirement in pharmaceutical development.
-
GC-FID offers a simpler, faster, and often more cost-effective solution for routine purity and assay determination where enantiomeric separation is not required. Its suitability, however, is contingent on the thermal stability of the analyte and any matrix components.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers and analytical scientists can confidently select and implement the most appropriate chromatographic method for the analysis of this compound, ensuring accurate and reliable results for their research and development activities.
A Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules like ethyl mandelate (B1228975) is a critical consideration. This guide provides an objective comparison of biocatalytic and chemical methods for the synthesis of ethyl mandelate, supported by experimental data to inform the selection of the most suitable approach.
This compound, a key chiral intermediate in the pharmaceutical industry, can be synthesized through various routes. This comparison focuses on two prominent methods: the biocatalytic asymmetric reduction of ethyl benzoylformate and the chemical asymmetric hydrogenation of the same precursor. The choice between these methodologies often involves a trade-off between environmental impact, cost, stereoselectivity, and scalability.
At a Glance: Biocatalytic vs. Chemical Synthesis
| Feature | Biocatalytic Synthesis (Yeast Reduction) | Chemical Synthesis (Asymmetric Hydrogenation) |
| Stereoselectivity | High (typically >90% e.e.) | Excellent (often >97% e.e.) |
| Reaction Conditions | Mild (ambient temperature, aqueous media) | Requires elevated pressure and organic solvents |
| Environmental Impact | Generally lower, uses a renewable catalyst | Involves heavy metal catalysts and organic solvents |
| Catalyst | Whole-cell biocatalyst (Saccharomyces cerevisiae) | Homogeneous metal-ligand complex (e.g., Ru-BINAP) |
| Substrate Scope | Can be limited by enzyme specificity | Generally broader applicability |
| Cost & Scalability | Catalyst is inexpensive, but downstream processing can be complex | Catalyst can be expensive, but scalability is well-established |
Quantitative Performance Data
The following table summarizes representative quantitative data for the biocatalytic and chemical synthesis of this compound.
| Method | Catalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reaction Time | Temperature | Pressure |
| Biocatalytic Reduction | Saccharomyces cerevisiae | Ethyl Benzoylformate | (R)-Ethyl Mandelate | 82% | 92% | Not specified | Ambient | Atmospheric |
| Chemical Hydrogenation | Ru-BINAP | Ethyl Benzoylformate | (R)- or (S)-Ethyl Mandelate | >95% | >97% | 12-24 hours | 25-50°C | 4-100 atm |
Experimental Protocols
Biocatalytic Synthesis: Asymmetric Reduction of Ethyl Benzoylformate using Saccharomyces cerevisiae
This protocol describes the whole-cell biocatalytic reduction of ethyl benzoylformate to (R)-ethyl mandelate.
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Ethyl benzoylformate
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
Procedure:
-
Yeast Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient medium.
-
Bioreduction: To the yeast culture, ethyl benzoylformate and a carbohydrate source (e.g., glucose) are added. The reaction mixture is incubated at room temperature with gentle agitation. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the yeast cells are removed by filtration through a pad of diatomaceous earth.
-
Extraction: The filtrate is saturated with sodium chloride and extracted multiple times with ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude (R)-ethyl mandelate can be further purified by column chromatography on silica (B1680970) gel.
Chemical Synthesis: Asymmetric Hydrogenation of Ethyl Benzoylformate using a Ru-BINAP Catalyst
This protocol outlines the homogeneous asymmetric hydrogenation of ethyl benzoylformate to chiral this compound.
Materials:
-
Ethyl benzoylformate
-
[RuCl((R)- or (S)-BINAP)]₂NEt₃ complex
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
Catalyst Preparation: In a glovebox, the chiral Ru-BINAP catalyst is prepared or a commercially available catalyst is used.
-
Reaction Setup: A high-pressure autoclave is charged with a solution of ethyl benzoylformate in degassed methanol. The Ru-BINAP catalyst is then added under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for a specified duration (e.g., 12-24 hours). The reaction progress is monitored by sampling and analysis (e.g., GC or HPLC).
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography or distillation to yield the enantiomerically enriched product.
Synthesis Pathway Diagrams
Caption: Biocatalytic synthesis of (R)-ethyl mandelate.
Caption: Chemical synthesis of this compound.
Conclusion
Both biocatalytic and chemical synthesis methods offer effective routes to enantiomerically enriched this compound. The biocatalytic approach, utilizing whole-cell Saccharomyces cerevisiae, presents a greener alternative with mild reaction conditions, though it may offer slightly lower enantioselectivity and yield compared to the chemical method. The chemical synthesis, exemplified by asymmetric hydrogenation with a Ru-BINAP catalyst, provides excellent enantioselectivity and high yields but requires specialized equipment for handling high-pressure hydrogen and utilizes a costly and toxic heavy metal catalyst.
The optimal choice of synthesis method will depend on the specific requirements of the application, including the desired level of enantiopurity, scale of production, cost considerations, and environmental regulations. For applications demanding the highest enantiopurity and scalability, chemical synthesis may be preferred. Conversely, for processes where environmental sustainability and mild conditions are paramount, the biocatalytic route offers a compelling alternative.
Literature review of ethyl mandelate applications in asymmetric catalysis
Ethyl Mandelate (B1228975) in Asymmetric Catalysis: A Comparative Guide
Ethyl mandelate, the ethyl ester of mandelic acid, serves as a valuable chiral building block in the landscape of asymmetric synthesis.[1][2] Derived from the readily available and optically active mandelic acid, this compound and its parent structure have been employed as chiral auxiliaries—temporary stereogenic units that guide the stereochemical outcome of a reaction.[1][3][4] The use of such auxiliaries is a foundational strategy in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries where a specific stereoisomer is often responsible for the desired biological activity.[1][5]
This guide provides a comparative overview of the role and performance of mandelate derivatives in asymmetric catalysis, contextualized against other widely adopted chiral auxiliaries. It presents quantitative data, detailed experimental protocols for representative reactions, and logical workflows to aid researchers in selecting appropriate synthetic strategies.
General Principles of Chiral Auxiliary-Mediated Synthesis
The core strategy of using a chiral auxiliary involves three main steps: covalent attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction to form a new stereocenter, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.[5][6] The auxiliary functions by creating a sterically and conformationally biased environment, forcing the reagents to approach from a specific face, thereby controlling the formation of the desired diastereomer.[3][5]
Performance in Key Asymmetric Transformations
While mandelic acid was introduced as a chiral auxiliary by B. M. Trost in 1980, its application in common carbon-carbon bond-forming reactions is less documented in recent literature compared to alternatives like Evans' oxazolidinones and Oppolzer's camphorsultam.[3][4][7] The following tables summarize the typical performance of these benchmark auxiliaries in asymmetric aldol (B89426) and alkylation reactions, providing a standard against which other auxiliaries can be measured.
Asymmetric Aldol Reactions
The aldol reaction is a fundamental C-C bond-forming reaction. Chiral auxiliaries control the stereochemistry by organizing the transition state, often explained by the Zimmerman-Traxler model, which favors a specific chair-like conformation.[5]
Table 1: Performance Comparison in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Conditions | Yield (%) | d.e. (%) |
|---|---|---|---|---|---|
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | TiCl₄, DIPEA, -78 °C | 85-95 | >98 |
| Oppolzer's Camphorsultam | N-propionyl sultam | Benzaldehyde | Sn(OTf)₂, N-ethylpiperidine, -78 °C | 80-90 | >95 |
Note: Data is compiled from representative procedures. Direct comparison requires identical reaction conditions.[5]
Asymmetric Alkylation Reactions
In these reactions, the chiral auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. The high rigidity and defined conformation of auxiliaries like oxazolidinones lead to excellent stereocontrol.[3]
Table 2: Performance Comparison in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Conditions | Yield (%) | d.e. (%) |
|---|---|---|---|---|---|
| Evans' Oxazolidinone | N-propionyl oxazolidinone | Benzyl Bromide | LDA, THF, -78 °C | 90-99 | >98 |
| Oppolzer's Camphorsultam | N-propionyl sultam | Methyl Iodide | NaHMDS, THF, -78 °C | 85-95 | >96 |
Note: Data represents typical outcomes reported in the literature for these well-established auxiliaries.
Experimental Protocol: Asymmetric Aldol Reaction with Oppolzer's Camphorsultam
This protocol provides a representative methodology for employing a chiral auxiliary in an asymmetric aldol reaction.
Materials:
-
(2R)-N-propionylbornane-10,2-sultam
-
Tin(II) triflate (Sn(OTf)₂)
-
N-ethylpiperidine
-
Benzaldehyde
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
Procedure: [5]
-
A suspension of Sn(OTf)₂ (1.1 equivalents) in anhydrous DCM (0.5 M) is prepared at room temperature.
-
N-propionyl-(2R)-bornane-10,2-sultam (1.0 equivalent) is added to the suspension.
-
The mixture is cooled to -78 °C, and N-ethylpiperidine (1.0 equivalent) is added dropwise. The resulting solution is stirred for 30 minutes at this temperature to form the chiral enolate.
-
Benzaldehyde (1.2 equivalents) is then added dropwise.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and is then extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the aldol adduct. Subsequent purification is typically performed via column chromatography.
Application of Mandelate Derivatives in Stereochemical Assignment
A significant application of mandelate derivatives is in the determination of enantiomeric purity and absolute configuration of secondary alcohols.[8] By converting a chiral alcohol into a mixture of diastereomeric mandelate esters, it becomes possible to analyze the sample using ¹H NMR spectroscopy. The phenyl group of the mandelate moiety creates a distinct anisotropic environment, leading to different chemical shifts (δ) for the protons of the R and S enantiomers of the alcohol. The integration of these resolved signals allows for the precise quantification of the enantiomeric excess.
Synthesis of this compound
The most common route to ethyl (R)-(-)-mandelate is the direct Fischer esterification of (R)-(-)-mandelic acid with ethanol (B145695) using an acid catalyst.[1] The choice of catalyst and solvent can significantly impact reaction time and yield.
Table 3: Comparison of Synthetic Methods for Ethyl (R)-(-)-Mandelate
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess Ethanol | Reflux (80-90) | 6-8 hours | 78-85 | [1] |
| Sulfuric Acid (H₂SO₄) | Ethyl Acetate / Ethanol | 50-55 | 5-10 minutes | 94-96 | [1] |
| Thionyl Chloride (SOCl₂) | Dichloromethane | 0 to Room Temp. | 2-3 hours | 88-92 |[1] |
Using ethyl acetate as a co-solvent can improve the homogeneity of the reaction mixture, leading to significantly faster esterification and higher yields.[1] When using thionyl chloride, careful temperature control is necessary to prevent racemization of the chiral center.[1]
Conclusion
This compound and its parent acid are historically important and useful compounds in the chiral pool. While their direct application as chiral auxiliaries for complex C-C bond-forming reactions has been largely superseded by more robust and predictable systems like Evans' oxazolidinones and Oppolzer's sultams, they have found a durable and valuable niche. Their primary modern application in asymmetric catalysis is as chiral derivatizing agents, enabling the straightforward determination of enantiomeric purity and absolute configuration of alcohols and other molecules via NMR spectroscopy. For researchers planning diastereoselective syntheses, the data overwhelmingly supports the use of well-established auxiliaries for achieving high stereocontrol, while mandelate derivatives remain an excellent tool for the subsequent analysis of the chiral products formed.
References
- 1. This compound | 10606-72-1 | Benchchem [benchchem.com]
- 2. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral_auxiliary [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary! | PPTX [slideshare.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Lipases for the Kinetic Resolution of Ethyl Mandelate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of racemic ethyl mandelate (B1228975) is a critical step in the synthesis of enantiomerically pure mandelic acid and its derivatives, which are vital chiral building blocks for the pharmaceutical industry. Lipases are widely employed as biocatalysts for this purpose due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. This guide provides an objective comparison of various commercially available lipases for the kinetic resolution of ethyl mandelate and structurally similar esters, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Lipases
The efficiency of a lipase (B570770) in kinetic resolution is determined by its ability to selectively acylate or hydrolyze one enantiomer over the other. This is quantified by the conversion rate (c), the enantiomeric excess of the product (ee_p) and remaining substrate (ee_s), and most importantly, the enantiomeric ratio (E-value). An E-value greater than 20 is generally considered useful for preparative scale, while values over 100 are excellent.
While direct comparative data for this compound is limited, extensive research on analogous mandelate derivatives and other aryl esters provides valuable insights. The following table summarizes the performance of several common lipases in these resolutions.
| Lipase Source | Substrate | Reaction Type | Acyl Donor / Medium | Temp (°C) | Conversion (%) | ee_p (%) | ee_s (%) | E-value | Reference |
| Pseudomonas cepacia (PCL) | 4-Chloro-mandelic acid | Transesterification | Vinyl acetate (B1210297) in MTBE | 55 | 47.6 | 98.7 | - | High | [1] |
| Pseudomonas cepacia (PCL) | Aromatic MBH Acetate¹ | Hydrolysis | Phosphate Buffer / Acetone | 25-30 | 48 | 92 | 88 | 53 | [2] |
| Pseudomonas fluorescens | Aromatic MBH Acetate¹ | Hydrolysis | Phosphate Buffer / Acetone | 25-30 | 48 | 92 | 87 | 51 | [2] |
| Candida antarctica Lipase B (CAL-B / Novozym 435) | Aromatic MBH Butyrate² | Hydrolysis | Phosphate Buffer / Acetone | 25-30 | 48 | >99 | 94 | >3000 | [2] |
| Candida rugosa (CRL) | DL-3-Phenyllactic acid | Transesterification | Vinyl acetate in [BMIM][BF₄] | 30 | ~50 | - | - | ~100 | [3] |
| Candida antarctica Lipase A (CAL-A) | Aromatic MBH Acetate¹ | Hydrolysis | Phosphate Buffer / Acetone | 25-30 | 48 | 85 | 80 | 23 | [2] |
¹Data from resolution of p-chlorophenyl Morita-Baylis-Hillman (MBH) acetate, a structurally relevant aromatic ester. ²Data from resolution of p-cyanophenyl MBH butyrate, demonstrating exceptional selectivity under optimal conditions.
Summary of Findings:
-
Pseudomonas Lipases (PCL, P. fluorescens): These lipases consistently demonstrate good to excellent enantioselectivity (E > 50) for a range of aromatic esters.[2] PCL, in particular, has shown high efficiency in resolving mandelic acid derivatives.[1] They are considered robust and reliable choices for initial screening.
-
Candida antarctica Lipase B (CAL-B): Often available in an immobilized form as Novozym 435, CAL-B is one of the most effective and widely used biocatalysts for kinetic resolutions.[4] It frequently achieves outstanding enantioselectivity (E > 200) and is particularly effective in transesterification reactions in organic solvents.[2]
-
Candida rugosa Lipase (CRL): This lipase is also a viable candidate, demonstrating excellent enantioselectivity (E ~100) in the transesterification of similar substrates like phenyllactic acid.[3] However, its performance can be highly dependent on the reaction medium and substrate structure.[5]
Experimental Workflow & Protocols
A successful kinetic resolution requires careful optimization of several parameters, including the choice of lipase, acyl donor, solvent, and temperature.[6]
General Experimental Workflow Diagram
The logical flow of a typical lipase-catalyzed kinetic resolution experiment is outlined below.
Caption: Workflow for enzymatic kinetic resolution of this compound.
Detailed Experimental Protocol (Transesterification)
This generalized protocol is based on common methodologies for the kinetic resolution of chiral esters via acylation and should be optimized for specific laboratory conditions.
1. Materials:
-
Racemic this compound (substrate)
-
Selected lipase (e.g., Novozym 435, Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), hexane, toluene)
-
Reaction vials with screw caps
-
Magnetic stirrer or shaking incubator with temperature control
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
2. Reaction Setup:
-
To a 10 mL vial, add racemic this compound (e.g., 0.1 mmol, ~18 mg).
-
Add 2 mL of an anhydrous organic solvent (e.g., MTBE).
-
Add the acyl donor. Vinyl acetate is commonly used in a 3 to 5-fold molar excess (e.g., 0.5 mmol, ~43 mg).
-
Add the lipase. For immobilized enzymes like Novozym 435, 10-20 mg is a typical starting amount. For free lipase powders, 20-30 mg may be used.
-
Seal the vial tightly and place it on a magnetic stirrer or in a shaking incubator set to a constant temperature (e.g., 40°C).
3. Monitoring the Reaction:
-
Periodically (e.g., every 2-4 hours), pause the agitation and withdraw a small aliquot (e.g., 10 µL) of the supernatant.
-
Filter the aliquot through a small plug of silica (B1680970) or a syringe filter to remove the enzyme.
-
Dilute the sample with an appropriate solvent (e.g., hexane/isopropanol) and analyze it using a pre-calibrated chiral HPLC or GC method.
-
The goal is to stop the reaction when the conversion reaches approximately 50%, as this provides the highest possible enantiomeric excess for both the remaining substrate and the newly formed product.
4. Work-up and Purification:
-
Once the reaction has reached ~50% conversion, stop the reaction by filtering off the lipase. The immobilized enzyme can be washed with solvent, dried, and stored for potential reuse.
-
Transfer the filtrate to a round-bottom flask and remove the solvent and excess acyl donor under reduced pressure.
-
The resulting crude mixture, containing unreacted (S)-ethyl mandelate and the acylated (R)-product, can be purified using silica gel column chromatography.
5. Data Analysis:
-
Determine the enantiomeric excess of the substrate (ee_s) and the product (ee_p) from the chiral chromatography data.
-
Calculate the conversion (c) using the formula: c = ee_s / (ee_s + ee_p).
-
Calculate the enantiomeric ratio (E-value) to quantify the lipase's selectivity using the formula: E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)].
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to ethyl mandelate
A Comparative Guide to the Synthetic Routes of Ethyl Mandelate (B1228975)
For Researchers, Scientists, and Drug Development Professionals
Ethyl mandelate, a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. The choice of a particular route often depends on factors such as desired stereochemistry, yield, scalability, and the availability of starting materials and reagents. This guide provides a comparative analysis of four prominent synthetic routes to this compound, complete with experimental data, detailed protocols, and workflow diagrams.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, offering a clear comparison of their efficiencies and outcomes.
| Parameter | Route 1: Cyanohydrin Formation | Route 2: Asymmetric Reduction | Route 3: Asymmetric Arylation | Route 4: Phase-Transfer Catalysis |
| Starting Materials | Benzaldehyde (B42025), Sodium Cyanide, Ethanol, Sulfuric Acid | Ethyl Benzoylformate, Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Glyoxalate, Phenylboronic Acid | Benzaldehyde, Chloroform, Ethanol, Sulfuric Acid |
| Key Reagents | HCl, H₂SO₄ | Glucose (as energy source for yeast) | [Rh(OH)COD]₂, NHC Ligand, KOtBu | Triethylbenzylammonium chloride (TEBA), PEG-800, NaOH |
| Reaction Time | Multi-step, >24 hours | 36 hours[1][2] | 1 hour[3] | ~2 hours (for mandelic acid) + esterification time[4][5] |
| Temperature | 0-5 °C (cyanohydrin), Reflux (esterification) | 30 °C[1][2] | Room Temperature[3] | 60 °C (for mandelic acid)[4][5] |
| Overall Yield | Moderate to High (typically 70-85%) | 99.4% (conversion)[1][2] | Up to 99%[6][7][8] | 81% (mandelic acid) + esterification yield[4][5] |
| Enantiomeric Excess (ee) | Racemic product | 99.9% (for R-enantiomer)[1][2] | Up to 75%[6][7][8] | Racemic product |
| Key Advantages | Well-established, uses readily available starting materials. | High enantioselectivity, mild reaction conditions, environmentally friendly. | High yield, short reaction time, catalytic asymmetric approach. | High yield for mandelic acid, rapid reaction with sonication. |
| Key Disadvantages | Use of highly toxic cyanide, multi-step process, racemic product. | Requires specific yeast strain and fermentation setup, longer reaction time. | Requires expensive rhodium catalyst and chiral ligands. | Use of chloroform, racemic product, requires subsequent esterification. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Cyanohydrin Formation and Esterification
This classical multi-step synthesis involves the formation of mandelonitrile (B1675950) from benzaldehyde, followed by hydrolysis to mandelic acid and subsequent esterification.
Step 1a: Synthesis of Mandelonitrile
-
In a flask equipped with a stirrer, dissolve sodium cyanide in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzaldehyde to the cyanide solution with vigorous stirring.
-
Over a period of 2.5 hours, add hydrochloric acid dropwise while maintaining the temperature between 0-5 °C.[9]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Extract the reaction mixture with an organic solvent (e.g., methylene (B1212753) chloride).
-
Dry the organic extracts over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain mandelonitrile. A yield of approximately 88-92% can be expected.[9]
Step 1b: Hydrolysis to Mandelic Acid and Esterification to this compound
-
Hydrolyze the mandelonitrile by heating with a strong acid such as hydrochloric acid.
-
Isolate the resulting mandelic acid.
-
To a round-bottom flask, add mandelic acid, an excess of ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the this compound with an organic solvent, dry the organic layer, and purify by distillation.
Route 2: Asymmetric Reduction of Ethyl Benzoylformate
This biocatalytic route utilizes baker's yeast for the stereoselective reduction of ethyl benzoylformate to (R)-ethyl mandelate.
-
Prepare a culture of Saccharomyces cerevisiae in a suitable medium containing a carbon source like glucose.
-
In a bioreactor, create a suspension of yeast cells at a concentration of approximately 150 g/L.[1][2]
-
Add ethyl benzoylformate to the yeast suspension to a final concentration of 22 g/L.[1][2]
-
Maintain the reaction at 30 °C and a pH of 5.0 for 36 hours with gentle agitation.[1][2]
-
Monitor the conversion of ethyl benzoylformate to this compound using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the yeast cells by centrifugation or filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and purify the (R)-ethyl mandelate by column chromatography or distillation. This method can achieve a conversion of 99.4% with an enantiomeric excess of 99.9%.[1][2]
Route 3: Catalytic Asymmetric Arylation of Ethyl Glyoxalate
This modern approach employs a chiral rhodium catalyst for the asymmetric addition of a phenyl group to ethyl glyoxalate.
-
In a nitrogen-purged round-bottom flask containing a magnetic stir bar, add [Rh(OH)COD]₂ (1.5 mol%), the N-heterocyclic carbene (NHC) ligand (3.3 mol%), phenylboronic acid (2 equivalents), and potassium tert-butoxide (1 equivalent).[3]
-
Add tert-amyl alcohol as the solvent and stir the mixture.[3]
-
To the stirring mixture, add ethyl glyoxalate (1 equivalent, typically as a 50% solution in toluene) via syringe.[3]
-
Continue stirring at room temperature for 1 hour.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by silica (B1680970) gel column chromatography to obtain this compound. Yields of up to 99% and enantiomeric excesses up to 75% have been reported.[6][7][8]
Route 4: Phase-Transfer Catalysis for Mandelic Acid and Subsequent Esterification
This method provides a rapid synthesis of mandelic acid, which is then esterified. The use of ultrasonic irradiation can significantly accelerate the initial step.[4][5][10]
Step 4a: Synthesis of Mandelic Acid
-
In a flask, combine benzaldehyde, chloroform, and a phase-transfer catalyst such as a mixture of triethylbenzylammonium chloride (TEBA) and poly(ethylene glycol)-800 (PEG-800).[4][5]
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Place the flask in an ultrasonic bath and irradiate at 60 °C for 2 hours.[4][5]
-
After the reaction, acidify the mixture to precipitate mandelic acid.
-
Collect the solid by filtration and recrystallize to purify. A yield of 81% for mandelic acid can be achieved.[4][5]
Step 4b: Esterification to this compound
-
Follow the esterification procedure outlined in Route 1, Step 1b.
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway of this compound via the cyanohydrin route.
Caption: Biocatalytic synthesis of (R)-ethyl mandelate.
Caption: Asymmetric synthesis of this compound via catalytic arylation.
Caption: Synthesis of this compound via a phase-transfer catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells | Semantic Scholar [semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents and Rh(i)–phosphane and phosphane–phosphite catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Validation of Stereochemical Purity in Synthesized Ethyl Mandelate
For researchers, scientists, and professionals in drug development, ensuring the stereochemical purity of synthesized chiral compounds like ethyl mandelate (B1228975) is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used to validate the enantiomeric excess (e.e.) of ethyl mandelate, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Methods
The determination of the stereochemical purity of this compound can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most common methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Differential partitioning of volatile enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Resolution | High (Baseline separation achievable) | Very High (Excellent for volatile compounds) | Moderate to High (Dependent on chiral auxiliary and magnetic field strength) | Low (Does not separate enantiomers) |
| Analysis Time | 10-30 minutes | 15-45 minutes | 5-15 minutes per sample | < 5 minutes per sample |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (mg to µg level) | Low (mg level) |
| Sample Prep | Simple dissolution | Derivatization may be required for non-volatile samples | Can require derivatization or use of chiral solvating agents | Simple dissolution |
| Cost | Moderate to High (instrument and column costs) | Moderate (instrument and column costs) | High (instrument cost) | Low (instrument cost) |
| Quantitative Accuracy | Excellent | Excellent | Good to Excellent | Moderate (prone to impurities and experimental errors) |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[1] The separation is based on the differential interaction of the this compound enantiomers with a chiral stationary phase (CSP).[2]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase:
-
n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA)[3]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[3]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Prepare a solution of the synthesized this compound sample in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the synthesized sample and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds like this compound. The use of cyclodextrin-based chiral stationary phases is common for the analysis of mandelates.[4][5]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Column: Permethylated β-cyclodextrin (e.g., Rt-βDEXsm)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 120 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Injection: Split injection
Procedure:
-
Prepare a standard solution of racemic this compound in a suitable solvent (e.g., dichloromethane).
-
Prepare a solution of the synthesized this compound sample.
-
Inject the racemic standard to identify the retention times of the enantiomers.
-
Inject the synthesized sample and record the chromatogram.
-
Calculate the enantiomeric excess based on the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess. The formation of diastereomeric complexes results in separate signals for each enantiomer in the ¹H NMR spectrum.[6][7]
Using a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol):
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
Synthesized this compound
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (CSA)[8]
-
Deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Dissolve a known amount of the synthesized this compound in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the methine proton or other protons near the chiral center should be split into two distinct signals for the two enantiomers.
-
Integrate the signals corresponding to each enantiomer to determine their ratio and calculate the enantiomeric excess.
Polarimetry
Polarimetry is a traditional method that measures the rotation of plane-polarized light by a chiral compound. While less precise for determining enantiomeric excess compared to chromatographic methods, it can provide a rapid assessment of optical purity.[9] The specific rotation of a pure enantiomer is a characteristic physical property.[10]
Instrumentation:
-
Polarimeter
Procedure:
-
Prepare a solution of the synthesized this compound of a known concentration in a suitable solvent (e.g., ethanol).
-
Measure the observed optical rotation of the solution at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
Calculate the specific rotation using the formula: [α] = α / (l × c) where: [α] = specific rotation α = observed rotation l = path length of the sample tube in decimeters (dm) c = concentration in g/mL
-
Calculate the optical purity (enantiomeric excess) by comparing the measured specific rotation to the known specific rotation of the pure enantiomer. The specific rotation of (S)-(-)-mandelic acid is -158°.[7] The specific rotation for this compound will be different and needs to be determined or found in the literature for accurate calculation.
Visualizations
Caption: Workflow for the validation of stereochemical purity of synthesized this compound.
Caption: Decision logic for selecting a method for stereochemical purity analysis.
References
- 1. This compound(4358-88-7) 1H NMR [m.chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - American Chemical Society - Figshare [acs.figshare.com]
- 7. Solved IV- The specific optical rotation of the pure | Chegg.com [chegg.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- 10. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Ethyl Mandelate
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the development and analysis of chiral compounds. Ethyl mandelate (B1228975), a common chiral building block, presents a frequent challenge for enantioselective chromatography. This guide provides an objective comparison of the performance of different chiral stationary phases (CSPs) for the separation of ethyl mandelate enantiomers, supported by experimental data to facilitate the selection of the most suitable chromatographic method.
The successful resolution of enantiomers is highly dependent on the choice of the chiral stationary phase. This guide focuses on the most commonly employed CSPs, including polysaccharide-based, cyclodextrin-based, and protein-based columns, offering a comprehensive overview of their effectiveness for this compound separation.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the quantitative data for the enantioseparation of this compound on different chiral stationary phases. The key performance indicators are retention factor (k'), separation factor (α), and resolution (Rs).
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'₁ | k'₂ | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralcel® OD | n-Hexane / Isopropyl Alcohol | 1.0 | 25 | Data not explicitly provided | Data not explicitly provided | Data not explicitly provided | Successful separation shown in chromatogram | [1] |
It is important to note that while the study by Zaggout et al. (2007) demonstrated a successful separation of this compound on Chiralcel® OD and provided a chromatogram, the explicit quantitative values for k', α, and Rs were not presented in the publication.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of chiral separation methods.
Separation on Polysaccharide-Based CSP (Chiralcel® OD)
This protocol is based on the successful separation of this compound as reported by Zaggout et al. (2007).[1]
-
Column: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm I.D.
-
Mobile Phase: A mixture of HPLC-grade n-hexane and isopropyl alcohol. The exact ratio was not specified, but a common starting point for this type of separation is in the range of 90:10 to 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the this compound racemate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Methodological Workflow for CSP Comparison
The process of selecting an optimal chiral stationary phase for a specific enantioseparation, such as that of this compound, follows a logical workflow. This involves initial screening of different CSPs, followed by optimization of the mobile phase and other chromatographic conditions.
Caption: Workflow for selecting a chiral stationary phase for this compound separation.
Discussion on Chiral Stationary Phase Types
Polysaccharide-Based CSPs
Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs for their broad applicability.[1] For mandelic acid and its derivatives, cellulose-based columns like Chiralcel® OD have shown high chiral recognition ability.[1] The separation mechanism is believed to involve a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs are known for their ability to form inclusion complexes with analytes. The hydrophobic cavity of the cyclodextrin (B1172386) molecule can encapsulate the phenyl group of this compound, while interactions with the hydroxyl groups on the rim of the cyclodextrin can lead to chiral recognition. While their application in HPLC for this compound is not as extensively documented in the readily available literature, they remain a viable option for screening.
Protein-Based CSPs
Protein-based CSPs, such as those using human serum albumin (HSA) or α1-acid glycoprotein (B1211001) (AGP), offer unique chiral recognition capabilities based on the complex three-dimensional structure of the protein.[2][3] These columns are particularly useful for the separation of pharmaceutical compounds and operate in reversed-phase mode.[2][3] Although specific data for this compound is scarce, their broad enantioselectivity makes them a potential candidate for this separation.[2][3]
Conclusion
Based on the available experimental data, polysaccharide-based chiral stationary phases, particularly Chiralcel® OD, have demonstrated success in the enantioseparation of this compound. For researchers initiating method development for this analyte, a cellulose-based CSP under normal phase conditions serves as an excellent starting point. Further screening of other polysaccharide phases, as well as cyclodextrin and protein-based columns, may be warranted to achieve optimal resolution and efficiency for specific analytical or preparative needs. A systematic approach to screening and optimization, as outlined in the workflow, will ultimately lead to the most robust and reliable chiral separation method.
References
A Comparative Analysis of the Hydrolysis Kinetics of Ethyl Mandelate and Other Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetics of hydrolysis for ethyl mandelate (B1228975) and other structurally related esters. Understanding the rate at which these ester-containing compounds break down in aqueous environments is crucial for applications ranging from drug delivery, where esterase activity can trigger drug release, to process chemistry, where stability is paramount. While specific kinetic data for the hydrolysis of ethyl mandelate is not extensively available in publicly accessible literature, this guide outlines the established principles of ester hydrolysis, presents detailed experimental protocols for its measurement, and provides comparative kinetic data for analogous esters to infer the likely behavior of this compound.
Principles of Ester Hydrolysis
Ester hydrolysis is the process by which an ester reacts with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that proceeds via a protonated intermediate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate is typically faster than acid-catalyzed or neutral hydrolysis.
The rate of hydrolysis is influenced by several factors including:
-
Electronic Effects: Electron-withdrawing groups near the carbonyl group increase the electrophilicity of the carbonyl carbon, thus accelerating hydrolysis. Conversely, electron-donating groups slow it down.
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile (water or hydroxide ion), thereby decreasing the reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the rate of hydrolysis.
Comparative Kinetic Data
While specific rate constants for this compound hydrolysis are not readily found in the surveyed literature, we can draw comparisons with other esters to predict its reactivity. This compound possesses both a phenyl group and an α-hydroxyl group, which will influence its hydrolysis rate relative to simpler aliphatic and aromatic esters. The following tables summarize kinetic data for the hydrolysis of various esters under different conditions.
Table 1: Base-Catalyzed Hydrolysis of Various Esters
| Ester | Conditions | Rate Constant (k) | Reference |
| Ethyl Acetate | 25°C | 0.1120 L mol⁻¹ s⁻¹ | [1] |
| Ethyl Benzoate | 20-40°C in Methanol-Water | Varies with solvent composition and temperature | [2][3] |
| Substituted Phenyl Benzoates | 35°C | Varies with substituent | [4] |
Table 2: Acid-Catalyzed Hydrolysis of Ethyl Acetate
| Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 25°C | Varies with acid concentration | ~46 kJ/mol | [5][6] |
Note: The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid catalyst.
Based on the principles of electronic effects, the phenyl group in this compound is electron-withdrawing, which would be expected to accelerate hydrolysis compared to a simple aliphatic ester like ethyl acetate. However, the presence of the α-hydroxyl group may introduce competing electronic and steric effects.
Experimental Protocols for Kinetic Studies of Ester Hydrolysis
The following are detailed methodologies for determining the kinetics of ester hydrolysis.
Acid-Catalyzed Hydrolysis via Titration
This method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.
Materials:
-
Ester (e.g., Ethyl Acetate)
-
Standardized Hydrochloric Acid (e.g., 0.5 M)
-
Standardized Sodium Hydroxide Solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Ice
-
Conical flasks, pipettes, burette, stopwatch
-
Thermostatic water bath
Procedure:
-
Reaction Setup: A known volume of the ester is added to a pre-thermostated solution of the acid catalyst in a conical flask. The stopwatch is started at the point of mixing.
-
Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.
-
Quenching: The aliquot is immediately transferred to a conical flask containing ice-cold water to quench the reaction.
-
Titration: The quenched sample is then titrated against the standardized sodium hydroxide solution using phenolphthalein as an indicator. The endpoint is the first appearance of a persistent pink color.
-
Infinity Reading: To determine the concentration of the ester at the completion of the reaction, a separate sample of the reaction mixture is heated in a sealed tube (to prevent evaporation) to drive the reaction to completion. This sample is then cooled and titrated in the same manner.
-
Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used for the infinity reading and Vt is the volume used at time t. The slope of this line will be -k.
Base-Catalyzed Hydrolysis via Conductivity Measurement
This method is suitable for following the kinetics of saponification, as there is a significant change in the conductivity of the solution as the highly mobile hydroxide ions are replaced by the less mobile carboxylate ions.
Materials:
-
Ester (e.g., Ethyl Acetate)
-
Standardized Sodium Hydroxide Solution
-
Conductivity meter and cell
-
Thermostatic water bath
-
Magnetic stirrer
Procedure:
-
Calibration: The conductivity cell is calibrated using standard KCl solutions.
-
Reaction Setup: Known concentrations of the ester and sodium hydroxide solution are allowed to reach thermal equilibrium in the water bath. They are then mixed rapidly in the conductivity cell, which is equipped with a magnetic stirrer.
-
Data Acquisition: The conductivity of the solution is measured at regular time intervals from the moment of mixing.
-
Data Analysis: The second-order rate constant can be determined by plotting 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the change in concentration at time t, which can be related to the change in conductivity.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Acid-Catalyzed Ester Hydrolysis.
Caption: Workflow for Base-Catalyzed Ester Hydrolysis.
Signaling Pathway for Base-Catalyzed Hydrolysis (Saponification)
The mechanism of base-catalyzed hydrolysis involves a nucleophilic acyl substitution.
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
References
Safety Operating Guide
Proper Disposal of Ethyl Mandelate: A Guide for Laboratory Professionals
The safe and compliant disposal of ethyl mandelate (B1228975) is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of ethyl mandelate waste in accordance with general hazardous waste protocols.
This compound is recognized as a compound that causes serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including eye and face protection, should be worn when handling this chemical.[2][3][4]
Pre-Disposal and Waste Minimization
Before disposal, laboratories should consider waste minimization strategies as required by federal and state regulations.[5] This can be achieved by:
-
Source Reduction: Order only the necessary quantities of this compound for your research needs.[5]
-
Inventory Management: Maintain a clear inventory of chemicals to prevent duplicate orders.[5]
-
Surplus Sharing: Share any excess, unadulterated this compound with other research groups.[5]
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[5]
Segregation and Storage of this compound Waste
Proper segregation and storage are fundamental to safe chemical waste management.[6][7] this compound waste should be handled as follows:
-
Waste Identification: All waste containing this compound must be clearly identified.
-
Container Selection: Use a designated, properly labeled, and leak-proof container for this compound waste. The container must be chemically compatible with the substance.[6]
-
Segregation: this compound waste should be collected as a non-halogenated organic solvent. Do not mix it with incompatible waste streams such as acids, bases, or oxidizers.[7] Some suppliers recommend collecting relatively unreactive organic reagents in a specific container type (often designated as "Container A").[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The date of accumulation should also be recorded.[7]
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be well-ventilated and away from sources of ignition.[4][8] Keep the container securely closed when not in use.[5]
Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations, which generally prohibit the disposal of such chemicals down the sewer system or in regular trash.[4][6][8]
The recommended disposal method for this compound is through a licensed chemical waste disposal service.[8] This typically involves either:
-
Incineration: Controlled incineration in a chemical waste facility, often with flue gas scrubbing to manage emissions.[8]
-
Licensed Chemical Destruction: Removal to a licensed chemical destruction plant.[8]
It is the responsibility of the waste generator to ensure that the discarded chemical is classified and handled as hazardous waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10][11]
Quantitative Data Summary
The following table summarizes key handling and disposal information for this compound based on available Safety Data Sheets.
| Parameter | Value/Instruction | Source |
| Primary Hazard | Causes serious eye irritation. | [1][2][3] |
| Personal Protective Equipment | Wear eye/face protection. | [2][3][4] |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration. | [8] |
| Prohibited Disposal Routes | Do not discharge to sewer systems or drains. | [4][8] |
| Waste Container Type | Suitable, closed, and properly labeled containers. | [4][8] |
| Waste Segregation | Collect as a non-halogenated organic solvent. | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: this compound Disposal Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
